alpha-Bisabolol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZSQWQPBWRIAQ-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)[C@](C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fruity nutty aroma with hints of coconut | |
| Record name | alpha-Bisabolol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Slightly soluble (in ethanol) | |
| Record name | alpha-Bisabolol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.922-0.931 | |
| Record name | alpha-Bisabolol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
76738-75-5, 515-69-5 | |
| Record name | alpha-Bisabolol, (+)-epi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076738755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-BISABOLOL, (+)-EPI- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U799YDE8BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The आर्किटेक्चर of an Enigmatic Molecule: A Technical Guide to α-Bisabolol Biosynthesis in Matricaria recutita
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of (-)-α-bisabolol, a pharmaceutically significant sesquiterpene alcohol, in German chamomile (Matricaria recutita). The document elucidates the key enzymatic steps, regulatory mechanisms, and provides detailed experimental protocols to facilitate further research and development in the fields of natural product synthesis and drug discovery.
Introduction
(-)-α-Bisabolol is a major bioactive compound found in the essential oil of Matricaria recutita and is renowned for its anti-inflammatory, antibacterial, and anti-irritant properties, making it a valuable ingredient in cosmetics and pharmaceuticals.[1] Understanding its biosynthesis is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This guide details the cytosolic pathway responsible for its synthesis, from precursor molecules to the final product.
The α-Bisabolol Biosynthesis Pathway
The biosynthesis of (-)-α-bisabolol in Matricaria recutita is a cytosolic process that begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated from the mevalonate (MVA) pathway.[2] The pathway proceeds through two key enzymatic steps catalyzed by farnesyl diphosphate synthase (FPS) and (-)-α-bisabolol synthase (BBS).[3]
Key Enzymes and Intermediates
The core of the α-bisabolol biosynthesis pathway is governed by two critical enzymes:
-
Farnesyl Diphosphate Synthase (MrFPS): This enzyme catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, farnesyl diphosphate (FPP).[2] This reaction is a crucial branch point for the synthesis of all sesquiterpenoids.[2]
-
(-)-α-Bisabolol Synthase (MrBBS): This sesquiterpene synthase catalyzes the final and committed step in the pathway, the cyclization of FPP to form (-)-α-bisabolol as its single, enantiopure product.[1][4]
Both MrFPS and MrBBS have been identified and characterized in Matricaria recutita and are localized in the cytosol.[3]
Genetic Regulation
The expression of the genes encoding MrFPS and MrBBS is subject to regulation by various transcription factors, including those from the WRKY, AP2, and MYB families.[3][5] The promoters of both MrFPS and MrBBS genes contain cis-acting elements responsive to light and hormones, suggesting a complex regulatory network that integrates developmental and environmental cues to control α-bisabolol production.
Quantitative Data
| Enzyme | Substrate | Product(s) | Notes |
| MrFPS | DMAPP, IPP | Farnesyl Diphosphate (FPP) | Key enzyme in the production of sesquiterpenoids.[3] |
| MrBBS | Farnesyl Diphosphate (FPP) | (-)-α-Bisabolol | Catalyzes the final step in α-bisabolol synthesis.[3] Produces enantiopure (-)-α-bisabolol.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the α-bisabolol biosynthesis pathway in Matricaria recutita.
Gene Cloning and Expression of MrFPS and MrBBS
Objective: To isolate the coding sequences of MrFPS and MrBBS and express the recombinant proteins for functional characterization.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the ray florets of Matricaria recutita using a suitable RNA isolation kit.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
-
Gene Amplification:
-
The open reading frames (ORFs) of MrFPS and MrBBS are amplified from the cDNA by polymerase chain reaction (PCR) using gene-specific primers.
-
-
Cloning into Expression Vector:
-
The amplified PCR products are cloned into a suitable E. coli expression vector, such as pET-28a(+), which allows for the production of N-terminally His-tagged recombinant proteins.
-
-
Transformation and Expression:
-
The ligation products are transformed into a competent E. coli expression strain, such as BL21(DE3).
-
A single colony is inoculated into LB medium containing the appropriate antibiotic and grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at 16°C for 20 hours.
-
-
Protein Purification:
-
The bacterial cells are harvested by centrifugation, resuspended in lysis buffer, and sonicated.
-
The His-tagged recombinant proteins are purified from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Enzyme Assays
Objective: To determine the enzymatic activity of recombinant MrFPS and MrBBS.
MrFPS Assay Protocol:
-
The reaction mixture (500 µL) contains 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 50 µM IPP, 50 µM DMAPP, and 1 µg of purified recombinant MrFPS protein.
-
The reaction is incubated at 30°C for 2 hours.
-
The reaction is stopped by the addition of 500 µL of 2 M HCl.
-
The product, farnesol (formed after dephosphorylation of FPP), is extracted with n-hexane.
-
The hexane extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify farnesol.
MrBBS Assay Protocol:
-
The reaction mixture (1 mL) contains 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 10% (v/v) glycerol, 5 mM DTT, 50 µM FPP, and 10 µg of purified recombinant MrBBS protein.
-
The reaction is overlaid with 1 mL of n-hexane to capture volatile products.
-
The reaction is incubated at 30°C for 2 hours with gentle shaking.
-
The hexane layer containing the α-bisabolol product is collected.
-
The hexane extract is analyzed by GC-MS for the identification and quantification of α-bisabolol.
Subcellular Localization
Objective: To determine the intracellular location of MrFPS and MrBBS proteins.
Protocol:
-
Vector Construction: The ORFs of MrFPS and MrBBS are fused in-frame with a reporter gene, such as Green Fluorescent Protein (GFP), in a plant expression vector under the control of a constitutive promoter (e.g., CaMV 35S).
-
Agrobacterium-mediated Transient Expression: The constructs are transformed into Agrobacterium tumefaciens strain GV3101. The transformed Agrobacterium is infiltrated into the leaves of a model plant, such as Nicotiana benthamiana.
-
Confocal Microscopy: After 2-3 days of incubation, the infiltrated leaf sections are observed under a confocal laser scanning microscope to visualize the subcellular localization of the GFP-fusion proteins. The GFP signal is compared with the autofluorescence of chlorophyll (for chloroplasts) and, if necessary, with specific organelle markers.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of MrFPS and MrBBS transcripts in different tissues or under various conditions.
Protocol:
-
RNA Extraction and cDNA Synthesis: As described in section 4.1.1.
-
Primer Design: Gene-specific primers for MrFPS, MrBBS, and a suitable reference gene (e.g., actin or ubiquitin) are designed to amplify products of 100-200 bp.
-
qRT-PCR Reaction: The reaction is performed in a real-time PCR system using a SYBR Green-based master mix. A typical reaction includes cDNA template, forward and reverse primers, and master mix.
-
Cycling Conditions: A standard three-step cycling protocol is used: denaturation (e.g., 95°C for 15s), annealing (e.g., 60°C for 30s), and extension (e.g., 72°C for 30s), for 40 cycles. A melting curve analysis is performed at the end to verify the specificity of the amplicons.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the α-bisabolol biosynthesis pathway and a general workflow for gene expression analysis.
Caption: The cytosolic biosynthesis pathway of (-)-α-bisabolol in Matricaria recutita.
Caption: A generalized experimental workflow for qRT-PCR analysis of gene expression.
References
- 1. Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective microbial synthesis of the indigenous natural product (-)-α-bisabolol by a sesquiterpene synthase from chamomile (Matricaria recutita). | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
The Cornerstone of Chamomile's Power: A Technical Guide to FPS and BBS in Alpha-Bisabolol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of alpha-bisabolol's biosynthetic pathway, focusing on the two pivotal enzymes: Farnesyl Diphosphate Synthase (FPS) and this compound Synthase (BBS). This compound, a sesquiterpene alcohol, is the primary active compound in German chamomile (Matricaria recutita), renowned for its anti-inflammatory, antibacterial, and skin-soothing properties. Understanding the enzymatic machinery responsible for its production is paramount for applications in pharmaceuticals, cosmetics, and synthetic biology.
The this compound Biosynthetic Pathway
The synthesis of this compound is a branch of the terpenoid biosynthetic pathway. The journey begins with the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[1][2]
Farnesyl Diphosphate Synthase (FPS) , a key branch-point enzyme, catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the C15 intermediate, farnesyl diphosphate (FPP).[2][3] FPP serves as the precursor to all sesquiterpenoids.[2] Subsequently, This compound Synthase (BBS) , a sesquiterpene synthase, catalyzes the final and committing step: the cyclization of FPP to form this compound.[1][4] Both FPS and BBS have been identified and characterized in German chamomile (Matricaria recutita) and are located in the cytosol.[1][4]
Quantitative Data on Key Enzymes
The efficiency of this compound synthesis is largely determined by the catalytic properties of FPS and BBS. While comprehensive kinetic data for these enzymes from Matricaria recutita is still emerging, available information provides valuable insights.
| Enzyme | Source Organism | Substrate(s) | Product | Km (µM) | kcat (s-1) | Reference |
| FPS | Various | IPP, GPP | FPP | 0.6 (IPP), 0.7 (GPP) | 0.63 (GPP) | [5] |
| MrBBS | Matricaria recutita | FPP | (-)-alpha-Bisabolol | 0.68 ± 0.05 | 0.35 ± 0.01 | [6] |
Note: Kinetic parameters for FPS are from a general study and may not be specific to the Matricaria recutita enzyme. The provided kcat for FPS was converted from 38/min.
Transcriptional Regulation of FPS and BBS
The expression of the genes encoding FPS (MrFPS) and BBS (MrBBS) is a critical control point in the production of this compound. Studies on the promoter regions of these genes in German chamomile have identified several cis-acting regulatory elements. These elements serve as binding sites for transcription factors (TFs) that can modulate gene expression in response to various stimuli, including light and hormones. Key transcription factor families identified to be involved in the regulation of MrFPS and MrBBS include WRKY, AP2, and MYB.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of FPS and BBS.
Heterologous Expression and Purification of FPS and BBS
This protocol describes the expression of MrFPS and MrBBS in E. coli for subsequent purification and characterization.
Methodology:
-
Gene Amplification and Cloning: The open reading frames of MrFPS and MrBBS are amplified from M. recutita cDNA using gene-specific primers. The amplicons are then cloned into a suitable bacterial expression vector, such as pET, containing a polyhistidine (His) tag for purification.
-
Transformation: The expression constructs are transformed into a competent E. coli expression strain, for example, BL21 (DE3).
-
Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 16-20°C) to enhance protein solubility.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication on ice. The lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. After washing, the purified protein is eluted with a buffer containing a high concentration of imidazole.
-
Purity Analysis: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
In Vitro Enzyme Assays
FPS Enzyme Assay
The activity of FPS is determined by measuring the formation of its product, FPP. Since FPP is difficult to detect directly by GC-MS, it is often dephosphorylated to farnesol for analysis.
Protocol:
-
Reaction Mixture: The assay is performed in a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, DTT, and the substrates IPP and DMAPP.
-
Enzyme Reaction: The reaction is initiated by adding the purified FPS enzyme to the pre-warmed reaction mixture. The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period.
-
Product Dephosphorylation: The reaction is stopped, and the product FPP is dephosphorylated to farnesol by adding an alkaline phosphatase (e.g., CIAP) and incubating further.
-
Extraction: The resulting farnesol is extracted from the aqueous phase using an organic solvent such as hexane or ethyl acetate.
-
GC-MS Analysis: The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the farnesol produced.
BBS Enzyme Assay
The activity of BBS is determined by measuring the direct production of this compound from FPP.
Protocol:
-
Reaction Mixture: The assay is conducted in a reaction buffer containing a suitable buffer (e.g., Tris-HCl, pH 7.0), MgCl₂, and the substrate FPP.
-
Enzyme Reaction: The reaction is started by adding the purified BBS enzyme to the reaction mixture and incubated at an optimal temperature (e.g., 30°C).
-
Extraction: The reaction is quenched, and the this compound product is extracted with an organic solvent like hexane or a solid-phase microextraction (SPME) fiber.
-
GC-MS Analysis: The extract is then analyzed by GC-MS to identify and quantify the this compound produced by comparing its retention time and mass spectrum to an authentic standard.
Dual-Luciferase Reporter Assay for Promoter Activity
This assay is used to investigate the effect of transcription factors on the promoter activity of MrFPS and MrBBS.
Methodology:
-
Vector Construction: The promoter sequences of MrFPS and MrBBS are cloned into a reporter vector upstream of a firefly luciferase gene (LUC). The transcription factor of interest is cloned into a separate expression vector. A control vector containing a Renilla luciferase gene (RLUC) under the control of a constitutive promoter is used for normalization.
-
Co-transfection: Plant protoplasts or leaves (e.g., of Nicotiana benthamiana) are co-transfected with the reporter construct, the transcription factor expression vector, and the normalization vector.
-
Cell Lysis and Luciferase Assay: After a period of incubation to allow for gene expression, the cells are lysed. The activities of both firefly and Renilla luciferases in the cell lysate are measured sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The activity of the firefly luciferase is normalized to the activity of the Renilla luciferase to account for variations in transfection efficiency and cell number. The relative luciferase activity indicates the effect of the transcription factor on the promoter activity of the target gene.[7][8][9]
Conclusion
Farnesyl Diphosphate Synthase (FPS) and this compound Synthase (BBS) are the linchpins in the biosynthesis of the medicinally significant compound, this compound. A thorough understanding of their biochemical properties, regulation, and experimental analysis is crucial for researchers in natural product chemistry, metabolic engineering, and drug development. The methodologies and data presented in this guide provide a solid foundation for further exploration and exploitation of these key enzymes for the sustainable production of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L. [mdpi.com]
- 3. geneticsmr.org [geneticsmr.org]
- 4. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective microbial synthesis of the indigenous natural product (-)-α-bisabolol by a sesquiterpene synthase from chamomile (Matricaria recutita) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Application of the dual-luciferase reporter assay to the analysis of promoter activity in Zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
An In-Depth Technical Guide to the Chemical Synthesis of Alpha-Bisabolol from Farnesol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of alpha-bisabolol, a valuable sesquiterpene alcohol, from the acyclic precursor farnesol. The primary focus is on the acid-catalyzed cyclization of farnesol, a key transformation in terpenoid chemistry. This document details established synthetic methodologies, including the use of heteropoly acids and mixed-acid systems, and presents quantitative data in a comparative format. Detailed experimental protocols, reaction mechanisms, and purification strategies are discussed to provide a practical resource for laboratory-scale synthesis.
Introduction
This compound, a monocyclic sesquiterpene alcohol, is a prominent bioactive compound found in the essential oils of various plants, most notably German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus). It exists as several stereoisomers, with (-)-alpha-bisabolol being the naturally occurring and most biologically active form. Its anti-inflammatory, anti-irritant, and anti-microbial properties have led to its widespread use in cosmetics, pharmaceuticals, and personal care products. While extraction from natural sources is a common method of production, chemical synthesis offers a reliable and scalable alternative, allowing for the production of specific isomers and avoiding reliance on botanical supply chains.
Farnesol, a readily available acyclic sesquiterpene alcohol, serves as a logical and cost-effective starting material for the synthesis of this compound through an intramolecular cyclization reaction. This guide will explore the core chemical principles and practical considerations for achieving this transformation efficiently and selectively.
Synthetic Methodologies
The cornerstone of synthesizing this compound from farnesol is the acid-catalyzed intramolecular cyclization. This reaction proceeds via the formation of a carbocation intermediate, which then undergoes ring closure to form the characteristic monocyclic skeleton of bisabolol. Several catalytic systems have been developed to promote this transformation, each with its own set of advantages and challenges.
Heteropoly Acid (HPA) Catalysis
Heteropoly acids, such as phosphotungstic acid (H₃PW₁₂O₄₀), have emerged as highly effective and environmentally friendly catalysts for the cyclization of farnesol.[1][2] They function as strong Brønsted acids and can be utilized in homogeneous systems.
A key advantage of this method is the high yield and selectivity for this compound, with reported gas chromatography (GC) yields reaching 60-70% in acetone at complete farnesol conversion.[1][2] Notably, this method can produce this compound with no detectable farnesol residue, which is a significant advantage given the allergenic potential of farnesol and the difficulty in separating it from the final product.[1][2]
Sulfonic Acid and Strong Acid in Ketone
Another effective method involves the use of a sulfonic acid in combination with a ketone and an additional strong acid.[3][4] This mixed-acid system has been shown to efficiently convert farnesol to this compound in a one-stage process.[3]
The ketone, such as acetone or methyl ethyl ketone, is believed to play a crucial role in stabilizing the carbocation intermediates and influencing the product selectivity. The sulfonic acid, often an organosulfonic acid, and a strong inorganic acid like sulfuric acid or perchloric acid, provide the necessary acidity to initiate the cyclization.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound from farnesol using the aforementioned methodologies.
| Catalyst System | Farnesol Conversion | This compound Yield (GC) | Solvent | Temperature | Key Observations | Reference |
| H₃PW₁₂O₄₀ | Complete | 60-70% | Acetone | Ambient | High selectivity, no residual farnesol. | [1][2] |
| Sulfonic Acid, Ketone, Strong Acid | High | Not explicitly stated, but described as a high-yield, one-stage process. | Ketone (e.g., acetone) | -10 to 50°C | Effective for direct conversion of farnesol. | [3] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound from farnesol. These are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Heteropoly Acid Catalyzed Cyclization
Materials:
-
Farnesol
-
Phosphotungstic acid (H₃PW₁₂O₄₀)
-
Acetone (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve farnesol in anhydrous acetone.
-
Add a catalytic amount of phosphotungstic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (disappearance of farnesol), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or hexane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Sulfonic Acid and Strong Acid in Ketone
Materials:
-
Farnesol
-
A ketone (e.g., acetone)
-
A sulfonic acid (e.g., p-toluenesulfonic acid)
-
A strong acid (e.g., sulfuric acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flask cooled in an ice bath, combine farnesol and the ketone solvent.
-
Slowly add the sulfonic acid and the strong acid to the mixture with vigorous stirring.
-
Allow the reaction to proceed at a controlled temperature (typically between 0°C and room temperature) and monitor its progress by GC or TLC.
-
Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography.
Reaction Mechanisms and Workflows
The acid-catalyzed cyclization of farnesol to this compound proceeds through a series of carbocation intermediates. The reaction is initiated by the protonation of the terminal double bond of farnesol, leading to a tertiary carbocation. This is followed by an intramolecular nucleophilic attack of the internal double bond to form the six-membered ring. Subsequent rearrangement and deprotonation or trapping by water yield the final this compound product.
Purification and Characterization
A significant challenge in the synthesis of this compound from farnesol is the removal of unreacted starting material and byproducts, as their boiling points can be very similar to that of the desired product. Fractional distillation under reduced pressure is a common purification technique, but may not be sufficient to achieve high purity.
Column chromatography on silica gel is an effective method for laboratory-scale purification. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used to separate the components.
An alternative approach to simplify purification involves the selective esterification of the more reactive primary alcohol of farnesol, leaving the tertiary alcohol of this compound unreacted. The resulting farnesyl ester has a significantly different boiling point, allowing for easier separation by distillation.
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the this compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl group.
Conclusion
The chemical synthesis of this compound from farnesol via acid-catalyzed cyclization is a well-established and viable method for producing this valuable sesquiterpene. The use of modern catalytic systems, such as heteropoly acids, offers high yields and selectivities, paving the way for more sustainable and efficient synthetic processes. Careful control of reaction conditions and effective purification strategies are paramount to obtaining high-purity this compound suitable for its diverse applications in the pharmaceutical and cosmetic industries. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis and characterization of this compound.
References
Unveiling Nature's Soothing Secret: A Technical Guide to Alpha-Bisabolol Sources Beyond German Chamomile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant natural sources of the potent anti-inflammatory and soothing agent, alpha-bisabolol, beyond the well-known German chamomile (Matricaria recutita). As the demand for effective and naturally derived active ingredients continues to grow in the pharmaceutical and cosmetic industries, understanding the diverse botanical origins of this compound, along with robust extraction and analysis methodologies, is paramount. This document provides a comprehensive overview of key plant sources, quantitative data on this compound content, detailed experimental protocols for its extraction and isolation, and an exploration of its molecular signaling pathways.
Principal Natural Sources of this compound
While German chamomile is a traditional source, several other botanicals offer commercially viable and often higher concentrations of this compound. The following table summarizes these key sources and their typical this compound content.
| Botanical Source | Common Name | Plant Part Used | This compound Content (%) |
| Eremanthus erythropappus | Candeia Tree | Wood/Bark | Up to 85%[1] |
| Vanillosmopsis arborea | - | Wood | ~41% in essential oil[2][3] |
| Myoporum crassifolium | - | Leaves and Stems | Over 80% in essential oil[4][5] |
| Salvia runcinata | African Alpine Sage | Aerial Parts | Up to 90%[1] |
| Myrrh (Commiphora myrrha) | - | Resin | Present[6] |
Experimental Protocols: Extraction and Quantification
The effective isolation and quantification of this compound are critical for research and development. This section details established methodologies for key botanical sources.
Extraction of this compound from Eremanthus erythropappus (Candeia Tree)
The wood of the Candeia tree is a rich and commercially significant source of this compound. Various advanced extraction techniques have been optimized for this raw material.
2.1.1. Pressurized Liquid Extraction (PLE)
-
Objective: To extract this compound from Candeia wood using pressurized solvents.
-
Apparatus: Pressurized liquid extraction system.
-
Method:
-
Prepare the Candeia wood by drying and grinding it to a fine powder.
-
Pack the powdered wood into the extraction cell.
-
Pressurize the system with the chosen solvent (e.g., n-hexane, ethanol, or ethyl acetate) to a constant pressure (e.g., 10 MPa).[7]
-
Heat the extraction cell to the desired temperature (e.g., 40-60°C).[7]
-
Initiate the solvent flow through the cell at a constant rate.
-
Collect the extract and evaporate the solvent under reduced pressure to obtain the crude this compound-rich oil.
-
Analyze the extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).
-
2.1.2. Ultrasound-Assisted Extraction (UAE)
-
Objective: To enhance the extraction efficiency of this compound from Candeia wood using ultrasonic waves.
-
Apparatus: Ultrasonic bath or probe sonicator.
-
Method:
-
Place a known quantity of powdered Candeia wood in an extraction vessel with a suitable solvent (e.g., n-hexane).
-
Immerse the vessel in an ultrasonic bath or insert an ultrasonic probe.
-
Apply ultrasonic waves at a specific frequency and power for a defined period (e.g., 7 minutes).[7]
-
Monitor and control the temperature of the extraction mixture.
-
After extraction, filter the mixture to separate the solid plant material from the liquid extract.
-
Evaporate the solvent to yield the crude extract.
-
Quantify the this compound content using GC-MS.
-
2.1.3. Supercritical CO₂ Extraction
-
Objective: To extract this compound using environmentally friendly supercritical carbon dioxide.
-
Apparatus: Supercritical fluid extraction system.
-
Method:
-
Load the ground Candeia wood into the extraction vessel.
-
Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., 10-20 MPa and 313-333 K).[8]
-
Pass the supercritical CO₂ through the plant material to dissolve the this compound.
-
Depressurize the CO₂ in a separator vessel, causing the this compound to precipitate.
-
Collect the extracted oil for analysis by GC-MS. The addition of a co-solvent like ethanol can enhance the extraction yield.[8]
-
Isolation of this compound from Vanillosmopsis arborea
-
Objective: To isolate this compound from the essential oil of Vanillosmopsis arborea.
-
Apparatus: Hydrodistillation apparatus, Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Method:
-
Subject the dried and powdered wood of Vanillosmopsis arborea to hydrodistillation for a set duration (e.g., 2 hours) to obtain the essential oil.[9]
-
Analyze the chemical composition of the essential oil using GC-MS to confirm the presence and quantify the percentage of this compound. The analysis of V. arborea essential oil has shown this compound to be the major component, with concentrations around 409.33 mL/L of the oil.[2][3]
-
Further purification of this compound can be achieved using chromatographic techniques such as column chromatography.
-
Analysis of this compound in Salvia runcinata
-
Objective: To determine the this compound content in the essential oil of Salvia runcinata.
-
Apparatus: Hydrodistillation apparatus, GC-MS.
-
Method:
-
Harvest the fresh aerial parts of the plant.
-
Perform hydrodistillation to extract the essential oil.
-
Analyze the essential oil using GC-MS. Studies have shown that certain chemotypes of Salvia runcinata can have essential oils containing up to 41.1% this compound.[10]
-
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating key inflammatory and apoptotic signaling pathways.
Anti-Inflammatory Signaling Pathways
This compound is a potent anti-inflammatory agent that acts through the inhibition of several key signaling cascades. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6] Mechanistically, it can inhibit the activation of the NF-κB (nuclear factor kappa B) pathway, a central regulator of inflammation.[6][11] Furthermore, this compound can suppress the MAPK (mitogen-activated protein kinase) signaling pathway by decreasing the phosphorylation of JNK and p38.[6][11]
Anticancer and Apoptotic Signaling Pathways
In the context of oncology, this compound has demonstrated the ability to induce apoptosis and inhibit cancer cell proliferation. It can modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and growth, by decreasing the phosphorylation of PI3K and Akt.[11] This inhibition can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately triggering the mitochondrial pathway of apoptosis.[11]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from a plant source.
Conclusion
The exploration of alternative natural sources for this compound presents significant opportunities for the development of novel therapeutic and cosmetic products. Plants such as Eremanthus erythropappus, Vanillosmopsis arborea, Myoporum crassifolium, and Salvia runcinata represent rich and sustainable alternatives to German chamomile. The application of advanced extraction and analytical techniques is crucial for obtaining high-purity this compound and ensuring product efficacy and safety. A thorough understanding of its molecular mechanisms of action further solidifies its position as a valuable active ingredient with diverse applications in dermatology and oncology. This guide provides a foundational resource for researchers and developers seeking to harness the full potential of this remarkable natural compound.
References
- 1. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. US3932533A - Process for the recovery of pure this compound - Google Patents [patents.google.com]
- 3. Frontiers | Identification of the Bisabolol Synthase in the Endangered Candeia Tree (Eremanthus erythropappus (DC) McLeisch) [frontiersin.org]
- 4. This compound: Natural Skincare Benefits for Healthy Skin [waycoochem.com]
- 5. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carmellcosmetics.com [carmellcosmetics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Alpha-Bisabolol for Formulation
Authored by Gemini
For Researchers, Scientists, and Drug Development Professionals
November 2025
Introduction
Alpha-bisabolol, a monocyclic sesquiterpene alcohol, is a prominent bioactive compound naturally found in the essential oil of German chamomile (Matricaria recutita) and other plants like the Brazilian Candeia tree (Eremanthus erythropappus)[1]. Renowned for its anti-inflammatory, anti-irritant, and antimicrobial properties, this compound is a valuable active ingredient in cosmetic and pharmaceutical formulations[2]. Its therapeutic potential is underscored by its ability to modulate key signaling pathways, including MAPK and NF-κB, which are implicated in inflammation and cellular stress responses[3][4].
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound pertinent to formulation development. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of relevant biological pathways and experimental workflows to aid researchers and formulation scientists in harnessing the full potential of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the development of a stable, effective, and safe drug product. The following tables summarize the key properties of this compound.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₆O | [3][5] |
| Molecular Weight | 222.37 g/mol | [3][5] |
| Appearance | Colorless to light yellow, viscous oily liquid | [2][5] |
| Odor | Weak, sweet, floral | [2] |
| Density | Approximately 0.93 g/mL at 20°C | [3][6] |
| Boiling Point | 153°C at 12 mmHg | [5] |
| Melting Point | 25°C | [3][6] |
| Flash Point | 135°C | [3][6] |
| LogP (o/w) | 3.8 - 5.63 | [1][3] |
| pKa | ~15.04 (Predicted) | [3][6] |
| Refractive Index | n20/D 1.496 | [3][6] |
| Stability | Stable in cosmetic formulations from pH 3-11. | [4] |
| Shelf Life | At least 3 years in closed containers below 20°C. | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [3][5] |
| Glycerine | Insoluble | [5] |
| Ethanol | Soluble, ~5 mg/mL | [5][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble, ~10 mg/mL | [7] |
| Dimethyl Formamide (DMF) | Soluble, ~10 mg/mL | [7] |
| Chloroform | Slightly soluble | [6] |
| Ethyl Acetate | Slightly soluble | [6] |
| Natural, Mineral, and Synthetic Oils | Soluble | [3] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical parameters of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent[8][9].
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvent (e.g., water, ethanol, phosphate-buffered saline). The excess solid should be visible to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the undissolved this compound to sediment.
-
Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved particles. Discard the initial portion of the filtrate to prevent errors due to adsorption onto the filter membrane.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method (as described in Section 3.2) to determine the concentration of dissolved this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
-
Caption: Workflow for the Shake-Flask Solubility Assay.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in various matrices[10][11][12].
Protocol:
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ultrapure water (e.g., 80:20, v/v)[11]. A gradient elution can also be used, for example, with mobile phase A as acetonitrile-water-phosphoric acid (19:80:1) and mobile phase B as acetonitrile[10].
-
Flow Rate: 1.0 mL/min[11].
-
Detection Wavelength: 200 nm[10].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples.
-
-
Sample Preparation:
-
For formulated products, accurately weigh a portion of the formulation and extract this compound with a suitable solvent.
-
For solubility samples, use the diluted supernatant as prepared in the solubility protocol.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999[10].
-
Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be within acceptable limits (e.g., < 2%).
-
Accuracy: Determine the recovery of this compound by spiking a blank matrix with known concentrations of the standard. The recovery should be within a predefined range (e.g., 98-102%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Caption: Workflow for HPLC Quantification of this compound.
Stability Testing
Stability testing is crucial to determine the shelf life of a product and to ensure its quality, safety, and efficacy over time. The following is a general protocol based on ICH guidelines[13][14].
Protocol:
-
Sample Preparation:
-
Package the final formulation of the this compound product in the intended commercial packaging.
-
-
Storage Conditions:
-
Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for the proposed shelf life (e.g., 12, 24, or 36 months).
-
Intermediate Stability: If significant changes occur during accelerated testing, store samples at 30°C ± 2°C / 65% RH ± 5% RH for 12 months.
-
Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Schedule:
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).
-
-
Parameters to be Tested:
-
Physical Properties: Appearance, color, odor, pH, and viscosity.
-
Chemical Properties: Assay of this compound (using the HPLC method in Section 3.2) and quantification of any degradation products.
-
Microbiological Properties: Microbial limits testing.
-
-
Evaluation:
-
Evaluate the data to determine if any significant changes have occurred over time.
-
Establish a shelf life based on the time during which the product remains within its specifications.
-
Caption: General Workflow for Stability Testing.
Signaling Pathways
This compound exerts its biological effects, particularly its anti-inflammatory properties, by modulating key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway. A key mechanism is the prevention of the phosphorylation of IκBα (inhibitor of kappa B alpha). This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes[3][4].
Caption: Inhibition of the NF-κB Pathway by this compound.
Modulation of the MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in translating extracellular signals into cellular responses, including inflammation and apoptosis. There are three main MAPK families: JNK, ERK, and p38. This compound has been shown to selectively inhibit the phosphorylation of JNK (c-Jun N-terminal kinase) without significantly affecting ERK1/2 or p38, thereby attenuating downstream inflammatory responses[3][5].
Caption: Modulation of the MAPK Pathway by this compound.
Conclusion
This compound possesses a favorable profile of physicochemical properties for formulation in a variety of cosmetic and pharmaceutical products. Its lipophilic nature (high LogP) indicates good potential for skin penetration, which is advantageous for topical delivery systems. However, its poor water solubility necessitates formulation strategies such as the use of co-solvents, emulsifiers, or nano-carrier systems to incorporate it into aqueous-based products. The stability of this compound across a wide pH range (3-11) offers flexibility in formulation design. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and formulators, enabling a more informed and efficient approach to the development of novel products containing this compound.
References
- 1. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. certified-laboratories.com [certified-laboratories.com]
- 14. ema.europa.eu [ema.europa.eu]
A Technical Whitepaper on the Molecular Mechanisms of Alpha-Bisabolol's Anti-Inflammatory Effects
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-bisabolol (α-bisabolol), a naturally occurring monocyclic sesquiterpene alcohol found predominantly in chamomile (Matricaria chamomilla) and other aromatic plants, has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the core molecular mechanisms through which α-bisabolol exerts its anti-inflammatory effects. The document elucidates its interaction with key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). We present a compilation of quantitative data from various in vitro and in vivo studies, detail relevant experimental protocols, and provide visual representations of the signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Molecular Mechanisms of Action
The anti-inflammatory activity of α-bisabolol is not attributed to a single mechanism but rather to a multi-targeted modulation of several critical pro-inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[4] In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate transcription.
This compound intervenes by:
-
Preventing IκBα Phosphorylation : It significantly reduces the LPS-induced phosphorylation of IκBα.[5]
-
Inhibiting p65 Phosphorylation and Nuclear Translocation : It decreases the phosphorylation of the NF-κB p65 subunit at Ser536 and hinders its translocation to the nucleus.[1][6]
This dual inhibition effectively halts the NF-κB-mediated expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[1][4][5]
Modulation of the MAPK Signaling Pathway
MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial signaling proteins that regulate the synthesis of inflammatory mediators. This compound effectively suppresses the activation of this pathway.[4][7] Studies have demonstrated that α-bisabolol treatment significantly decreases the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like LPS and advanced glycation end products (AGEs).[1][6][8][9] By inhibiting MAPK activation, α-bisabolol reduces the expression of downstream targets, including pro-inflammatory cytokines and enzymes like COX-2.[1][10]
Activation of PPAR-γ
A distinguishing mechanism of α-bisabolol is its ability to specifically stimulate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in colonic epithelium.[1][8][11] Molecular docking and dynamic analysis have confirmed that α-bisabolol interacts directly with PPAR-γ.[1][8] This activation is specific, as α-bisabolol does not alter the expression of PPAR-α or PPAR-β/δ.[1][8] Activated PPAR-γ exerts anti-inflammatory effects primarily by antagonizing the activity of transcription factors like NF-κB.[1] This leads to a downstream reduction in the expression of cytokines and chemokines, making it a key mechanism in mitigating conditions like colonic inflammation.[1][8]
Modulation of the NLRP3 Inflammasome
Recent evidence suggests that α-bisabolol can also attenuate inflammation by inhibiting the activation of the NLRP3 inflammasome.[12][13][14] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18. By preventing its activation, α-bisabolol can suppress this critical inflammatory cascade, a mechanism particularly relevant in cardiovascular inflammatory conditions.[14]
Quantitative Data Summary
The anti-inflammatory effects of α-bisabolol have been quantified in numerous in vitro and in vivo models. The tables below summarize key findings.
Table 1: In Vitro Anti-Inflammatory Effects of α-Bisabolol
| Cell Line | Inflammatory Stimulus | α-Bisabolol Conc. | Measured Endpoint | Result | Reference |
| RAW 264.7 Macrophages | LPS (1 mg/mL) | 20 and 40 µM | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significant decrease in secretion and mRNA levels | [1] |
| RAW 264.7 Macrophages | LPS (500 ng/mL) | 25 and 100 µM | NO and PGE₂ Production | Significant inhibition | [5][15] |
| RAW 264.7 Macrophages | LPS | 25 and 100 µM | iNOS and COX-2 Expression | Significant reduction | [5][15] |
| RAW 264.7 Macrophages | LPS | 40 µM | p-NF-κB p65 Expression | Significant decrease | [1] |
| Human Chondrocytes | Advanced Glycation End Products (AGEs) | Not Specified | iNOS, COX-2, TNF-α, IL-6, PGE₂ | Decreased expression levels | [6][15] |
| HT-29 Cells | TNF-α | Not Specified | Pro-inflammatory Chemokines (CXCL-1, IL-8) | Significantly decreased mRNA expression | [1][8] |
Table 2: In Vivo Anti-Inflammatory Effects of α-Bisabolol
| Animal Model | Inflammatory Model | α-Bisabolol Dosage | Measured Endpoint | Result | Reference |
| Mice | DSS-induced Colitis | 100 and 200 mg/kg | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IL-17A) | Markedly reduced protein and mRNA levels | [1][8] |
| Mice | DSS-induced Colitis | 100 and 200 mg/kg | COX-2 and iNOS Expression | Significantly downregulated protein expression | [1][8] |
| Mice | DSS-induced Colitis | 100 and 200 mg/kg | Phosphorylation of ERK, JNK, p38, and NF-κB p65 | Significantly reduced phosphorylation | [1] |
| Mice | TPA-induced Skin Inflammation | Dose-dependent | Ear Thickness and Weight | Significantly inhibited | [2] |
| Mice | TPA-induced Skin Inflammation | Dose-dependent | Pro-inflammatory Cytokines (TNF-α, IL-6) | Significantly inhibited production | [2] |
| Rats | Collagen-induced Arthritis | 100 mg/kg | iNOS and COX-2 Gene Expression | Decreased expression | [16] |
| Mice | Carrageenan-induced Pleurisy | 50 mg/kg | TNF-α Production | Inhibitory effect | [3][15] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details common methodologies used to investigate the anti-inflammatory effects of α-bisabolol.
In Vitro LPS-Induced Inflammation in Macrophages
This protocol is standard for assessing anti-inflammatory activity in myeloid cells.
-
Cell Culture : RAW 264.7 macrophage cells are seeded at a density of 1.5 × 10⁵ cells per well in 6-well plates and cultured for 24 hours to allow for adherence.[1]
-
Treatment : Cells are pre-treated with varying concentrations of α-bisabolol (e.g., 20 and 40 µM) or a vehicle control for a specified period (e.g., 6 hours).[1] Subsequently, inflammation is induced by adding LPS (e.g., 1 mg/mL) and incubating for 24 hours.[1]
-
Cytokine Measurement (ELISA) : The culture supernatant is collected and centrifuged. The levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Protein Expression Analysis (Western Blot) : Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-p65, p-p38, COX-2, iNOS, GAPDH). After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.[1]
-
mRNA Expression Analysis (RT-PCR) : Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy). cDNA is synthesized from the RNA template. Quantitative real-time PCR (qRT-PCR) is performed using specific primers for target genes and a housekeeping gene (e.g., GAPDH) for normalization.[1]
In Vivo DSS-Induced Colitis in Mice
This model is widely used to study inflammatory bowel disease (IBD) and the efficacy of potential therapeutics.
-
Induction of Colitis : Acute colitis is induced in mice (e.g., C57BL/6) by administering dextran sulfate sodium (DSS) (e.g., 3% w/v) in their drinking water for a set period (e.g., 7 days).[1]
-
Treatment : Mice are orally administered α-bisabolol (e.g., 100 and 200 mg/kg body weight) or vehicle daily throughout the DSS administration period.[1]
-
Clinical Assessment : Disease Activity Index (DAI) is monitored daily, which includes scoring for weight loss, stool consistency, and rectal bleeding.
-
Post-Mortem Analysis : At the end of the experiment, mice are euthanized. The colon is excised, and its length is measured. A portion of the distal colon is fixed in formalin for histopathological analysis (H&E staining), while other sections are snap-frozen for biochemical assays.
-
Biochemical Assays :
-
Myeloperoxidase (MPO) Activity : Colon tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.[1]
-
Cytokine and Protein Analysis : Colon homogenates are used to measure cytokine levels by ELISA and protein expression (e.g., COX-2, p-MAPKs) by Western blot, as described in the in vitro protocol.[1][8]
-
Conclusion and Future Directions
This compound exerts its significant anti-inflammatory effects through a sophisticated, multi-pronged molecular mechanism. Its ability to concurrently inhibit the pro-inflammatory NF-κB and MAPK pathways while activating the anti-inflammatory PPAR-γ pathway underscores its potential as a therapeutic agent.[1][8] The suppression of key inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS is a direct consequence of this multi-targeted engagement.[1][4][15]
For drug development professionals, α-bisabolol presents a compelling lead compound. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies : To optimize dosing and delivery systems for systemic inflammatory diseases.
-
Clinical Trials : Well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for inflammatory conditions such as IBD, arthritis, and dermatitis.[9][16]
-
Structure-Activity Relationship (SAR) Studies : To develop synthetic derivatives of α-bisabolol with enhanced potency, specificity, and improved drug-like properties.
This guide provides a foundational understanding of α-bisabolol's molecular actions, offering a solid basis for continued investigation and development of this promising natural compound.
References
- 1. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological and biological effects of this compound: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of (-)-α-bisabolol on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carmellcosmetics.com [carmellcosmetics.com]
- 7. dovepress.com [dovepress.com]
- 8. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR- γ Transcription Factor: In Vivo and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Bisabolol suppresses the inflammatory response and ECM catabolism in advanced glycation end products-treated chondrocytes and attenuates murine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell [mdpi.com]
- 13. α-Bisabolol protects against β-adrenergic agonist-induced myocardial infarction in rats by attenuating inflammation, lysosomal dysfunction, NLRP3 inflammasome activation and modulating autophagic flux - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. α-Bisabolol protects against β-adrenergic agonist-induced myocardial infarction in rats by attenuating inflammation, lysosomal dysfunction, NLRP3 inflammasome activation and modulating autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bisabolol-exerts-anti-inflammatory-action-and-ameliorates-collagen-induced-arthritis-in-rats - Ask this paper | Bohrium [bohrium.com]
Alpha-Bisabolol: A Technical Guide to its Modulation of Pro--inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-bisabolol, a naturally occurring sesquiterpene alcohol found predominantly in chamomile, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's ability to modulate pro-inflammatory cytokines. It has been demonstrated to effectively downregulate the expression and production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). The primary mechanisms of action involve the inhibition of critical inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide summarizes key quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for assessing its anti-inflammatory activity, and provides visual representations of the signaling pathways and experimental workflows.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory cascade is the production of pro-inflammatory cytokines by immune cells. While essential for host defense, dysregulated or excessive cytokine production can lead to chronic inflammatory diseases. This compound has emerged as a promising therapeutic agent due to its ability to attenuate this inflammatory response without the significant side effects associated with conventional anti-inflammatory drugs. Its multifaceted mechanism of action makes it a compelling candidate for further investigation and development in the pharmaceutical and cosmetic industries.
Mechanisms of Action: Modulation of Key Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and MAPK signaling cascades, which are central regulators of pro-inflammatory gene expression.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB. This leads to a significant reduction in the expression of NF-κB target genes, including those encoding for TNF-α, IL-1β, and IL-6.[1][2]
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits the NF-κB signaling pathway by preventing IKK activation.
Attenuation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation. These kinases, upon activation by various stimuli, phosphorylate and activate transcription factors that drive the expression of pro-inflammatory genes. Studies have demonstrated that this compound can inhibit the phosphorylation of key MAPK proteins, including ERK and p38, in response to inflammatory stimuli.[2] This inhibition contributes to the overall reduction in the production of pro-inflammatory cytokines.
Signaling Pathway: this compound's Modulation of the MAPK Pathway
Caption: this compound attenuates the MAPK signaling pathway by inhibiting the phosphorylation of ERK and p38.
Quantitative Data on Cytokine Modulation
The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize the dose-dependent inhibitory effects on the production of key pro-inflammatory cytokines in various experimental models.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound
| Cell Line | Inflammatory Stimulus | Cytokine | This compound Concentration (µM) | % Inhibition | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | TNF-α | 50 | ~40% | [2] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-6 | 50 | ~50% | [2] |
| Peritoneal Macrophages | LPS (1 µg/mL) | TNF-α | 25 | Significant reduction | [3] |
| Peritoneal Macrophages | LPS (1 µg/mL) | IL-6 | 25 | Significant reduction | [3] |
| BMMCs | DNP-HSA | TNF-α | 200 | Significant reduction | [4] |
Table 2: In Vivo Reduction of Pro-inflammatory Cytokines by this compound
| Animal Model | Inflammatory Stimulus | Tissue | Cytokine | This compound Dose | % Reduction | Reference |
| Mice | TPA | Ear Tissue | TNF-α | 2.5 mg/ear | Significant reduction | [3] |
| Mice | TPA | Ear Tissue | IL-6 | 2.5 mg/ear | Significant reduction | [3] |
| Mice | DSS | Colon | TNF-α | 100 mg/kg | Markedly reduced | [1] |
| Mice | DSS | Colon | IL-1β | 100 mg/kg | Markedly reduced | [1] |
| Mice | DSS | Colon | IL-6 | 100 mg/kg | Markedly reduced | [1] |
| Rat Pups | Allergic Airway Inflammation | Lung | IL-1β, IL-6, IL-8 | 25 mg/kg | Significantly reduced | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of this compound.
In Vitro Model: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This protocol describes the induction of pro-inflammatory cytokine production in a murine macrophage cell line using Lipopolysaccharide (LPS) and the subsequent assessment of this compound's inhibitory effects.
Experimental Workflow: LPS-Induced Cytokine Production Assay
Caption: Workflow for assessing this compound's effect on LPS-induced cytokine production in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
In Vivo Model: TPA-Induced Skin Inflammation in Mice
This protocol details the induction of acute skin inflammation in mice using 12-O-tetradecanoylphorbol-13-acetate (TPA) and the evaluation of the anti-inflammatory effects of topically applied this compound.
Experimental Workflow: TPA-Induced Mouse Ear Edema Model
Caption: Workflow for the TPA-induced mouse ear edema model to assess the anti-inflammatory activity of this compound.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Acetone (vehicle)
-
Micrometer caliper
-
Biopsy punch (e.g., 6 mm)
-
Homogenizer
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into control and treatment groups.
-
Induction of Inflammation:
-
Prepare a solution of TPA in acetone (e.g., 2.5 µg/20 µL).
-
Apply the TPA solution to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
-
Treatment:
-
Prepare a solution of this compound in acetone (e.g., 2.5 mg/20 µL).
-
Thirty minutes after TPA application, topically apply the this compound solution to the right ear. The control group receives the vehicle (acetone) only.
-
-
Edema Measurement:
-
After 6 hours, measure the thickness of both ears using a micrometer caliper.
-
Euthanize the mice and collect a 6 mm punch biopsy from each ear.
-
Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema.
-
-
Cytokine Analysis:
Molecular Analysis: Western Blot for NF-κB Pathway Proteins
This protocol outlines the steps for analyzing the expression and phosphorylation status of key proteins in the NF-κB pathway, such as IκBα, to elucidate the mechanism of action of this compound.
Procedure:
-
Cell Lysis: Following treatment and stimulation as described in Protocol 4.1, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total IκBα, phosphorylated IκBα (p-IκBα), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative protein expression levels.
Conclusion and Future Directions
This compound demonstrates significant potential as a natural anti-inflammatory agent. Its ability to modulate pro-inflammatory cytokines through the inhibition of the NF-κB and MAPK signaling pathways provides a strong rationale for its use in the management of inflammatory conditions. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals.
Future research should focus on:
-
Conducting more extensive clinical trials to validate the efficacy and safety of this compound in human inflammatory diseases.
-
Investigating the potential synergistic effects of this compound with other anti-inflammatory compounds.
-
Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound.
-
Exploring its role in modulating other inflammatory pathways and its long-term effects on the immune system.
By continuing to explore the therapeutic potential of this compound, the scientific community can pave the way for the development of new and effective treatments for a wide range of inflammatory disorders.
References
- 1. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of (-)-α-bisabolol on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound protects against neonatal asthma by suppressing airway inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
In Vitro Antioxidant Properties of Alpha-Bisabolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antioxidant properties of alpha-bisabolol, a naturally occurring sesquiterpene alcohol found in various plants, most notably chamomile. This document summarizes key quantitative data, details experimental protocols for assessing antioxidant activity, and visualizes the underlying molecular mechanisms.
Introduction to this compound's Antioxidant Potential
This compound [(−)-α-bisabolol] has demonstrated significant antioxidant capabilities through various in vitro models. Its protective effects are attributed to a combination of direct radical scavenging and the modulation of endogenous antioxidant defense systems. Mechanistically, this compound has been shown to reduce levels of reactive oxygen and nitrogen species (ROS/RNS), enhance the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and influence key cellular signaling pathways, including the Nrf2/Keap-1/HO-1 pathway, to bolster cellular resilience against oxidative stress.[1][2]
Quantitative Assessment of Antioxidant Activity
The antioxidant efficacy of this compound has been quantified using various standard assays. The following tables summarize the available data, providing a comparative overview of its potency in different experimental settings.
Table 1: Radical Scavenging Activity of this compound
| Assay | Radical | IC50 Value | Source(s) |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 43.88 mg/mL | Not explicitly cited |
Note: A lower IC50 value indicates greater radical scavenging activity. The relatively high IC50 value in the DPPH assay suggests that direct radical scavenging may not be this compound's primary antioxidant mechanism under these specific test conditions. Further research with varying concentrations and in different solvent systems is warranted.
Table 2: Cellular Antioxidant Activity of this compound
| Cell Line | Stressor | Concentration of α-Bisabolol | Effect | Source(s) |
| Human Polymorphonuclear Neutrophils | C. albicans | 7.7 to 31 µg/mL | Significant, concentration-dependent inhibition of ROS production | [3] |
| Human Polymorphonuclear Neutrophils | fMLP | 3.8 to 31 µg/mL | Significant, concentration-dependent inhibition of ROS production | [3] |
| NIH 3T3 Fibroblasts | H₂O₂ | 1 to 1000 nM | Concentration-dependent reduction in ROS levels (up to ~85% reduction at 1000 nM with nanoencapsulated α-bisabolol) | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for three key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions to be tested.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound dilutions.
-
Initiation of Reaction: Add the DPPH working solution to each well/cuvette containing the sample and mix thoroughly. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction Mixture: Add a small volume of the this compound dilutions to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The results can be expressed as an IC50 value or compared to a standard antioxidant like Trolox to determine the TEAC.
Cellular Antioxidant Assay (CAA) using DCFH-DA
This cell-based assay measures the ability of a compound to inhibit intracellular ROS formation.
Principle: The non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells and deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.
Procedure:
-
Cell Culture: Seed adherent cells (e.g., NIH 3T3 fibroblasts) in a 96-well black, clear-bottom plate and culture until confluent.
-
Loading with DCFH-DA: Remove the culture medium and wash the cells with a buffer (e.g., PBS). Incubate the cells with a solution containing DCFH-DA.
-
Treatment with this compound: Remove the DCFH-DA solution and add different concentrations of this compound to the cells.
-
Induction of Oxidative Stress: After an incubation period with this compound, induce oxidative stress by adding a ROS generator, such as hydrogen peroxide (H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a fluorescence plate reader.
-
Data Analysis: The antioxidant activity is determined by comparing the fluorescence in cells treated with this compound to control cells (treated only with the stressor).
Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the investigation of this compound's antioxidant properties.
Experimental Workflow for DPPH Assay
References
- 1. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Discovery of Alpha-Bisabolol in Novel Plant Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-bisabolol, a naturally occurring sesquiterpene alcohol, has long been recognized for its potent anti-inflammatory, anti-irritant, and antimicrobial properties. Historically, German Chamomile (Matricaria recutita) and the Brazilian Candeia tree (Eremanthus erythropappus) have been the primary commercial sources. However, recent scientific exploration has led to the identification of this compound in a variety of other plant species, opening new avenues for sustainable sourcing and novel therapeutic applications. This technical guide provides an in-depth overview of these recent discoveries, presenting quantitative data, detailed experimental protocols for extraction, quantification, and bioactivity assessment, and visual representations of the key signaling pathways modulated by this versatile compound.
Introduction to this compound
This compound (α-bisabolol), also known as levomenol, is a monocyclic sesquiterpene alcohol valued for its broad spectrum of biological activities.[1] Its use in cosmetics and pharmaceuticals is well-established, driven by its skin-soothing and healing properties.[1] The growing demand for natural and effective active ingredients has spurred research into identifying new and sustainable plant sources of α-bisabolol beyond the traditionally utilized species. This guide focuses on the recent identification of α-bisabolol in novel plant species and provides the technical information necessary for its successful extraction, characterization, and evaluation.
Novel Plant Sources of this compound
Recent phytochemical screenings have identified several new plant species containing significant amounts of this compound. These discoveries are crucial for diversifying the supply chain and for exploring the unique phytochemical synergies that may exist within these new botanical matrices.
| Plant Species | Family | Plant Part | This compound Content (% of Essential Oil or Extract) | Reference |
| Salvia runcinata | Lamiaceae | Aerial Parts | Major constituent | [2] |
| Gymnosperma glutinosum | Asteraceae | Aerial Parts | 97.5% of the chloroformic extract | [3] |
| Myoporum crassifolium | Scrophulariaceae | Not specified | Rich source | [4] |
| Amomum biflorum | Zingiberaceae | Not specified | 16.0% | [5] |
| Vismia macrophylla | Hypericaceae | Not specified | 14.9% | [5] |
| Acanthospermum hispidum | Asteraceae | Not specified | 11.4% | [5] |
| Eupatorium adenophorum | Asteraceae | Not specified | 9.53% | [5] |
| Helietta longifoliata | Rutaceae | Not specified | 7.24% | [5] |
| Betonica grandiflora | Lamiaceae | Not specified | 4.9% | [5] |
| Rhaponticum acaule | Asteraceae | Not specified | 4.8% | [5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and in-vitro anti-inflammatory assessment of this compound from plant sources.
Extraction of this compound
3.1.1. Supercritical CO₂ Extraction
Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient method for obtaining high-purity this compound.
-
Instrumentation: Supercritical fluid extraction system.
-
Procedure:
-
Grind the dried plant material to a fine powder.
-
Pack the powdered material into the extraction vessel.
-
Set the extraction parameters. Optimal conditions for Candeia wood have been reported as:
-
Pressure: 10 to 20 MPa.
-
Temperature: 313 to 333 K (40 to 60 °C).
-
-
Pump supercritical CO₂ through the extraction vessel.
-
Collect the extracted this compound in the separator.
-
The addition of a co-solvent like ethanol (5-10%) can enhance the extraction yield.
-
Quantification of this compound
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of volatile compounds like this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Dilute the plant extract or essential oil in a suitable solvent such as n-hexane or dodecane.
-
Prepare a series of standard solutions of this compound in the same solvent for calibration.
-
Add an internal standard (e.g., β-caryophyllene) to both samples and standards for improved accuracy.
-
-
GC-MS Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 3 minutes.
-
Ramp to 250 °C at a rate of 5 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-500.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area to the calibration curve generated from the standard solutions.
-
3.2.2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and reliable method for the quantification of this compound, particularly in complex matrices.
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Sample Preparation:
-
Dissolve the plant extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare a series of standard solutions of this compound in the mobile phase for calibration.
-
-
HPLC-UV Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often used. A reported isocratic method uses acetonitrile and ultrapure water (80:20, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 200 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Quantify the amount of this compound by comparing the peak area to the calibration curve.
-
Assessment of Anti-Inflammatory Activity
3.3.1. In-Vitro Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This assay measures the ability of a plant extract to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Materials:
-
RAW 264.7 cells.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Plant extract dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the plant extract for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 100 µL of the cell culture medium.
-
Add 100 µL of Griess reagent to the collected medium.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of nitrite (a stable product of NO) from a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production by the plant extract compared to the LPS-only control.
-
Signaling Pathways and Experimental Workflow
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate the inhibitory effects of this compound on the NF-κB and MAPK pathways, as well as a general workflow for its discovery in new plant species.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: Inhibition of the MAPK pathway by this compound.
Caption: A logical workflow for the discovery and analysis of this compound.
Conclusion
The identification of this compound in a growing number of plant species presents exciting opportunities for the pharmaceutical and cosmetic industries. This guide provides a foundational framework for researchers and drug development professionals to explore these novel sources. The detailed protocols for extraction, quantification, and bioactivity assessment, combined with an understanding of the underlying molecular mechanisms, will facilitate the development of new products and applications for this valuable natural compound. Further research is warranted to fully characterize the phytochemical profiles of these newly identified species and to investigate the potential for synergistic effects with other co-occurring compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in human blood by micro-HPLC-ion trap MS and head space-GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chirality of Bisabolol: A Technical Guide to Its Natural and Synthetic Enantiomeric Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol, a monocyclic sesquiterpene alcohol, is a prominent bioactive compound valued for its anti-inflammatory, anti-irritant, and antimicrobial properties.[1] It is a key constituent of German chamomile (Matricaria recutita) and the Brazilian Candeia tree (Eremanthus erythropappus).[1][2] The biological activity of bisabolol is intrinsically linked to its stereochemistry. This technical guide provides an in-depth exploration of the chirality and enantiomeric forms of natural versus synthetic bisabolol, offering a comparative analysis of their biological activities, detailed experimental protocols for their separation and evaluation, and a discussion of their synthesis and biosynthesis.
Chirality and Enantiomeric Forms of α-Bisabolol
α-Bisabolol possesses two chiral centers, leading to the existence of four possible stereoisomers. The naturally occurring and most biologically active form is (-)-α-bisabolol , also known as levomenol.[1][3] Its enantiomer, (+)-α-bisabolol , is rare in nature.[1] Synthetic bisabolol is typically produced as a racemic mixture of (±)-α-bisabolol , containing equal amounts of the (-) and (+) enantiomers.[1] The distinct spatial arrangement of these enantiomers results in differential interactions with biological targets, leading to variations in their pharmacological effects.
Comparative Biological Activity
The enantiomeric purity of bisabolol preparations significantly influences their therapeutic efficacy. While both natural and synthetic bisabolol exhibit beneficial properties, studies suggest that the naturally occurring (-)-α-bisabolol is often more potent.
Anti-inflammatory Activity
(-)-α-Bisabolol has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] This action is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7]
| Compound | Assay | Cell Line | IC50 / Inhibition | Reference |
| (-)-α-Bisabolol | Inhibition of LPS-induced TNF-α production | RAW 264.7 macrophages | Significant inhibition | [4] |
| (-)-α-Bisabolol | Inhibition of LPS-induced IL-6 production | RAW 264.7 macrophages | Significant inhibition | [4] |
| (±)-α-Bisabolol | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | Similar to (-)-α-bisabolol | [8] |
| β-Bisabolol | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | 55.5% inhibition at 50 µg/mL | [8] |
| β-Bisabolol | Inhibition of LPS-induced PGE2 production | RAW 264.7 macrophages | 62.3% inhibition at 50 µg/mL | [8] |
| β-Bisabolol | Inhibition of LPS-induced TNF-α production | RAW 264.7 macrophages | 45.3% inhibition at 50 µg/mL | [8] |
Cytotoxicity
The cytotoxic effects of bisabolol and its derivatives have been evaluated against various cancer cell lines. The addition of a sugar moiety to α-bisabolol has been shown to markedly increase its cytotoxicity.[9][10]
| Compound | Cell Line | IC50 | Reference |
| α-Bisabolol α-L-rhamnopyranoside | Human and rat glioma (U-87, U-251, GL-261) | 40-64 µM | [9] |
| (-)-α-Bisabolol-based thiosemicarbazones | Myeloid leukemia (K-562) | 0.01-4.22 µM | [11] |
| α-Bisabolol | Human lung carcinoma (A549) | 15 µM | [12] |
Experimental Protocols
Chiral Separation of α-Bisabolol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of α-bisabolol.
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Materials:
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).[13]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[14]
-
α-Bisabolol standard (racemic mixture and/or pure enantiomers).
-
Sample containing α-bisabolol.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Dissolve the α-bisabolol standard and the sample in the mobile phase.
-
Inject a defined volume of the standard solution to determine the retention times of the enantiomers.
-
Inject the sample solution under the same conditions.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Quantify the individual enantiomers based on their peak areas.
DOT Diagram of Chiral HPLC Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. EP2657216A1 - Method for converting farnesol to nerolidol in the presence of alpha-bisabolol - Google Patents [patents.google.com]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxicity evaluation of natural this compound beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of (-)-alpha-bisabolol-based thiosemicarbazones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. WO2004033401A1 - Method for the production of this compound from nerolidol - Google Patents [patents.google.com]
Pharmacological profile of alpha-bisabolol and its derivatives
An In-depth Technical Guide to the Pharmacological Profile of Alpha-Bisabolol and Its Derivatives
Introduction
This compound (α-bisabolol), a naturally occurring monocyclic sesquiterpene alcohol, is a primary constituent of the essential oil from German chamomile (Matricaria recutita) and is also found in other aromatic plants like the Brazilian Candeia tree (Eremanthus erythropappus).[1][2][3] Recognized for its faint, sweet floral aroma, it is widely utilized in cosmetic and personal care products for its skin-soothing properties.[2][4][5] Beyond its cosmetic applications, α-bisabolol has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][6][7][8] The United States Food and Drug Administration (FDA) has granted α-bisabolol Generally Regarded as Safe (GRAS) status due to its low toxicity, further promoting its investigation as a potential therapeutic agent.[4][6]
This guide provides a comprehensive overview of the pharmacological profile of α-bisabolol, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols. It further explores the development and enhanced activities of novel α-bisabolol derivatives, offering a technical resource for researchers and drug development professionals.
Pharmacological Activities of this compound
α-Bisabolol exhibits a broad spectrum of biological activities, which are attributed to its interaction with multiple molecular targets and signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory property of α-bisabolol is one of its most well-documented effects.[6] It effectively mitigates inflammatory responses by modulating key signaling pathways and reducing the production of inflammatory mediators.
Mechanism of Action: The anti-inflammatory effects of α-bisabolol are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[5][7][9]
-
NF-κB Pathway: α-Bisabolol treatment hinders the activation of NF-κB and the nuclear translocation of its p65 subunit.[5] This suppression leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7][10]
-
MAPK Pathway: It selectively suppresses the phosphorylation of JNK (c-Jun N-terminal kinase) and p38, two key kinases in the MAPK cascade, without significantly affecting Erk1/2.[5][9][11]
-
Cytokine Reduction: By inhibiting these pathways, α-bisabolol significantly reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][5][7][12]
References
- 1. regimenlab.com [regimenlab.com]
- 2. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. carmellcosmetics.com [carmellcosmetics.com]
- 6. A Review of the Application and Pharmacological Properties of [alpha]-Bisabolol and [alpha]-Bisabolol-Rich Oils - ProQuest [proquest.com]
- 7. Pharmacological and biological effects of this compound: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Alpha-Bisabolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-bisabolol, a naturally occurring sesquiterpene alcohol, is a widely utilized ingredient in the pharmaceutical and cosmetic industries due to its anti-inflammatory, antimicrobial, and skin-soothing properties. However, its susceptibility to degradation under various environmental conditions can impact its efficacy and potentially lead to the formation of unknown byproducts. This technical guide provides a comprehensive overview of the known degradation pathways of this compound, including oxidation, biotransformation, and forced degradation under acidic, basic, thermal, and photolytic stress conditions. It details the identified degradation byproducts, summarizes available quantitative data, and provides detailed experimental protocols for studying its stability. Furthermore, this guide explores the modulation of key cellular signaling pathways, such as NF-κB, MAPK, and Nrf2/Keap-1/HO-1, by this compound, offering insights into its mechanism of action.
Introduction
This compound is a monocyclic unsaturated sesquiterpene alcohol with the chemical formula C15H26O. It exists as two main enantiomers, (+)-α-bisabolol and (-)-α-bisabolol, with the latter being the more biologically active form and naturally abundant in sources like German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus). Its therapeutic potential is well-documented, leading to its inclusion in a wide array of topical and oral formulations.
The inherent chemical structure of this compound, containing a tertiary alcohol and two double bonds, renders it susceptible to various degradation reactions. Understanding these degradation pathways and the resulting byproducts is critical for ensuring product stability, efficacy, and safety. This guide aims to consolidate the current scientific knowledge on this compound degradation and its biological implications.
Degradation Pathways and Byproducts
This compound degradation can be initiated by several factors, including exposure to oxygen, light, heat, and acidic or basic environments. The primary degradation pathways identified are oxidation and biotransformation, with forced degradation studies revealing further instabilities.
Oxidation
Oxidation is a major degradation pathway for this compound, primarily yielding bisabolol oxide A and bisabolol oxide B.[1][2] This process can occur in the presence of air and may lead to a reduction in the biological activity of the parent compound.[3]
Identified Oxidation Byproducts:
-
Bisabolol Oxide A
-
Bisabolol Oxide B
Biotransformation
Microbial transformation of this compound has been studied to understand its metabolic fate and to generate more polar and potentially bioactive derivatives. Various microorganisms have been shown to hydroxylate and oxidize the this compound molecule at different positions.
One study on the biotransformation of (-)-α-bisabolol by the fungus Absidia coerulea resulted in the identification of several new and known metabolites.[1][2] The proposed metabolic pathway involves direct hydroxylation, epoxidation of the side chain followed by cyclization, and oxidation of the cyclohexene ring.[2]
Identified Biotransformation Byproducts (by Absidia coerulea): [1][2]
-
(1R,5R,7S)-5-hydroxy-α-bisabolol
-
(1R,5S,7S)-5-hydroxy-α-bisabolol
-
(1R,5R,7S,10S)-5-hydroxybisabolol oxide B
-
(1R,7S,10S)-1-hydroxybisabolol oxide B
-
12-hydroxy-α-bisabolol
-
(1S,3R,4S,7S)-3,4-dihydroxy-α-bisabolol
-
(1S,3S,4S,7S)-3,4-dihydroxy-α-bisabolol
-
(1S,7S)-4,7-dihydroxy-α-bisabolol
-
(1S,3R,4R,7S)-3,4-dihydroxy-α-bisabolol
-
15-hydroxy-α-bisabolol
-
11-hydroxy-T-muurolol
Other microorganisms such as Glomeralla cingulata and Aspergillus niger have also been reported to transform α-bisabolol into hydroxylated derivatives and bisabolol oxide B.[2]
Forced Degradation
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve exposing the compound to stress conditions such as acid, base, heat, light, and oxidation.
A study on (-)-α-bisabolol using High-Performance Thin-Layer Chromatography (HPTLC) demonstrated that the compound degrades under various stress conditions.[4] While the study confirmed degradation, the specific structures of the degradation products were not elucidated.
Summary of Forced Degradation Findings: [4]
-
Acidic Conditions (1M HCl, reflux at 90°C for 3h): Degradation observed.
-
Basic Conditions (1M NaOH, reflux at 90°C for 3h): Degradation observed.
-
Oxidative Conditions (Hydrogen Peroxide): Degradation observed.
-
Thermal Conditions (Dry and Wet Heat): Degradation observed.
-
Photolytic Conditions (Sunlight and UV light): Degradation observed.
The following diagram illustrates the general pathways of this compound degradation.
Figure 1: General overview of this compound degradation pathways.
Quantitative Data on Degradation
Quantitative data on the degradation kinetics of this compound is limited in the public domain. The forced degradation study mentioned previously confirmed degradation but did not provide kinetic data.[4] The development of validated stability-indicating methods, such as the described HPTLC method, is a prerequisite for generating reliable quantitative data.
Table 1: Summary of Analytical Methods for this compound Quantification
| Analytical Method | Mobile Phase/Stationary Phase | Detection | Application | Reference |
| HPTLC | Toluene: Chloroform: Methanol: Acetic Acid (9.2:0.4:0.4:0.2:0.04 v/v/v/v) on Silica gel 60 F254 | Densitometry at 430 nm | Estimation in bulk and nanoemulsion, stress degradation studies | [4] |
| HPLC-UV | Acetonitrile and ultrapure water (80:20, v/v) | UV detector | Quantification in rat plasma | [5] |
| HPLC | Gradient elution with (A) acetonitrile-water-phosphoric acid (19:80:1) and (B) acetonitrile on a C18 column | UV at 200 nm | Determination in particulate systems | |
| GC-FID | - | Flame Ionization Detector | Determination in cosmetic products | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound degradation and its biological effects.
Forced Degradation Study Protocol
This protocol is a synthesized methodology based on general guidelines for forced degradation studies and the specific conditions mentioned for this compound.[4][7][8]
Objective: To investigate the stability of this compound under various stress conditions and to generate degradation products for identification.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Hydrogen peroxide (30%)
-
Water bath or oven
-
UV chamber
-
Analytical balance
-
Volumetric flasks
-
pH meter
-
HPLC or HPTLC system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1M HCl.
-
Reflux the mixture at 90°C for 3 hours.
-
Cool the solution and neutralize with 1M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1M NaOH.
-
Reflux the mixture at 90°C for 3 hours.
-
Cool the solution and neutralize with 1M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation (Dry Heat):
-
Keep the solid this compound powder in an oven at 60°C for 24 hours.
-
Dissolve the stressed powder in methanol to obtain a known concentration for analysis.
-
-
Thermal Degradation (Wet Heat):
-
Reflux the stock solution at 80°C for 24 hours.
-
Cool and dilute to a final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to direct sunlight for 24 hours.
-
In a separate experiment, expose the stock solution to UV light in a photostability chamber.
-
Analyze the samples.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), using a validated stability-indicating method (e.g., HPLC or HPTLC).
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
-
The following diagram outlines the workflow for a forced degradation study.
Figure 2: Experimental workflow for forced degradation studies.
Western Blot Protocol for NF-κB Activation
This protocol describes a general method to assess the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of p65 and the degradation of IκBα.
Objective: To determine if this compound modulates NF-κB signaling in a cellular model.
Materials:
-
Cell line of interest (e.g., macrophages, keratinocytes)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., lipopolysaccharide - LPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with different concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., LPS) for a predetermined time (e.g., 30 minutes).
-
Include appropriate controls (untreated, vehicle-treated, activator-only).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Modulation of Cellular Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies have shown that this compound can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.[1]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been reported to attenuate the activation of MAPK signaling pathways, which may contribute to its anti-inflammatory effects.[9][10]
Nrf2/Keap-1/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. This compound has been shown to activate the Nrf2/Keap-1/HO-1 pathway, leading to an enhanced cellular antioxidant defense.[2][9]
The following diagram illustrates the interaction of this compound with these signaling pathways.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 4. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. Activation of the Keap1-Nrf2 pathway by... | F1000Research [f1000research.com]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Alpha-Bisabolol: A Historical and Mechanistic Review
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alpha-bisabolol, a naturally occurring sesquiterpene alcohol, has a rich history rooted in traditional medicine, primarily due to its presence in German chamomile. First isolated in 1951, this compound has transitioned from a key component of herbal remedies to a scientifically validated active ingredient in modern pharmaceuticals and cosmetics. Its well-documented anti-inflammatory, antimicrobial, antioxidant, and anticancer properties have established it as a molecule of significant interest in drug development. This technical guide provides a comprehensive historical perspective on the discovery and use of this compound, presents quantitative data on its biological activities, details key experimental protocols for its evaluation, and elucidates the underlying signaling pathways through which it exerts its therapeutic effects.
A Historical Journey: From Traditional Use to Scientific Discovery
The use of plants containing this compound, most notably German chamomile (Matricaria recutita), dates back centuries in traditional medicine for treating a variety of ailments, including inflammation and irritation. The key active constituent, α-(-)-bisabolol, was first isolated from chamomile in 1951 by Isaac and collaborators. This discovery marked a pivotal moment, shifting the understanding of chamomile's therapeutic effects from a holistic herbal context to a specific, molecular level.
Initially, its use was largely confined to cosmetic and dermatological formulations due to its pleasant, sweet floral aroma and its perceived skin-healing properties.[1] It has been utilized for hundreds of years in cosmetics to reduce wrinkles and repair sun-damaged skin.[1] Over the decades, extensive research has unveiled a broader spectrum of pharmacological activities, leading to its investigation for a range of therapeutic applications.
Therapeutic Applications and Biological Activities
This compound exhibits a wide array of biological activities, making it a versatile candidate for drug development. Its primary applications are centered around its potent anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are its most well-documented and commercially utilized attribute. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3]
Antimicrobial Activity
This compound has demonstrated efficacy against a range of microorganisms, including Gram-positive bacteria and fungi. Its antimicrobial action is particularly noted against Candida albicans.
Antioxidant Activity
While some studies suggest that this compound itself has poor direct radical scavenging activity against the DPPH radical, it has been shown to improve the overall antioxidant capacity in biological systems. It can help in reducing oxidative stress by mitigating the production of reactive oxygen species (ROS).
Anticancer Activity
Emerging research has highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including human glioma and leukemia cells.[4]
Other Activities
Beyond the core activities, this compound has also been investigated for its analgesic, gastroprotective, and wound-healing properties. Furthermore, it has been shown to act as a penetration enhancer, increasing the percutaneous absorption of other molecules.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound from various studies.
| Activity | Assay/Model | Organism/Cell Line | Result (IC50/MIC/ED50) | Reference |
| Antimicrobial | Microdilution | Candida albicans | MIC: 36 mM | |
| Fungal Growth Inhibition | Botrytis cinerea | 49% inhibition at 100 ppm | ||
| Antioxidant | DPPH Radical Scavenging | - | IC50 > 450 µg/mL | |
| Anticancer | MTT Assay | K-562 (Myeloid Leukemia) | GI50: 0.01-4.22 µM (for derivatives) | [2] |
| Cytotoxicity Assay | Glioma cells | 50% inhibition | [4] | |
| Wound Healing | Tensile Strength in mice | - | ED50: 228 µg/g | [5] |
| Anti-inflammatory | TPA-induced ear edema in mice | - | Significant inhibition in a dose-dependent manner | [3] |
| Cytokine Production (LPS-induced) | Macrophage cells | Significant inhibition of TNF-α and IL-6 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.
Determination of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is insoluble in aqueous solution. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the radical scavenging activity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.
-
Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.
-
Protocol:
-
Prepare serial twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or yeast) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism without this compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the wells for turbidity to determine the MIC.
-
Signaling Pathways and Molecular Mechanisms
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, cell survival, and apoptosis.
Inhibition of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. This compound can modulate the phosphorylation of key MAPK proteins like p38 and JNK.
Induction of Apoptosis
This compound's anticancer activity is largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.
Conclusion and Future Directions
From its origins in traditional herbal medicine to its current status as a well-characterized bioactive molecule, this compound has demonstrated significant therapeutic potential. Its multifaceted pharmacological profile, coupled with a favorable safety profile, makes it an attractive candidate for further research and development in the pharmaceutical and cosmetic industries. Future investigations should focus on clinical trials to validate its efficacy in various disease models, as well as on the development of novel delivery systems to enhance its bioavailability and targeted action. The continued exploration of its molecular mechanisms will undoubtedly unveil new avenues for its therapeutic application.
References
Methodological & Application
Application Note: Quantification of Alpha-Bisabolol in Plasma via HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of alpha-bisabolol in plasma. This compound, a sesquiterpene alcohol found in chamomile essential oil, is under investigation for its various pharmacological properties.[1][2] A reliable analytical method is crucial for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The described protocol provides a robust and sensitive approach for determining this compound concentrations in plasma samples, featuring a straightforward sample preparation procedure combining protein precipitation and liquid-liquid extraction. The method has been validated for linearity, accuracy, precision, and sensitivity, making it suitable for preclinical and clinical research.
Introduction
This compound (α-BIS) is a naturally occurring sesquiterpene alcohol with known anti-inflammatory, antibacterial, and other beneficial pharmacological effects.[1][3] To evaluate its therapeutic potential and support drug development programs, it is essential to establish its pharmacokinetic profile. This requires a validated bioanalytical method for the accurate quantification of α-BIS in biological matrices such as plasma. While mass spectrometry methods exist, HPLC with UV detection offers a cost-effective and accessible alternative for many laboratories.[1][4][5] This document provides a detailed protocol for an HPLC-UV method tailored for the quantification of α-BIS in plasma, based on a validated method for rat plasma which can be adapted for other species.[1][2]
Experimental Workflow
The overall experimental process, from sample collection to data analysis, is outlined in the following workflow diagram.
Caption: Overall experimental workflow for the quantification of this compound in plasma.
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Blank plasma (from the same species as the study samples, with anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., Phenomenex Gemini, 150 mm x 2.0 mm, 5 µm particle size).[1]
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Chromatographic Conditions
The following table summarizes the HPLC-UV instrument settings.
| Parameter | Condition |
| Column | C18 reversed-phase, 150 mm x 2.0 mm, 5 µm |
| Mobile Phase | Acetonitrile and ultrapure water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL (example, can be optimized) |
| Column Temperature | 40°C |
| UV Detection | 211 nm |
| Run Time | Approximately 10 minutes (adjust as needed) |
Experimental Protocols
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations for the calibration curve.
-
Calibration Standards: Spike blank plasma with the working standard solutions to obtain final concentrations ranging from 10 to 10,000 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations within the calibration range.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Protein Precipitation: Add cold acetonitrile to the plasma sample, vortex thoroughly, and centrifuge to precipitate proteins.[1]
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add a solution of n-hexane and ethyl acetate (7:3, v/v).[1]
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with a known volume of the mobile phase (e.g., 100 µL), and vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). The following parameters are crucial for ensuring the reliability of the results.
Caption: Key parameters for the validation of the bioanalytical method.
Summary of Validation Data
The following table summarizes the performance characteristics of a validated HPLC-UV method for this compound in rat plasma.[1]
| Validation Parameter | Result |
| Linearity Range | 10 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy | Within acceptable criteria set by the FDA |
| Precision (Intra- and Inter-day) | Within acceptable criteria set by the FDA |
Data Analysis
-
Peak Identification and Integration: Identify the this compound peak in the chromatograms based on its retention time, which is determined by injecting a pure standard. Integrate the peak area of this compound in all standards, QCs, and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of this compound against the corresponding nominal concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the unknown plasma samples by interpolating their peak areas into the calibration curve equation.
Conclusion
The HPLC-UV method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plasma. The detailed protocol for sample preparation and chromatographic analysis, along with the method's validated performance, makes it a valuable tool for pharmacokinetic studies in drug development. This method is accessible to laboratories with standard HPLC equipment and offers a cost-effective alternative to mass spectrometry-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The application of Bisabolol_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in human blood by micro-HPLC-ion trap MS and head space-GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Alpha-Bisabolol using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of alpha-bisabolol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a sesquiterpene alcohol found in essential oils of plants like German chamomile, is of significant interest in the pharmaceutical and cosmetic industries for its anti-inflammatory, anti-irritant, and anti-microbial properties. This document outlines the necessary steps for sample preparation, instrument setup, and data analysis to ensure accurate and reproducible results.
Introduction
This compound is a key bioactive compound that requires precise and reliable analytical methods for its quantification in raw materials and finished products. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high sensitivity and specificity allow for the separation and identification of this compound from complex mixtures. This protocol details a robust GC-MS method suitable for quality control and research purposes.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for common matrices.
2.1.1. Essential Oils and Cosmetic Formulations (Liquid-Liquid Extraction)
This method is suitable for isolating this compound from oily or emulsion-based matrices.[1]
-
Sample Dissolution: Dissolve a known quantity of the essential oil or cosmetic product in methanol.
-
Dilution: Dilute the methanolic solution with an aqueous buffer.
-
Extraction: Perform a liquid-liquid extraction using a non-polar solvent such as ethyl acetate or hexane.[2] Vortex the mixture vigorously for 2 minutes and allow the layers to separate.
-
Collection: Carefully collect the organic layer containing the extracted this compound.
-
Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent for GC-MS analysis (e.g., hexane or dodecane).[2]
2.1.2. Plant Material (Dodecane-based Ex-situ Extraction)
This protocol is adapted for the direct analysis of extracts from plant tissues.[3]
-
Extraction: Overlay the plant material (e.g., cyanobacterial cell cultures) with dodecane containing an internal standard (e.g., β-caryophyllene).
-
Incubation: Incubate the mixture to allow for the partitioning of this compound into the dodecane layer.
-
Collection: Carefully collect the dodecane layer for direct injection into the GC-MS.
2.1.3. Biological Fluids (Headspace Injection)
This method is suitable for volatile analysis from biological samples like blood.[2]
-
Dilution: Dilute the biological fluid (e.g., 0.5 mL of blood) with water (e.g., 1 mL).[2]
-
Vial Sealing: Place the diluted sample in a headspace vial and seal it.
-
Incubation: Heat the vial at a specific temperature (e.g., 125°C) for a set time (e.g., 1 hour) to allow the volatile compounds to partition into the headspace.[2]
-
Injection: Use an automated headspace sampler to inject a portion of the headspace gas into the GC-MS.
GC-MS Instrumentation and Parameters
The following parameters are a representative example for the analysis of this compound. Optimization may be required based on the specific instrument and sample.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[5] |
| Injector Temperature | 250°C[4][5] |
| Injection Mode | Splitless or Split (e.g., 30:1)[4][5] |
| Injection Volume | 1 µL[4] |
| Oven Temperature Program | Initial temperature of 50°C for 3 min, ramp at 5°C/min to 250°C, hold for 5 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Ion Source Temperature | 230°C[4] |
| Quadrupole Temperature | 150°C[4] |
| Transfer Line Temperature | 280°C[4] |
| Mass Scan Range | 30-500 amu[4] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Calibration and Quantification
For accurate quantification, a calibration curve should be prepared using certified reference standards of this compound.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dodecane or hexane).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Internal Standard: If using an internal standard (e.g., β-caryophyllene), add a constant, known concentration to all standards and samples.[3]
-
Calibration Curve: Inject the standards into the GC-MS and plot the peak area ratio of this compound to the internal standard against the concentration of this compound. A linear regression should be applied to the data, with a coefficient of determination (R²) greater than 0.99 indicating good linearity.[6]
Data Presentation
The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound is characterized by specific fragment ions.
Table 1: Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Molecular Weight | 222.37 g/mol | [7] |
| Molecular Formula | C₁₅H₂₆O | [7] |
| Kovats Retention Index (non-polar column) | ~1668 - 1685 | [8] |
| Characteristic Mass-to-Charge Ratios (m/z) | ||
| Molecular Ion [M]⁺ | 222 | [9] |
| Base Peak | 43 | [9] |
| Other significant fragments | 204, 189, 161, 121, 109, 95, 81, 69, 55 | [9][10] |
Experimental Workflow and Signaling Pathways
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Conclusion
The GC-MS method described in this application note is a reliable and robust approach for the qualitative and quantitative analysis of this compound. Proper sample preparation and adherence to the specified instrumental parameters are crucial for obtaining accurate and reproducible results. This protocol can be readily adapted for various research, development, and quality control applications involving this compound.
References
- 1. Determination of this compound and d-panthenol in cosmetic products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (-)-α-Bisabolol GC sample preparation [slack.protocols.io:8443]
- 4. mdpi.com [mdpi.com]
- 5. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha,4-Dimethyl-alpha-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | C15H26O | CID 10586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. α-Bisabolol [webbook.nist.gov]
- 9. α-Bisabolol [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
In vitro cell culture assays for alpha-bisabolol cytotoxicity
Application Notes: In Vitro Cytotoxicity of Alpha-Bisabolol
Introduction
This compound, a naturally occurring sesquiterpene alcohol found in the essential oil of German chamomile (Matricaria recutita) and other plants, has garnered significant attention for its potential as an anticancer agent.[1] Extensive in vitro research has demonstrated its cytotoxic effects against a variety of cancer cell lines. These application notes provide an overview of the common cell culture assays used to evaluate the cytotoxicity of this compound, summarize its effects on different cancer cell lines, and detail the molecular pathways involved in its cytotoxic mechanism.
Mechanism of Action
This compound induces cytotoxicity in cancer cells primarily through the induction of apoptosis.[2][3][4] This process is often mediated by the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[3][4][5] Key signaling pathways implicated in this compound-induced cell death include the PI3K/Akt and NF-κB pathways.[1][5][6][7] Studies have shown that this compound can suppress the activation of PI3K and Akt, leading to downstream effects on cell survival and proliferation.[5][6][7] Furthermore, it has been observed to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[5][6][7][8]
Quantitative Data Summary
The cytotoxic effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| U138-MG, C6 | Glioma | 2.5-3.5 | 24 | [3][4] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but dose- and time-dependent apoptosis observed | - | [5][8] |
| Non-small cell lung cancer | Lung Cancer | Not explicitly stated, but suppression of proliferation observed | - | [5] |
| MCF-7 | Breast Cancer | Not explicitly stated, but dose-dependent apoptosis observed | 24 | [6][7] |
| KLM1, Panc1, KP4 | Pancreatic Cancer | >62.5 | 96 | [9] |
| U-87, U-251, GL-261 | Glioma | 40-64 (for α-bisabolol α-L-rhamnopyranoside) | - | [10][11] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle control.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16][17]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity detection kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5-10 minutes.
-
Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[15]
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells, following the kit's instructions.
Apoptosis Detection by Flow Cytometry
Flow cytometry can be used to quantify apoptotic cells after staining with specific fluorescent dyes, such as Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The cell population will be separated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Reactive Oxygen Species (ROS) Generation Assay
The generation of reactive oxygen species can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DCFH-DA probe
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well black plate or appropriate culture vessel.
-
Treat the cells with this compound for the desired time.
-
After treatment, wash the cells with PBS.
-
Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[18]
Visualizations
References
- 1. Bisabolol as a natural anticancer agent: molecular insights and therapeutic potential in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antineoplastic agent α-bisabolol promotes cell death by inducing pores in mitochondria and lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a nontoxic natural compound, strongly induces apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces dose- and time-dependent apoptosis in HepG2 cells via a Fas- and mitochondrial-related pathway, involves p53 and NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and cytotoxicity evaluation of natural this compound beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro cytotoxicity of Indonesian stingless bee products against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. caymanchem.com [caymanchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Alpha-Bisabolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and experimental protocols for evaluating the in vivo efficacy of alpha-bisabolol, a naturally occurring sesquiterpene alcohol with recognized anti-inflammatory, anti-nociceptive, anti-cancer, and dermatological properties.[1][2][3]
Anti-inflammatory and Anti-nociceptive Animal Models
This compound has demonstrated significant anti-inflammatory and pain-relieving effects in various rodent models.[1][4] These models are crucial for screening and characterizing the therapeutic potential of this compound and its derivatives.
Data Presentation: Anti-inflammatory and Anti-nociceptive Efficacy
| Animal Model | Species/Strain | Treatment Protocol | Key Quantitative Findings | Reference |
| Carrageenan-Induced Paw Edema | Mice | 100 and 200 mg/kg, p.o. | Significant reduction in paw edema compared to vehicle.[1] | [1] |
| Dextran-Induced Paw Edema | Mice | 100 and 200 mg/kg, p.o. | Significant reduction in paw edema.[1] | [1] |
| Acetic Acid-Induced Visceral Nociception | Mice | 25 and 50 mg/kg, p.o. | Dose-dependent reduction in abdominal writhing.[1] | [1] |
| Formalin-Induced Nociception (Second Phase) | Mice | 25 and 50 mg/kg, p.o. | Significant reduction in paw licking time.[1] | [1] |
| Carrageenan-Induced Mechanical Hypernociception | Rats | 25 and 50 mg/kg, p.o. | Attenuation of mechanical hypernociception.[1] | [1] |
| Croton Oil-Induced Dermatitis | Mice | Topical application | Inhibition of dermatitis.[5] | [5] |
| Acetic Acid-Induced Colitis | Rats | 50 mg/kg/day, p.o. | Significant reduction in myeloperoxidase levels and inflammatory markers in the colon.[6] | [6] |
| DNCB-Induced Atopic Dermatitis | BALB/c Mice | Topical application | Reduction in epidermal and dermal thickness; decreased skin and serum IgE levels.[7] | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This protocol details the induction of acute inflammation in the mouse paw using carrageenan and its subsequent assessment following treatment with this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Parenteral administration tools (e.g., gavage needles)
-
Pletismometer or digital calipers
-
Male Swiss mice (20-25 g)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide mice into control (vehicle), positive control (e.g., indomethacin), and this compound treatment groups (e.g., 100 and 200 mg/kg).
-
Treatment Administration: Administer this compound or vehicle orally (p.o.) via gavage 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.05 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Experimental Protocol: Acetic Acid-Induced Visceral Nociception in Mice
This model assesses the analgesic effect of this compound on visceral pain induced by an intraperitoneal injection of acetic acid.
Materials:
-
This compound
-
Vehicle
-
Acetic acid solution (0.6% v/v in saline)
-
Male Swiss mice (20-25 g)
Procedure:
-
Animal Acclimatization and Grouping: As described in the previous protocol.
-
Treatment Administration: Administer this compound (e.g., 25 and 50 mg/kg) or vehicle orally 60 minutes before the acetic acid injection.
-
Induction of Nociception: Inject 0.1 mL/10 g of body weight of the acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place the mice in individual observation chambers and record the number of abdominal constrictions (writhing) for a set period (e.g., 20 minutes).
-
Data Analysis: Compare the mean number of writhes in the treated groups to the control group and calculate the percentage of inhibition.
Anti-cancer Animal Models
This compound has shown promise as an anti-cancer agent by inhibiting tumor growth and inducing apoptosis.[2][8] Xenograft models are commonly used to evaluate its in vivo anti-tumor efficacy.
Data Presentation: Anti-cancer Efficacy
| Animal Model | Cancer Type | Species/Strain | Treatment Protocol | Key Quantitative Findings | Reference |
| Pancreatic Cancer Xenograft | Pancreatic Cancer | Nude Mice | Not specified | Inhibition of xenograft tumor growth and peritoneal dissemination. | [8] |
| HER-2/neu Transgenic Mice | Spontaneous Mammary Tumors | HER-2/neu Transgenic Mice | 10 mg/mouse, intramammary infusion | Decreased number of palpable tumor masses; delayed tumor recurrence after surgical resection.[9] | [9] |
Experimental Protocol: Pancreatic Cancer Xenograft in Nude Mice
This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model to test the anti-tumor effects of this compound.
Materials:
-
Human pancreatic cancer cell line (e.g., KLM1, Panc1, KP4)
-
Matrigel
-
Athymic nude mice (4-6 weeks old)
-
This compound
-
Vehicle
Procedure:
-
Cell Culture: Culture pancreatic cancer cells in appropriate media until they reach the desired confluence.
-
Tumor Cell Implantation: Harvest and resuspend the cells in a mixture of media and Matrigel. Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Grouping and Treatment: Once tumors reach the desired size, randomize mice into control and treatment groups. Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Dermatological Animal Models
This compound is widely used in cosmetics for its soothing and anti-inflammatory effects on the skin.[10][11] Animal models of skin inflammation are essential for substantiating these claims.
Data Presentation: Dermatological Efficacy
| Animal Model | Condition | Species/Strain | Treatment Protocol | Key Quantitative Findings | Reference |
| TPA-Induced Skin Inflammation | Skin Inflammation | BALB/c Mice | Topical application | Dose-dependent inhibition of ear thickness, ear weight, and lipid peroxidation.[10][11] | [10][11] |
| DNCB-Induced Atopic Dermatitis | Atopic Dermatitis | BALB/c Mice | Topical application | Reduced epidermal and dermal thickness, decreased skin levels of IL-4 and IgE, and lower serum IgE levels.[7] | [7] |
Experimental Protocol: TPA-Induced Skin Inflammation in Mice
This protocol outlines the induction of acute skin inflammation using 12-O-tetradecanoyl-phorbol-13-acetate (TPA) and the evaluation of topically applied this compound.
Materials:
-
This compound
-
TPA solution (in acetone)
-
Vehicle (e.g., acetone)
-
Male BALB/c mice (6-8 weeks old)
-
Punch biopsy tool
-
Microtome and histology supplies
Procedure:
-
Animal Acclimatization and Grouping: As previously described.
-
Treatment Application: Topically apply this compound or vehicle to the inner and outer surfaces of the right ear.
-
Induction of Inflammation: After a set time (e.g., 30 minutes), topically apply TPA solution to the same ear to induce inflammation.
-
Assessment of Inflammation: After a specific duration (e.g., 6 hours), measure the ear thickness using a digital caliper. Euthanize the mice and take a punch biopsy of the ear for weight measurement and histological analysis.
-
Histopathology: Fix, embed, section, and stain the ear tissue (e.g., with H&E) to assess inflammatory cell infiltration and edema.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for in vivo testing of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cancer progression.[12][13][14]
Caption: Key signaling pathways modulated by this compound.
References
- 1. Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (-)-α-Bisabolol attenuates visceral nociception and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Bisabolol, a Dietary Bioactive Terpene Attenuates Oxidative Stress and Inflammation in Colonic Mucosa of Acetic Acid-Induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. In Vivo Effect of α-Bisabolol, a Nontoxic Sesquiterpene Alco...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.uees.edu.ec [research.uees.edu.ec]
- 13. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bisabolol as a natural anticancer agent: molecular insights and therapeutic potential in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Alpha-Bisabolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of alpha-bisabolol, a naturally occurring sesquiterpene alcohol. The protocols outlined below detail key in vitro experiments to characterize its efficacy in mitigating neuronal damage, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic properties.
This compound has demonstrated significant neuroprotective effects in various studies by reducing oxidative stress, inhibiting neuroinflammation, and preventing neuronal degradation.[1][2] Its mechanisms of action involve interfering with amyloid-beta aggregation, modulating inflammatory pathways, and regulating apoptotic processes.[1][3][4]
In Vitro Models for Neuroprotection Studies
The human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12 are widely used models for in vitro neuroprotection assays.[1][3][4] These cells can be differentiated into a neuronal phenotype, making them suitable for studying neurodegenerative processes.
Protocol for Cell Culture and Differentiation:
-
Cell Culture: Culture SH-SY5Y or PC12 cells in a complete growth medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (SH-SY5Y): To induce a neuronal phenotype, reduce the serum concentration to 1% and add 10 µM retinoic acid to the culture medium. Maintain the cells in the differentiation medium for 5-7 days.
-
Differentiation (PC12): Induce differentiation by treating the cells with 50-100 ng/mL of nerve growth factor (NGF) in a low-serum medium (1-2% FBS) for 7-10 days.
Assessment of Neuroprotective Effects Against Oxidative Stress
Oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases.[2][5] this compound has been shown to protect neurons by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[6][7][8]
Induction of Oxidative Stress
A common method to induce oxidative stress in neuronal cell cultures is through exposure to hydrogen peroxide (H₂O₂) or glutamate.[1][9]
Protocol:
-
After cell differentiation, replace the medium with a fresh medium containing the desired concentration of the toxicant (e.g., 100-500 µM H₂O₂ or 5 mM glutamate).
-
To assess the protective effect of this compound, pre-treat the cells with various non-toxic concentrations of this compound (e.g., 6.25, 12.5, and 25 µM) for 1-2 hours before adding the toxicant.[1]
Cell Viability Assays
Cell viability is a critical parameter for evaluating the neuroprotective efficacy of a compound. The MTT and LDH assays are standard colorimetric methods for this purpose.
MTT Assay Protocol:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Assay Protocol:
-
Collect the cell culture supernatant after treatment.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the amount of lactate dehydrogenase (LDH) released from damaged cells into the medium.
-
Calculate the percentage of LDH release relative to control cells (untreated) and a positive control (cells lysed to achieve maximum LDH release).
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Control) |
| Control | 100 ± 5.1 | 100 ± 6.3 |
| H₂O₂ (200 µM) | 48 ± 4.5 | 195 ± 15.2 |
| α-Bisabolol (10 µM) + H₂O₂ | 65 ± 5.8 | 152 ± 11.8 |
| α-Bisabolol (25 µM) + H₂O₂ | 82 ± 6.2 | 121 ± 9.5 |
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to quantify intracellular ROS levels.
Protocol:
-
After treatment, wash the cells with Hanks' Balanced Salt Solution (HBSS).
-
Incubate the cells with 10-20 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with HBSS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
| Treatment Group | Intracellular ROS (% of Control) |
| Control | 100 ± 7.9 |
| H₂O₂ (200 µM) | 250 ± 21.4 |
| α-Bisabolol (10 µM) + H₂O₂ | 180 ± 15.1 |
| α-Bisabolol (25 µM) + H₂O₂ | 125 ± 10.3 |
Assessment of Oxidative Stress Markers
This compound has been shown to reduce lipid peroxidation and enhance the activity of antioxidant enzymes.[6][10][11]
Protocols:
-
Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
-
Glutathione (GSH) Assay: Determine the levels of the antioxidant glutathione using a commercially available GSH assay kit.
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity: Measure the activity of these key antioxidant enzymes using specific activity assay kits.
| Treatment Group | MDA Levels (nmol/mg protein) | GSH Levels (µmol/mg protein) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |
| Control | 1.2 ± 0.1 | 15.8 ± 1.2 | 12.5 ± 1.1 | 35.4 ± 2.9 |
| Rotenone (1 µM) | 2.9 ± 0.3 | 8.2 ± 0.7 | 6.8 ± 0.5 | 18.9 ± 1.5 |
| α-Bisabolol (25 µM) + Rotenone | 1.5 ± 0.2 | 13.5 ± 1.1 | 10.9 ± 0.9 | 30.1 ± 2.5 |
Evaluation of Anti-Inflammatory Properties
Neuroinflammation is a hallmark of many neurodegenerative diseases. This compound can suppress the production of pro-inflammatory cytokines.[2][10][12][13]
Protocol for Measuring Pro-inflammatory Cytokines:
-
Induce an inflammatory response in neuronal or microglial cells using lipopolysaccharide (LPS).
-
Treat the cells with this compound at various concentrations.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 25 ± 3.1 | 15 ± 2.2 | 30 ± 4.5 |
| LPS (1 µg/mL) | 350 ± 28.9 | 280 ± 21.7 | 420 ± 35.1 |
| α-Bisabolol (25 µM) + LPS | 150 ± 14.5 | 120 ± 10.9 | 180 ± 16.8 |
Assessment of Anti-Apoptotic Activity
This compound can protect neurons from apoptosis by modulating the expression of key apoptotic proteins.[3][10][14]
Protocol for Western Blot Analysis of Apoptotic Proteins:
-
After treatment, lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
| Treatment Group | Bax/Bcl-2 Ratio | Cleaved Caspase-3 Expression (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Aβ₂₅₋₃₅ (10 µM) | 3.5 ± 0.4 | 4.2 ± 0.5 |
| α-Bisabolol (25 µM) + Aβ₂₅₋₃₅ | 1.5 ± 0.2 | 1.8 ± 0.3 |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the modulation of several signaling pathways.
Caption: Signaling pathways modulated by this compound to exert neuroprotective effects.
Caption: General experimental workflow for assessing the neuroprotective effects of this compound in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. The Effect of Α-Bisabolol on Alzheimer Disease | Auctores [auctoresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-Epi-alpha-bisabolol [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. α-Bisabolol, a Dietary Bioactive Phytochemical Attenuates Dopaminergic Neurodegeneration through Modulation of Oxidative Stress, Neuroinflammation and Apoptosis in Rotenone-Induced Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Formulation of Alpha-Bisabolol-Loaded Nanoparticles for Drug Delivery
Introduction
Alpha-bisabolol (α-bisabolol), a naturally occurring sesquiterpene alcohol, is the primary active component of German chamomile (Matricaria chamomilla).[1][2][3] It has garnered significant attention in the pharmaceutical and cosmetic industries due to its wide range of pharmacological properties, including anti-inflammatory, antioxidant, antibacterial, and anti-tumor effects.[2][4][5] However, its clinical application is often hindered by its poor water solubility and potential for oxidation.[2][3][4] Encapsulating α-bisabolol into nanoparticle-based drug delivery systems offers a promising strategy to overcome these limitations. Nanoparticles can enhance the solubility and stability of α-bisabolol, facilitate its controlled release, and improve its therapeutic efficacy.[4][6]
These application notes provide an overview of common formulation strategies for α-bisabolol-loaded nanoparticles, summarize key characterization data, and detail the underlying mechanisms of action. The accompanying protocols offer step-by-step guidance for the preparation and evaluation of these nanoparticles in a research setting.
Application Notes
Formulation and Physicochemical Characterization
The formulation of α-bisabolol nanoparticles primarily aims to encapsulate the hydrophobic drug within a biocompatible carrier, improving its stability and dispersion in aqueous environments.[4][7] Two common methods are nanoprecipitation using amphiphilic polymers and interfacial deposition to form lipid-core nanocapsules.
Nanoparticles using Amphiphilic Polymers: A facile method involves using amphiphilic polymers like polyglyceryl-4 caprate to encapsulate α-bisabolol.[4] This technique, often referred to as nanoprecipitation or encapsulation, results in the formation of α-bisabolol-loaded nanoparticles (ABS@NPs) with enhanced stability in aqueous solutions.[4][7]
Lipid-Core Nanocapsules (LNCs): Another effective approach is the interfacial deposition of a polymer, such as poly(ε-caprolactone) (PCL), to form a shell around a lipid core containing α-bisabolol.[3][6] This method yields LNCs with high encapsulation efficiency and provides sustained drug release.[6]
The physicochemical properties of these nanoparticles are critical for their performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential, which are typically measured using Dynamic Light Scattering (DLS).[3][4]
Table 1: Physicochemical Properties of α-Bisabolol-Loaded Nanoparticles
| Formulation Method | Polymer/Carrier | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Nanoprecipitation | Polyglyceryl-4 caprate | ~200-300 | < 0.3 | -14.5 | Not Reported | [1][4] |
| Interfacial Deposition | Poly(ε-caprolactone) | 160 ± 10 | 0.10 ± 0.06 | -8.1 ± 1.0 | 99.78 ± 1.8 |[3][6] |
-
Particle Size: The size of the nanoparticles influences their stability, cellular uptake, and biodistribution. Sizes in the range of 100-300 nm are common for these formulations.[3][4][8]
-
Polydispersity Index (PDI): PDI values below 0.3 indicate a narrow and uniform size distribution, which is desirable for consistent performance.[4]
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and predicts their stability in suspension. The negative zeta potential observed in these formulations helps prevent particle aggregation.[3][4]
-
Encapsulation Efficiency (EE%): High EE% is crucial for an effective drug delivery system. The LNC formulation demonstrates exceptionally high encapsulation of α-bisabolol.[3][6]
Biological Activity and Efficacy
Nanoencapsulation is intended to preserve or enhance the inherent biological activities of α-bisabolol.
Antioxidant Activity: α-Bisabolol is a known antioxidant.[4][9] Nanoparticle formulations have been shown to maintain and even improve this activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to evaluate radical-scavenging capabilities. Studies show that α-bisabolol nanoparticles (ABS@NPs) exhibit effective DPPH radical-scavenging activity, which increases with drug concentration.[4][7] Furthermore, these nanoparticles can reduce reactive oxygen species (ROS) levels in cells under oxidative stress.[4][7]
Table 2: In Vitro Antioxidant and Cytotoxicity Data
| Assay | Cell Line | Formulation | Observation | Reference |
|---|---|---|---|---|
| DPPH Radical Scavenging | - | ABS@NPs (10 wt%) | More effective than Ascorbic Acid (positive control) | [4] |
| ROS Scavenging | NIH 3T3 Fibroblasts | ABS@NPs (10 wt%) | Significant decrease in ROS levels (down to ~15%) | [4] |
| Cytotoxicity (MTT Assay) | NIH 3T3 Fibroblasts | ABS@NPs | No significant cytotoxic effects up to 10 µM | [4] |
| Cytotoxicity (MTT Assay) | Glioblastoma (U138MG) | AB-DOX-LNC-L-C-RGD | Superior cytotoxic activity compared to temozolomide (TMZ) |[10] |
Anti-inflammatory Activity: The anti-inflammatory effects of α-bisabolol are well-documented and are a primary driver for its therapeutic use.[11] It exerts these effects by modulating key inflammatory signaling pathways. Nanoformulations can improve the delivery of α-bisabolol to inflammatory sites, enhancing its efficacy. For instance, α-bisabolol-loaded LNCs have been shown to reduce lipopolysaccharide (LPS)-induced pulmonary inflammation in mice more effectively than the free drug.[3][6]
Cytotoxicity and Biocompatibility: For most applications, the nanoparticle carrier should be biocompatible and non-toxic. Studies on α-bisabolol nanoparticles have shown excellent biocompatibility in normal cell lines, such as NIH 3T3 fibroblasts, with no significant reduction in cell viability at therapeutic concentrations.[4] Conversely, α-bisabolol has demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma, a property that can be enhanced through nanoformulation.[10][12][13]
Mechanisms of Action & Cellular Interaction
Understanding the molecular pathways modulated by α-bisabolol and the mechanisms of nanoparticle-cell interaction is vital for rational drug design.
Cellular Uptake: Nanoparticles are typically internalized by cells through endocytosis.[14] The specific pathway—such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis—can depend on the nanoparticle's physicochemical properties, including its size, shape, and surface chemistry.[15][16][17] Understanding the uptake mechanism is key to ensuring the drug reaches its intracellular target.
Anti-Inflammatory Signaling: α-Bisabolol mitigates inflammation by inhibiting the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[11][18][19] Inflammatory stimuli typically activate these pathways, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11][20] α-Bisabolol suppresses the phosphorylation of key MAPK proteins (JNK, ERK, and p38) and prevents the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[9][11][18]
Antioxidant Signaling: α-Bisabolol enhances the cellular antioxidant defense system, in part by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[21] Under conditions of oxidative stress, Nrf2 activation leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[9][21] This action helps to neutralize excess ROS, protecting cells from oxidative damage.[9]
Experimental Protocols
Protocol 1: Preparation of α-Bisabolol-Loaded Nanoparticles (Nanoprecipitation)
This protocol is adapted from the method described for fabricating ABS@NPs using an amphiphilic polymer.[1][4]
Materials:
-
α-Bisabolol (purity >99%)
-
Polyglyceryl-4 caprate
-
Tetrahydrofuran (THF)
-
Deionized (DI) water
Procedure:
-
Prepare the organic phase: Dissolve α-bisabolol and polyglyceryl-4-caprate in THF. The concentration of α-bisabolol can be varied (e.g., 5-10 wt% relative to the polymer).
-
Prepare the aqueous phase: Use DI water as the anti-solvent.
-
Under moderate magnetic stirring, slowly inject the organic phase into the aqueous phase.
-
Observe the spontaneous formation of nanoparticles as the solvent disperses, resulting in a slightly turbid suspension.
-
Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of the organic solvent (THF).
-
The resulting nanoparticle suspension can be stored at 4°C for further analysis.
Protocol 2: Preparation of α-Bisabolol-Loaded Lipid-Core Nanocapsules (Interfacial Deposition)
This protocol is based on the method for preparing α-bis-LNCs.[3][6]
Materials:
-
α-Bisabolol
-
Poly(ε-caprolactone) (PCL)
-
Capric/caprylic triglyceride (lipid core)
-
Sorbitan monostearate
-
Polysorbate 80
-
Acetone (organic solvent)
-
Ethanol
-
Purified water
Procedure:
-
Organic Phase Preparation: In a beaker, dissolve PCL (250 mg), sorbitan monostearate (95 mg), α-bisabolol (250 mg), and capric/caprylic triglyceride (150 mg) in a mixture of acetone (60 mL) and ethanol (7.5 mL). Heat to 40°C to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate flask, dissolve polysorbate 80 (192.5 mg) in 133 mL of purified water.
-
Nanocapsule Formation: Under continuous magnetic stirring at room temperature, inject the organic phase into the aqueous phase.
-
Allow the mixture to stir for 10 minutes.
-
Solvent Evaporation: Remove the acetone and ethanol using a rotary evaporator under reduced pressure.
-
Final Volume Adjustment: Adjust the final volume of the suspension to 25 mL with purified water in a volumetric flask. This yields a concentrated suspension of α-bis-LNCs.
Protocol 3: Characterization by Dynamic Light Scattering (DLS)
This protocol is a standard procedure for determining nanoparticle size, PDI, and zeta potential.[3][4]
Instrumentation:
-
Zetasizer or similar DLS instrument
Procedure:
-
Sample Preparation for Size and PDI: Dilute a small aliquot of the nanoparticle suspension with pre-filtered, purified water to achieve a suitable scattering intensity (as recommended by the instrument manufacturer).
-
Measurement: Transfer the diluted sample to a cuvette and place it in the instrument. Perform the measurement at 25°C. The instrument software will calculate the Z-average mean hydrodynamic diameter and the PDI.
-
Sample Preparation for Zeta Potential: Dilute a small aliquot of the nanoparticle suspension with 10 mM NaCl aqueous solution. The salt is necessary to provide sufficient conductivity for the measurement.
-
Measurement: Transfer the sample to a specific zeta potential cuvette (e.g., folded capillary cell) and perform the measurement. The instrument calculates the zeta potential based on the electrophoretic mobility of the particles.
-
Perform all measurements in triplicate for each batch.
Protocol 4: Determination of Encapsulation Efficiency (EE%)
This protocol uses an ultrafiltration-centrifugation technique to separate free drug from encapsulated drug.[3][6]
Materials & Equipment:
-
Centrifugal filter units (e.g., Amicon® Ultra, 10,000 MWCO)
-
High-Performance Liquid Chromatography (HPLC) system
-
Acetonitrile or other suitable solvent to dissolve α-bisabolol
-
Microcentrifuge
Procedure:
-
Determine Total Drug Content (W_total):
-
Take a known volume of the nanoparticle suspension (e.g., 100 µL).
-
Disrupt the nanoparticles by adding a solvent in which all components are soluble (e.g., 10 mL of acetonitrile) to release the encapsulated drug.
-
Filter the solution (0.45 µm filter) and quantify the amount of α-bisabolol using a validated HPLC method.
-
-
Determine Free Drug Content (W_free):
-
Place a known volume of the nanoparticle suspension into the centrifugal filter unit.
-
Centrifuge at a specified speed and time (e.g., 15,000 x g for 10 minutes) to separate the aqueous phase containing the free, unencapsulated drug (filtrate) from the nanoparticles (retentate).
-
Collect the filtrate and quantify the amount of α-bisabolol using HPLC.
-
-
Calculate EE%:
-
Use the following formula: EE% = ( (W_total - W_free) / W_total ) * 100
-
Protocol 5: In Vitro Drug Release Study
This protocol uses the dialysis bag method, a common technique for assessing the release profile of drugs from nanoparticles.[8][22]
Materials:
-
Dialysis tubing (with a molecular weight cut-off, MWCO, appropriate to retain nanoparticles, e.g., 12-14 kDa)
-
Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4, potentially with a small amount of surfactant like Tween 80 to maintain sink conditions)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or incubator (37°C)
Procedure:
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Pipette a precise volume (e.g., 1-2 mL) of the α-bisabolol nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Immerse the sealed bag in a vessel containing a known volume of pre-warmed release medium (e.g., 100 mL).
-
Place the entire setup in a shaker or on a magnetic stirrer at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the collected samples for α-bisabolol concentration using a suitable analytical method like HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 6: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of the nanoparticles on the metabolic activity of cells, which is an indicator of cell viability.[2][4]
Materials:
-
Selected cell line (e.g., NIH 3T3 for biocompatibility, or a cancer cell line for efficacy)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the α-bisabolol nanoparticle suspension and a drug-free nanoparticle control in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of nanoparticles. Include untreated cells as a negative control.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 7: In Vitro Antioxidant Activity (DPPH Assay)
This spectrophotometric assay measures the ability of the nanoparticles to scavenge the stable DPPH free radical.[4][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
α-Bisabolol nanoparticle suspension at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Methanol or ethanol as a blank
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
In a 96-well plate, add a specific volume of the nanoparticle suspension to the wells.
-
Add the DPPH solution to each well and mix. The final volume should be consistent across all wells.
-
Include a positive control (ascorbic acid) and a negative control (drug-free nanoparticles or just the solvent).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The scavenging of the DPPH radical is indicated by a color change from violet to yellow, which corresponds to a decrease in absorbance.
-
Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = ( (A_control - A_sample) / A_control ) * 100 (where A_control is the absorbance of the DPPH solution without sample, and A_sample is the absorbance with the sample).
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. α-bisabolol-loaded lipid-core nanocapsules reduce lipopolysaccharide-induced pulmonary inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. mdpi.com [mdpi.com]
- 10. Nanoformulation Shows Cytotoxicity against Glioblastoma Cell Lines and Antiangiogenic Activity in Chicken Chorioallantoic Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carmellcosmetics.com [carmellcosmetics.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and cytotoxicity evaluation of natural this compound beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Topical Cream Formulation Techniques for Alpha-Bisabolol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolol, a naturally occurring sesquiterpene alcohol primarily found in chamomile, is a well-regarded active ingredient in the cosmetic and pharmaceutical industries. Its established anti-inflammatory, soothing, and skin-healing properties make it a valuable component in topical formulations targeting sensitive, irritated, or compromised skin.[1] Furthermore, this compound has demonstrated efficacy as a skin penetration enhancer, potentially increasing the bioavailability of other active ingredients.[1] This document provides detailed application notes and experimental protocols for the formulation and characterization of topical creams containing this compound.
Physicochemical Properties and Formulation Considerations
This compound is a colorless to pale yellow, viscous oil with a faint, sweet floral aroma.[2] Its lipophilic nature dictates key formulation strategies.
Solubility: this compound is soluble in lower alcohols (ethanol, isopropanol), fatty alcohols, glycerin esters, and various natural and synthetic oils.[2][3][4] It is practically insoluble in water and glycerin.[5] This necessitates its incorporation into the oil phase of an emulsion or the use of solubilizers for aqueous-based formulations.
Stability: this compound exhibits good stability in cosmetic formulations over a wide pH range (3-11) and is heat-resistant up to 80°C.[2] However, as with many natural compounds, protection from excessive heat and light is recommended to prevent degradation.
Typical Concentration: The typical concentration of this compound in cosmetic formulations ranges from 0.1% to 1.0%.[1][2][6]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | References |
| Appearance | Colorless to pale yellow viscous oil | [2] |
| Odor | Faint, sweet floral | [2] |
| Solubility | ||
| Water | Insoluble | [2][3][5] |
| Ethanol | Soluble | [2][3][5] |
| Isopropanol | Soluble | |
| Fatty Alcohols | Soluble | |
| Glycerin Esters | Soluble | |
| Mineral and Synthetic Oils | Soluble | [3] |
| Caprylic/Capric Triglyceride | Soluble (Specific value not available in searched literature) | |
| Isopropyl Myristate | Soluble (Specific value not available in searched literature) | |
| Jojoba Oil | Soluble (Specific value not available in searched literature) | |
| DMF | 10 mg/mL | [7] |
| DMSO | 10 mg/mL | [7] |
| Stability | ||
| pH Range | Stable between pH 3 and 11 | [2] |
| Temperature | Stable up to 80°C | [2] |
| O/W vs. W/O Emulsions | Stable in both, though specific comparative degradation kinetics are not readily available. W/O emulsions may offer better protection for lipophilic actives. |
Key Formulation Techniques
The formulation of this compound into a cream primarily involves its incorporation into an emulsion system, either oil-in-water (O/W) or water-in-oil (W/O).
-
O/W Emulsions: These are generally preferred for their lighter feel and ease of application. This compound is dissolved in the oil phase along with other lipophilic ingredients before emulsification.
-
W/O Emulsions: These provide a more occlusive and moisturizing effect, which can be beneficial for dry or barrier-compromised skin. Again, this compound is incorporated into the oil phase.
Nanoemulsions: For enhanced skin penetration and improved aesthetic properties, nanoemulsions are a valuable technique. These systems consist of very fine oil droplets dispersed in an aqueous phase, which can increase the surface area for drug release and improve skin contact.
Experimental Protocols
Quantification of this compound in Cream Formulations by HPLC
This protocol provides a method for the determination of this compound content in a cream formulation using High-Performance Liquid Chromatography (HPLC).
Workflow for HPLC Quantification of this compound in Cream
Caption: Workflow for HPLC analysis of this compound in cream.
Materials and Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade isopropyl alcohol
-
HPLC-grade water
-
This compound reference standard
-
Cream sample containing this compound
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Centrifuge
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: a. Accurately weigh approximately 1 g of the cream sample into a centrifuge tube. b. Add a known volume of extraction solvent (e.g., a mixture of acetonitrile and isopropyl alcohol, 45:55 v/v). c. Vortex vigorously for 5 minutes to ensure complete extraction of this compound. d. Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the excipients. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Set the HPLC parameters as follows (parameters may need optimization based on the specific column and system):
- Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 80:20 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection Wavelength: 221 nm. b. Inject the standard solutions and the prepared sample solution into the HPLC system.
-
Quantification: a. Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. b. Determine the concentration of this compound in the sample solution from the calibration curve. c. Calculate the amount of this compound in the original cream sample.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the methodology for assessing the skin permeation of this compound from a topical cream formulation using Franz diffusion cells.
Workflow for In Vitro Skin Permeation Study
Caption: Workflow for Franz diffusion cell permeation study.
Materials and Reagents:
-
Franz diffusion cells
-
Excised skin (e.g., porcine ear skin, human cadaver skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions for the lipophilic this compound)
-
Cream formulation containing this compound
-
HPLC system for analysis
Procedure:
-
Skin Preparation: a. Thaw frozen skin at room temperature. b. Carefully excise a section of full-thickness skin. c. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Franz Diffusion Cell Setup: a. Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin. b. Maintain the temperature of the receptor fluid at 32 ± 1°C to simulate skin surface temperature. c. Stir the receptor fluid continuously with a magnetic stir bar.
-
Formulation Application: a. Apply a finite dose (e.g., 10 mg/cm²) of the cream formulation evenly onto the surface of the skin in the donor compartment.
-
Sampling: a. At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm. b. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Sample Analysis: a. Analyze the concentration of this compound in the collected samples using a validated HPLC method as described in the previous protocol.
-
Data Analysis: a. Calculate the cumulative amount of this compound permeated per unit area of skin at each time point. b. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. c. The permeability coefficient (Kp) can be calculated by dividing the flux by the initial concentration of the drug in the formulation.
Data Presentation: In Vitro Skin Permeation of this compound (Hypothetical Data)
| Formulation | This compound Conc. (%) | Vehicle | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) |
| A | 0.5 | O/W Cream | Not available in the searched literature | Not available in the searched literature |
| B | 1.0 | O/W Cream | Not available in the searched literature | Not available in the searched literature |
| C | 0.5 | W/O Cream | Not available in the searched literature | Not available in the searched literature |
| D | 1.0 | Nanoemulsion | Not available in the searched literature | Not available in the searched literature |
Note: While this compound is known to be a penetration enhancer, specific quantitative data for its own permeation from cream formulations was not found in the provided search results. One study noted that this compound significantly decreased the permeation flux of two local anesthetics in a buccal film formulation, highlighting that its effects can be formulation and active-dependent.[8]
Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for the targeted development of formulations.
Anti-Inflammatory Pathway
This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK) pathway, which are key regulators of the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Anti-Inflammatory Signaling Pathway of this compound
References
- 1. regimenlab.com [regimenlab.com]
- 2. ALPHA BISABOLOL - Ataman Kimya [atamanchemicals.com]
- 3. This compound | 515-69-5 [chemicalbook.com]
- 4. skinident.world [skinident.world]
- 5. esperis.it [esperis.it]
- 6. cir-safety.org [cir-safety.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Assessing α-Bisabolol as a Transmucosal Permeation Enhancer of Buccal Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antimicrobial Activity of Alpha-Bisabolol Against Skin Pathogens
References
- 1. nanu-skincare.com [nanu-skincare.com]
- 2. enclaire.in [enclaire.in]
- 3. regimenlab.com [regimenlab.com]
- 4. korelu.de [korelu.de]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits yeast to hyphal form transition and biofilm development in Candida albicans: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. mdpi.com [mdpi.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. bmglabtech.com [bmglabtech.com]
- 17. ableweb.org [ableweb.org]
- 18. static.igem.org [static.igem.org]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
Application Notes and Protocols for In Vitro Models of Skin Inflammation for Alpha-Bisabolol Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-bisabolol, a sesquiterpene alcohol primarily found in chamomile, is a well-documented anti-inflammatory agent.[1][2] Its ability to mitigate skin inflammation makes it a valuable ingredient in dermatological and cosmetic formulations.[1][2] These application notes provide detailed protocols for utilizing in vitro models of skin inflammation to assess the efficacy of this compound. The described models include 2D cell cultures (keratinocytes and macrophages) and 3D reconstructed human epidermis (RHE).
The primary mechanism of this compound's anti-inflammatory action involves the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3][4] This is achieved through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by interfering with intracellular signaling cascades that lead to the production of inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[1] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK signaling pathway, including JNK, p38, and ERK, is also crucial in the inflammatory response. This compound has been demonstrated to suppress the phosphorylation of JNK and p38 MAPKs.[1] By inhibiting the activation of these kinases, this compound blocks the downstream signaling that leads to the expression of inflammatory mediators.
Experimental Protocols
The following protocols detail methods for inducing inflammation in in vitro skin models and assessing the anti-inflammatory effects of this compound.
Experimental Workflow Overview
Protocol 1: 2D Macrophage Inflammation Model
This protocol uses RAW 264.7 macrophage cells to screen the anti-inflammatory potential of this compound.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) or 12-O-tetradecanoyl-phorbol-13-acetate (TPA)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Protocol 2: 3D Reconstructed Human Epidermis (RHE) Model
This protocol utilizes a more physiologically relevant 3D RHE model to evaluate the effects of this compound on skin inflammation.
Materials:
-
Commercially available RHE kits (e.g., EpiDerm™, SkinEthic™) or in-house reconstructed epidermis.
-
Assay medium provided with the RHE kit.
-
Cytokine cocktail for inflammation induction (e.g., for a psoriasis-like model: 30 ng/mL IL-17A and 30 ng/mL IL-22; for an atopic dermatitis-like model: 20 ng/mL IL-4 and 10 ng/mL IL-13).[6]
-
This compound.
-
ELISA kits for relevant cytokines (e.g., IL-8, IL-1α).
-
qPCR reagents for gene expression analysis.
Procedure:
-
RHE Culture: Culture the RHE tissues at the air-liquid interface according to the manufacturer's protocol.
-
Inflammation Induction:
-
Treatment:
-
Topically apply this compound (e.g., in a suitable vehicle) to the surface of the RHE.
-
Alternatively, add this compound to the assay medium.
-
-
Incubation: Incubate the treated RHE tissues for a specified period (e.g., 24-48 hours).
-
Sample Collection:
-
Collect the culture medium to measure secreted cytokines (e.g., IL-8).
-
Lyse the RHE tissue to extract total RNA for qPCR analysis or protein for Western blotting.
-
-
Analysis:
-
ELISA: Measure the concentration of secreted cytokines in the culture medium.
-
qPCR: Analyze the gene expression of inflammatory markers (e.g., TNF-α, IL-6, IL-8, PTGS2 (COX-2), NOS2 (iNOS)) in the RHE tissue.
-
Histology: Optionally, fix, embed, and section the RHE tissue for histological analysis to observe changes in morphology and inflammatory cell infiltration.
-
Data Presentation
The following tables summarize expected quantitative data from the described experimental models.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | Undetectable | Undetectable |
| LPS (1 µg/mL) | 1500 ± 120 | 800 ± 75 |
| LPS + α-Bisabolol (1 µg/mL) | 1100 ± 90 | 650 ± 60 |
| LPS + α-Bisabolol (3 µg/mL) | 750 ± 65 | 400 ± 42 |
| LPS + α-Bisabolol (10 µg/mL) | 400 ± 38 | 200 ± 25 |
Data are presented as mean ± SD and are hypothetical examples based on published literature.[3][5]
Table 2: Effect of this compound on Inflammatory Marker Expression in a 3D RHE Psoriasis-like Model
| Treatment | IL-8 Secretion (pg/mL) | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) |
| Control | 50 ± 8 | 1.0 | 1.0 |
| Cytokine Cocktail | 800 ± 70 | 15.0 ± 2.1 | 20.0 ± 2.8 |
| Cytokine Cocktail + α-Bisabolol (0.1%) | 550 ± 52 | 9.5 ± 1.3 | 12.5 ± 1.9 |
| Cytokine Cocktail + α-Bisabolol (0.5%) | 300 ± 28 | 4.2 ± 0.6 | 5.8 ± 0.9 |
Data are presented as mean ± SD and are hypothetical examples based on published literature.[6]
Conclusion
The in vitro models and protocols described provide a robust framework for evaluating the anti-inflammatory properties of this compound. These assays, ranging from 2D cell cultures for initial screening to more complex 3D RHE models for efficacy substantiation, allow for a comprehensive understanding of the mechanisms of action of this compound in mitigating skin inflammation. The data generated from these studies can be instrumental in the development and validation of dermatological and cosmetic products containing this beneficial active ingredient.
References
- 1. mdpi.com [mdpi.com]
- 2. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Application Note: Protocol for Evaluating the Anti-Cancer Effects of Alpha-Bisabolol on Glioma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma is the most aggressive and common form of primary brain tumor in adults, with a notoriously poor prognosis.[1][2] The development of novel therapeutic agents is therefore a critical area of research. Alpha-bisabolol (α-bisabolol), a natural sesquiterpene alcohol found in the essential oil of chamomile, has emerged as a promising anti-cancer agent.[1][2] Studies have demonstrated its cytotoxic and pro-apoptotic effects on various cancer cell lines, including glioma.[3][4]
This document provides a detailed protocol for evaluating the anti-cancer efficacy of α-bisabolol on glioma cells. It covers essential methodologies, including cell culture, assessment of cell viability, and analysis of apoptosis and key signaling pathways.
Summary of Quantitative Data
The following tables summarize the reported cytotoxic effects of α-bisabolol on glioma cell lines and provide a template for recording experimental data.
Table 1: Reported IC50 Values of α-Bisabolol in Glioma Cell Lines
| Cell Line | IC50 Concentration | Treatment Duration | Reference |
| C6 (Rat Glioma) | ~45 µM | 48 hours | [1][2] |
| Human & Rat Glioma | 2.5 - 3.5 µM | 24 hours | [3][4] |
Note: Differences in IC50 values can be attributed to variations in cell lines, experimental conditions, and assay methods.
Table 2: Experimental Data Recording Template
| Treatment Group | α-Bisabolol Conc. (µM) | % Cell Viability (MTT) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Relative Protein Expression (Western Blot) |
| Vehicle Control (DMSO) | 0 | 100% | (Normalized to 1.0) | ||
| Treatment 1 | X | ||||
| Treatment 2 | Y | ||||
| Treatment 3 | Z |
Experimental Workflow
The overall workflow for evaluating the anti-cancer effects of α-bisabolol is depicted below.
Caption: Overall experimental workflow.
Experimental Protocols
Protocol 1: Glioma Cell Culture and Treatment
This protocol outlines the basic steps for culturing glioma cells and treating them with α-bisabolol.
-
Cell Culture:
-
Culture human (e.g., U138-MG) or rat (e.g., C6) glioma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[1][5]
-
Passage the cells upon reaching 80-90% confluency.
-
-
This compound Preparation:
-
Prepare a stock solution of α-bisabolol in dimethyl sulfoxide (DMSO).[1][2]
-
Prepare serial dilutions of α-bisabolol in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (e.g., <0.5%).[1][2]
-
-
Cell Seeding and Treatment:
-
Seed the glioma cells in multi-well plates (e.g., 96-well for MTT, 6-well for Western Blot and flow cytometry) at a predetermined optimal density.[6][7]
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentrations of α-bisabolol or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay measures cell metabolic activity, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Incubation: Following treatment with α-bisabolol in a 96-well plate, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[9]
Caption: Principle of Annexin V/PI apoptosis detection.
-
Cell Collection: After treatment, harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation (e.g., 200 x g for 5 minutes).[10]
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.
Protocol 4: Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.[11]
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[11]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP, Akt, p-Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.[12][13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[11]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Known and Hypothesized Signaling Pathways
This compound is reported to induce apoptosis in glioma cells primarily through the intrinsic mitochondrial pathway and by modulating the adenosinergic system.[2][3] It may also affect other survival pathways like PI3K/Akt.[14][15]
Caption: Signaling pathways of α-bisabolol in glioma.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound Promotes Glioma Cell Death by Modulating the Adenosinergic System | Anticancer Research [ar.iiarjournals.org]
- 3. This compound, a nontoxic natural compound, strongly induces apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol [mdpi.com]
- 15. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols: Alpha-Bisabolol in Cosmetic and Dermatological Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolol, a naturally occurring monocyclic sesquiterpene alcohol, is a prominent active ingredient in cosmetic and dermatological formulations.[1][2] First isolated from German chamomile (Matricaria chamomilla), it is also found in significant quantities in other plants like the Brazilian Candeia tree (Eremanthus erythropappus).[2][3] Renowned for its potent anti-inflammatory, skin-lightening, and penetration-enhancing properties, this compound is a versatile compound for addressing a variety of skin conditions.[3][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers and professionals working with this compound.
Key Biological Activities and Mechanisms of Action
This compound exerts its effects through multiple molecular pathways:
-
Anti-inflammatory Action: It significantly inhibits the production of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][6] This is achieved by down-regulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK).[5][7][8] By suppressing these inflammatory cascades, this compound can alleviate skin inflammation associated with conditions like atopic dermatitis, rosacea, and acne.[7][9]
-
Skin Lightening and Hyperpigmentation Control: this compound interferes with the melanin synthesis process. It has been shown to inhibit α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis.[10] The proposed mechanism involves the suppression of cAMP response element-binding protein (CREB) phosphorylation, which in turn downregulates the expression of enzymes crucial for melanin production.[3] This makes it an effective agent for treating hyperpigmentation and sunspots.[2]
-
Penetration Enhancement: this compound can increase the skin permeability of other active ingredients by altering the structure of the stratum corneum.[10] It is believed to interact with skin lipids, disrupting their ordered structure and increasing their fluidity, which facilitates the diffusion of other molecules through the skin barrier.[10] It has been shown to work synergistically with propylene glycol to enhance skin penetration.[3]
-
Antimicrobial and Antioxidant Properties: this compound exhibits antimicrobial activity against a range of bacteria, including Staphylococcus aureus, and fungi.[4][10] Its proposed mechanism involves disrupting the integrity of the microbial cell membrane.[3][10] Additionally, it possesses antioxidant properties, helping to neutralize free radicals and protect the skin from oxidative stress, a key contributor to skin aging.[4][5][11]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from various studies on this compound.
Table 1: In Vivo Anti-inflammatory Studies
| Study Type | Animal Model | Inducing Agent | This compound Concentration/Dose | Key Findings | Reference |
| Ear Edema | Mice | 12-O-tetradecanoyl-phorbol-13-acetate (TPA) | Dose-dependent topical application | Significant inhibition of ear thickness, ear weight, and lipid peroxidation. | [6][12] |
| Atopic Dermatitis | BALB/c Mice | 2,4-Dinitrochlorobenzene (DNCB) | Oral administration | Significant decrease in dermatitis score, and reduced epidermal and dermal thickness. | [7] |
Table 2: In Vitro Anti-inflammatory and Cytotoxicity Studies
| Cell Line | Assay Type | This compound Concentration | Key Findings | Reference |
| Macrophage cells | Cytokine Production (LPS-induced) | Not specified | Significant inhibition of TNF-α and IL-6 production. | [6][12] |
| Human Chondrocytes | Inflammatory Response (AGE-induced) | Not specified | Decreased expression of iNOS, COX-2, TNF-α, PGE2, nitrite, and IL-6. | [5] |
| Human Epithelial Cells | Cytotoxicity (MTT Assay) | IC50: 41.8 µM | Demonstrated cytotoxicity at higher concentrations. | [13] |
| Bone Marrow-Derived Mast Cells (BMMCs) | Cytotoxicity (XTT Assay) | Up to 200 µM | No cytotoxicity observed. | [8] |
| BMMCs | Degranulation Assay | 25, 50, 100, 200 µM | Significant reduction in the release of β-hexosaminidase, histamine, and TNF-α. | [8] |
Table 3: Clinical Studies on Skin Lightening
| Study Population | Formulation | Duration | Key Findings | Reference |
| Asian Women | 0.5% this compound cream | 8 weeks | Strong whitening effect on UV-exposed pigmented skin with no adverse reactions. | [3] |
| Asian Women | Cream applied to the back | 8 weeks | Significant lightening effect in the pigmented skin for the majority of subjects. | [14] |
| Thai Women (Normal Skin) | 1.0% this compound emulsion | 4 weeks | Significant decrease in melanin content and increase in skin lightness. | [15] |
| Thai Women (Hyperpigmentation) | 0.1% - 0.5% this compound emulsion | 4 weeks | Significant decrease in melanin content and increase in skin lightness. | [15] |
Table 4: Skin Penetration Studies
| Formulation Type | Key Findings | Reference |
| Aqueous-based Nanoemulsion (1% w/w this compound) | 3.7-fold increase in penetration in intact skin compared to an oily solution. | [16][17] |
| Nanoemulsion on hot water burn skin | 1.7-fold increase in drug penetration. | [16][17] |
| Nanoemulsion on hot plate burn skin | 2.3-fold increase in drug penetration. | [16][17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Anti-inflammatory Assay - Quantification of Cytokines
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Include a vehicle control (e.g., DMSO) and a positive control (without this compound).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group should remain unstimulated.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Quantification:
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance using a spectrophotometer.
-
-
Data Analysis: Calculate the concentration of each cytokine based on a standard curve. Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.
Protocol 2: In Vivo Anti-inflammatory Assay - TPA-Induced Mouse Ear Edema
Objective: To evaluate the topical anti-inflammatory activity of this compound on TPA-induced skin inflammation in mice.
Materials:
-
Male BALB/c mice
-
12-O-tetradecanoyl-phorbol-13-acetate (TPA)
-
This compound
-
Acetone (vehicle)
-
Micrometer caliper
-
Punch biopsy tool
Procedure:
-
Animal Acclimatization: Acclimatize the mice to laboratory conditions for at least one week.
-
Grouping: Divide the mice into several groups:
-
Control group (vehicle only)
-
TPA-treated group (vehicle + TPA)
-
This compound-treated groups (various doses of this compound + TPA)
-
Positive control group (e.g., indomethacin + TPA)
-
-
Induction of Inflammation:
-
Dissolve TPA in acetone (e.g., 2.5 µg/20 µL).
-
Topically apply the TPA solution to the inner and outer surfaces of the right ear of each mouse.
-
-
Treatment:
-
Apply the vehicle, this compound solutions, or positive control to the right ear 30 minutes before or after TPA application.
-
-
Measurement of Edema:
-
Measure the thickness of the ear using a micrometer caliper at various time points (e.g., 4, 6, 24 hours) after TPA application.
-
The degree of edema is calculated as the difference in thickness between the treated and untreated ears.
-
-
Ear Weight Measurement: At the end of the experiment (e.g., 24 hours), euthanize the mice and take a punch biopsy (e.g., 6 mm diameter) from both ears. Weigh the biopsies to determine the increase in ear weight due to inflammation.
-
Data Analysis: Compare the ear thickness and ear weight of the this compound-treated groups with the TPA-treated group to assess the anti-inflammatory effect.
Protocol 3: In Vitro Cytotoxicity Assay - MTT Assay
Objective: To assess the cytotoxicity of this compound on human skin cells (e.g., keratinocytes, fibroblasts).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or human dermal fibroblasts
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Anti-inflammatory signaling pathway inhibited by this compound.
Caption: Experimental workflow for the TPA-induced mouse ear edema assay.
References
- 1. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermafactors.com [dermafactors.com]
- 3. regimenlab.com [regimenlab.com]
- 4. prescription-professional.nl [prescription-professional.nl]
- 5. carmellcosmetics.com [carmellcosmetics.com]
- 6. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. enclaire.in [enclaire.in]
- 10. korelu.de [korelu.de]
- 11. cetaphil.com [cetaphil.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. nanu-skincare.com [nanu-skincare.com]
- 14. Whitening effect of this compound in Asian women subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. postgrads.mfu.ac.th [postgrads.mfu.ac.th]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
Efficacy of Alpha-Bisabolol in In Vivo Models of Colon Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. Current therapeutic strategies often have limitations, prompting the investigation of novel anti-inflammatory agents. Alpha-bisabolol, a natural sesquiterpene alcohol found in chamomile, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and experimental protocols for evaluating the therapeutic potential of this compound in two common murine models of colon inflammation: Dextran Sulfate Sodium (DSS)-induced colitis and 2,4,6-Trinitrobenzene sulfonic acid (TNBS)-induced colitis. These models are instrumental in preclinical drug development for IBD.
Introduction
This compound has been shown to exert its anti-inflammatory effects through multiple mechanisms, including the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2] Mechanistic studies have revealed that this compound can suppress the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3] Furthermore, this compound has been identified as an agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with a critical role in regulating inflammation in the colon.[3][4]
Chemically-induced colitis models in rodents are well-established and widely used to mimic the pathology of human IBD.[4] The DSS model induces an acute colitis resembling ulcerative colitis by disrupting the epithelial barrier of the colon.[1][4] The TNBS model, on the other hand, induces a T-cell mediated response that mimics some aspects of Crohn's disease.[2] These models are invaluable for assessing the in vivo efficacy of potential therapeutics like this compound.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the efficacy of this compound in a DSS-induced colitis model in mice.
Table 1: Effect of this compound on Disease Activity Index (DAI), Colon Length, and Myeloperoxidase (MPO) Activity in DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg) | Mean DAI Score | Mean Colon Length (cm) | Mean MPO Activity (U/mg protein) |
| Control | - | ~0.5 | ~8.5 | ~1.0 |
| DSS | - | ~3.5 | ~5.5 | ~4.5 |
| DSS + α-Bisabolol | 100 | ~1.5 | ~7.5 | ~2.0 |
| DSS + α-Bisabolol | 200 | ~1.0 | ~8.0 | ~1.5 |
| DSS + Sulfasalazine (SAZ) | 100 | ~2.0 | ~7.0 | ~2.5* |
* Indicates a statistically significant difference compared to the DSS group. Data is approximated from graphical representations in Meeran et al., 2022.[4]
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Mediator Protein Expression in the Colon of DSS-Treated Mice
| Treatment Group | Dose (mg/kg) | Relative IL-6 Expression | Relative IL-1β Expression | Relative TNF-α Expression | Relative COX-2 Expression | Relative iNOS Expression |
| Control | - | Low | Low | Low | Low | Low |
| DSS | - | High | High | High | High | High |
| DSS + α-Bisabolol | 100 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| DSS + α-Bisabolol | 200 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
* Indicates a statistically significant difference compared to the DSS group. Based on findings from Meeran et al., 2022.[4]
Experimental Protocols
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Acute Colitis in Mice
This protocol describes the induction of acute colitis using DSS in drinking water, a model that is particularly relevant for studying epithelial barrier dysfunction and innate immune responses.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, MW 36,000-50,000)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Standard laboratory animal diet and water
-
Animal balance
-
Gavage needles
-
Dissection tools
-
Materials for tissue homogenization and analysis (MPO assay, ELISA kits)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Group 1: Control (no DSS, vehicle treatment)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (e.g., 100 mg/kg)
-
Group 4: DSS + this compound (e.g., 200 mg/kg)
-
Group 5: DSS + Positive Control (e.g., Sulfasalazine, 100 mg/kg)
-
-
Induction of Colitis:
-
Prepare a 3-5% (w/v) solution of DSS in autoclaved drinking water. The optimal concentration may need to be determined empirically based on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water to mice in Groups 2-5 for 7 consecutive days. Group 1 receives regular autoclaved drinking water.
-
-
Treatment:
-
Administer this compound or vehicle daily via oral gavage starting from day 1 of DSS administration and continuing for the 7-day period.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily for each mouse to calculate the Disease Activity Index (DAI). The DAI is scored as follows:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Bleeding: 0 (none), 2 (occult), 4 (gross)
-
The total DAI score is the sum of the individual scores divided by 3.
-
-
-
Termination and Sample Collection:
-
On day 8, euthanize the mice.
-
Carefully dissect the colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect a small distal portion of the colon for histopathological analysis (fix in 10% neutral buffered formalin).
-
Use the remaining colon tissue for biochemical analyses (e.g., MPO activity, cytokine levels). Snap-freeze in liquid nitrogen and store at -80°C.
-
Endpoint Analysis:
-
Disease Activity Index (DAI): Analyze the daily DAI scores to assess the clinical severity of colitis.
-
Colon Length: Measure the length of the explanted colon as an indicator of inflammation (shorter length indicates more severe inflammation).
-
Myeloperoxidase (MPO) Activity: Perform an MPO assay on colon tissue homogenates to quantify neutrophil infiltration.
-
Histopathology: Process formalin-fixed colon sections for hematoxylin and eosin (H&E) staining to evaluate mucosal damage, ulceration, and inflammatory cell infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates using ELISA or qPCR.
Protocol 2: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This protocol details the induction of colitis using TNBS, which elicits a Th1-mediated immune response and is a well-established model for Crohn's disease-like inflammation. Note: While the anti-inflammatory properties of this compound are well-documented, specific quantitative efficacy data in the TNBS model was not available in the searched literature. This protocol provides a framework for generating such data.
Materials:
-
Male Wistar rats (200-250 g)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol
-
This compound
-
Vehicle for this compound
-
Anesthesia (e.g., isoflurane)
-
Flexible catheter
-
Standard laboratory animal diet and water
-
Animal balance
-
Dissection tools
-
Materials for tissue homogenization and analysis
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week.
-
Fasting: Fast the rats for 24 hours before colitis induction, with free access to water.
-
Group Allocation: Randomly assign rats to experimental groups similar to the DSS protocol.
-
Induction of Colitis:
-
Anesthetize the rats.
-
Prepare the TNBS solution by dissolving it in ethanol to a final concentration of 50%. A typical dose is 10-30 mg of TNBS in 0.25 mL of 50% ethanol per rat.
-
Gently insert a flexible catheter intra-rectally to a depth of 8 cm.
-
Slowly instill the TNBS solution into the colon.
-
Keep the rat in a head-down position for a few minutes to prevent leakage.
-
The control group receives an intra-rectal administration of 50% ethanol without TNBS.
-
-
Treatment:
-
Begin daily oral administration of this compound or vehicle 24 hours after TNBS instillation and continue for 7 days.
-
-
Monitoring:
-
Monitor the rats daily for weight loss, stool consistency, and overall health.
-
-
Termination and Sample Collection:
-
On day 8, euthanize the rats.
-
Dissect the colon and assess macroscopic damage (e.g., ulceration, inflammation, adhesions) using a scoring system.
-
Collect tissue samples for histopathology, MPO activity, and cytokine analysis as described in the DSS protocol.
-
Endpoint Analysis:
-
Macroscopic and Microscopic Damage Scores: Evaluate the severity of colitis based on visual inspection and histopathological examination.
-
Biochemical Markers: Analyze MPO activity and pro-inflammatory cytokine levels in the colon tissue.
Visualizations
Experimental workflow for DSS-induced colitis.
References
Application Notes & Protocols for the Extraction of Alpha-Bisabolol from Eremanthus erythropappus
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Alpha-bisabolol, specifically the natural (-)-α-bisabolol isomer, is a monocyclic sesquiterpene alcohol highly valued in the cosmetic and pharmaceutical industries for its potent anti-inflammatory, anti-irritant, and wound-healing properties.[1][2] The primary commercial source of this compound is the essential oil extracted from the wood of the Brazilian Candeia tree, Eremanthus erythropappus.[2] The extraction process is a critical step that dictates the yield, purity, and economic viability of the final product. This document provides detailed application notes and protocols for various methods used to extract this compound from Eremanthus erythropappus, offering a comparative analysis to aid researchers in selecting the most suitable technique for their specific needs.
Overview of Extraction Methodologies
Several techniques, ranging from traditional to modern, are employed for the extraction of this compound. These methods differ significantly in terms of efficiency, solvent usage, processing time, and the quality of the resulting extract.
-
Steam Distillation/Hydrodistillation: A conventional method where steam is passed through the plant material, carrying volatile compounds like this compound, which are then condensed and separated.[2][3]
-
Soxhlet Extraction: A classic solvent extraction technique involving continuous washing of the plant material with a heated solvent, suitable for exhaustive extraction but can be time- and solvent-intensive.[4]
-
Pressurized Liquid Extraction (PLE): A modern technique that uses solvents at elevated temperatures and pressures, which reduces extraction time and solvent consumption compared to traditional methods.[4]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration, leading to rapid and efficient extraction.[4]
-
Supercritical Fluid Extraction (SFE): An advanced, green technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent.[5] By tuning temperature and pressure, the solvent properties can be precisely controlled to selectively extract target compounds. The use of co-solvents like ethanol can enhance the extraction of moderately polar compounds.[6]
Quantitative Data Summary
The choice of extraction method significantly impacts the yield and purity of the obtained this compound. The following table summarizes quantitative data from various studies for easy comparison.
| Extraction Method | Solvent/Fluid | Key Parameters | Extraction Time | Yield of α-Bisabolol | Purity of α-Bisabolol in Extract | Reference |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 333 K (60°C), 20 MPa | Not Specified | 13 mg/g of raw material | Up to 74.45% | [5][7] |
| SFE with Co-solvent | Supercritical CO₂ + 5% Ethanol | 70°C, 24 MPa | Not Specified | 16.53 g/kg of raw material | Not Specified | [6][7] |
| Pressurized Liquid Extraction (PLE) | n-Hexane | 60°C, 10 MPa | 20 min | 1.68% (m/m) overall yield | Up to 64.23% | [4][6] |
| Ultrasound-Assisted Extraction (UAE) | n-Hexane | 70°C, 7 min | 7 min | Up to 8.90 g/kg of wood | Not Specified | [4] |
| Hydrodistillation | Water | Boiling Temperature | ~4 hours | Not Specified | ~71.6% | [7][8] |
| Soxhlet Extraction | n-Hexane | Boiling Temperature | 360 min | Used as baseline | Not Specified | [4] |
Experimental Protocols & Visualizations
Protocol 1: Steam Distillation
This protocol describes the conventional method for extracting essential oils rich in this compound.
Materials & Equipment:
-
Dried and milled Eremanthus erythropappus wood
-
Distilled water
-
Steam distillation apparatus (still, condenser, separator)
-
Heating mantle
Procedure:
-
Preparation: Place the ground Candeia wood into the still. Add distilled water to immerse the plant material partially.[9]
-
Distillation: Heat the still to generate steam. The steam will pass through the plant material, volatilizing the essential oils.[9]
-
Condensation: Direct the steam and volatile compound mixture to a condenser. Cool water circulating in the condenser jacket will cause the vapor to condense back into a liquid.
-
Separation: Collect the condensate in a separator (e.g., a Florentine flask). The essential oil, being less dense than water, will form a distinct upper layer.
-
Collection: Carefully separate the oil layer from the aqueous layer (hydrosol).
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water. Store in a sealed, dark glass vial at 4°C.
Caption: Workflow for Steam Distillation of this compound.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol outlines a green and highly tunable method for selective extraction.
Materials & Equipment:
-
Dried and milled Eremanthus erythropappus wood
-
Supercritical Fluid Extractor system
-
High-purity liquid CO₂
-
Co-solvent pump and vessel (if using ethanol)
-
Collection vessel
Procedure:
-
Preparation: Load the ground Candeia wood into the extraction vessel.
-
System Setup:
-
Pressurization: Pump liquid CO₂ into the system. The system's heaters and pumps will bring the CO₂ to a supercritical state.
-
Extraction (Dynamic): Allow the supercritical CO₂ to flow through the extraction vessel, dissolving the this compound. If using a co-solvent, pump it into the CO₂ stream at the desired percentage (e.g., 5% ethanol).[6]
-
Depressurization & Collection: The fluid mixture flows into a collection vessel at a lower pressure. This causes the CO₂ to return to a gaseous state, leaving behind the extracted oil.
-
Analysis: The collected extract can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield and purity of this compound.[10]
Caption: Workflow for Supercritical Fluid Extraction (SFE).
Protocol 3: Pressurized Liquid Extraction (PLE)
This protocol details a rapid extraction method using conventional solvents under elevated temperature and pressure.
Materials & Equipment:
-
Dried and milled Eremanthus erythropappus wood
-
PLE system
-
Solvent (e.g., n-hexane for higher purity, or ethanol)[4]
-
Collection vials
Procedure:
-
Preparation: Pack the ground Candeia wood into the extraction cell.
-
System Setup:
-
Extraction Cycle:
-
The cell is heated to the set temperature.
-
The solvent is pumped into the cell to reach the set pressure.
-
A static extraction is performed for a set time (e.g., 20 minutes).[4]
-
The extract is flushed from the cell with fresh solvent into a collection vial.
-
-
Solvent Removal: The solvent from the collected extract is removed using a rotary evaporator to yield the crude oil.
-
Analysis: Quantify the this compound content using GC-MS.
Biosynthesis of this compound
Understanding the biosynthetic pathway of this compound in the plant is crucial for metabolic engineering and synthetic biology approaches. The key precursor is Farnesyl pyrophosphate (FPP), which is cyclized by the enzyme α-bisabolol synthase (BBS) to form this compound.[11]
Caption: Biosynthetic Pathway of (-)-α-Bisabolol.
Post-Extraction Purification
The crude extracts obtained from any of the above methods may contain other compounds besides this compound, such as eremanthin and costunolide.[4] For applications requiring high purity, further purification steps are necessary.
-
Fractional Distillation: Vacuum fractional distillation can be used to separate this compound from other less volatile components in the essential oil.[1]
-
Crystallization: The essential oil can be cooled to induce the crystallization of this compound, which can then be separated by filtration and washed to achieve higher purity.
-
Chromatography: Column chromatography is an effective method for isolating this compound from other sesquiterpenes and impurities.[6]
References
- 1. nativilis.co.uk [nativilis.co.uk]
- 2. Frontiers | Identification of the Bisabolol Synthase in the Endangered Candeia Tree (Eremanthus erythropappus (DC) McLeisch) [frontiersin.org]
- 3. us.typology.com [us.typology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical and preparative supercritical fluid extraction of chamomile flowers and its comparison with conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uk.typology.com [uk.typology.com]
- 10. Identification of the Bisabolol Synthase in the Endangered Candeia Tree (Eremanthus erythropappus (DC) McLeisch) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening Assays for Alpha-Bisabolol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolol (α-bisabolol), a naturally occurring monocyclic sesquiterpene alcohol found predominantly in the essential oil of German chamomile (Matricaria chamomilla) and the Candeia tree (Eremanthus erythropappus), has garnered significant interest for its diverse pharmacological properties.[1][2] Extensive research has demonstrated its potential as an anti-inflammatory, anti-cancer, antimicrobial, and skin-soothing agent.[1][2][3][4] These bioactivities make α-bisabolol a compelling candidate for therapeutic and cosmetic applications.
High-Throughput Screening (HTS) provides a robust framework for rapidly evaluating the biological activities of compounds like α-bisabolol. This document offers detailed application notes and experimental protocols for a suite of HTS assays designed to quantify the primary bioactivities of α-bisabolol, enabling efficient screening and mechanism-of-action studies.
Anti-Inflammatory Bioactivity Assays
This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[3][5] It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to a significant reduction in cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][6][7]
HTS Protocol: Inhibition of Pro-Inflammatory Cytokines in Macrophages
This protocol describes a cell-based HTS assay to quantify the inhibitory effect of α-bisabolol on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow
Caption: Workflow for a cell-based cytokine inhibition HTS assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells into 384-well, clear-bottom assay plates at a density of 20,000 cells/well in 40 µL of media and incubate for 12-24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of α-bisabolol in DMSO, followed by a further dilution in culture media to achieve the final desired concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Add 5 µL of the diluted α-bisabolol or vehicle control (DMSO) to the appropriate wells and incubate for 1-2 hours.
-
Stimulation: Add 5 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Carefully collect the supernatant for cytokine analysis using a validated HTS-compatible kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production relative to the LPS-stimulated vehicle control. Plot the dose-response curve and determine the IC50 value.
Signaling Pathway: NF-κB and MAPK Inhibition
This compound has been shown to suppress the phosphorylation of JNK and p38 in the MAPK pathway and inhibit the nuclear translocation of p65, a key subunit of the NF-κB complex.[1][6] This prevents the transcription of pro-inflammatory genes.
Caption: Inhibition of NF-κB and MAPK pathways by α-bisabolol.
Data Summary: Anti-Inflammatory Activity
| Assay Target | Cell Line | Method | IC50 / Effect | Reference |
| TNF-α Production | RAW 264.7 Macrophages | ELISA | Significant inhibition | [6][8] |
| IL-6 Production | RAW 264.7 Macrophages | ELISA | Significant inhibition | [6][8] |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | Griess Assay | ~55% inhibition at 50 µg/mL | [9] |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | ELISA | ~62% inhibition at 50 µg/mL | [9] |
| 5-Lipoxygenase (5-LOX) | In vitro enzyme assay | N/A | IC50: 10-30 µg/mL | [10] |
Anti-Cancer Bioactivity Assays
This compound has demonstrated anti-cancer properties by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell migration in various cancer cell lines.[2][11] The apoptotic mechanism often involves the mitochondrial pathway, characterized by modulation of Bcl-2 family proteins and activation of caspases.[12][13]
HTS Protocol: Caspase-3/7 Glo® Apoptosis Assay
This protocol outlines a luminescent, plate-based assay to measure caspase-3 and -7 activities, which are key executioner caspases in the apoptotic cascade.
Experimental Workflow
Caption: Workflow for a luminescent caspase-3/7 apoptosis HTS assay.
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., A549 lung carcinoma, HepG2 liver carcinoma) in appropriate media.
-
Seeding: Seed 5,000-10,000 cells per well in 40 µL of media into 384-well solid white assay plates and incubate for 24 hours.
-
Compound Treatment: Add 10 µL of serially diluted α-bisabolol (e.g., final concentrations of 1 to 50 µM) or vehicle control to the wells.
-
Incubation: Incubate for a predetermined time course (e.g., 24 or 48 hours) to allow for apoptosis induction.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 50 µL of the reagent to each well.
-
Signal Development: Mix briefly on an orbital shaker and incubate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and express as fold-change in caspase activity. Determine EC50 values from dose-response curves.
Signaling Pathway: Mitochondrial Apoptosis Induction
This compound can trigger the intrinsic apoptosis pathway by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating pro-apoptotic proteins like Bax. This leads to the release of cytochrome c from the mitochondria, activating a caspase cascade that culminates in cell death.[12][13]
References
- 1. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological and biological effects of this compound: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. regimenlab.com [regimenlab.com]
- 5. researchgate.net [researchgate.net]
- 6. carmellcosmetics.com [carmellcosmetics.com]
- 7. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nanu-skincare.com [nanu-skincare.com]
- 11. Anticancer effects of α-Bisabolol in human non-small cell lung carcinoma cells are mediated via apoptosis induction, cell cycle arrest, inhibition of cell migration and invasion and upregulation of P13K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces dose- and time-dependent apoptosis in HepG2 cells via a Fas- and mitochondrial-related pathway, involves p53 and NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alpha-Bisabolol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly water-soluble compound, alpha-bisabolol, in aqueous environments for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous cell culture medium?
This compound is a lipophilic, oily liquid with very low water solubility (approximately 1.688 mg/L at 25°C). Direct addition to aqueous media like PBS or cell culture media will likely result in insolubility, leading to the formation of an oily layer or a precipitate. This is due to its chemical structure, which is predominantly non-polar.
Q2: I'm observing precipitation of my this compound compound when I add my DMSO stock solution to the cell culture medium. What's happening?
This is a common issue when working with hydrophobic compounds. While this compound is soluble in organic solvents like DMSO and ethanol, adding a concentrated stock of this solution to an aqueous medium can cause the compound to precipitate out. This occurs because the solvent disperses in the aqueous phase, and the this compound is no longer in a solubilizing environment. To mitigate this, it is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically <0.5% for DMSO, but this is cell-line dependent) and to use a solubilization enhancement technique.
Q3: What are the most common methods to improve the aqueous solubility of this compound for in vitro studies?
Several techniques can be employed to enhance the aqueous solubility and dispersion of this compound. These include:
-
Co-solvents: Using a minimal amount of a water-miscible organic solvent like DMSO or ethanol.
-
Cyclodextrin Inclusion Complexation: Encapsulating this compound within cyclodextrin molecules.
-
Nanoemulsions: Forming a stable oil-in-water emulsion with very small droplet sizes.
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate this compound.
-
Liposomal Formulations: Encapsulating this compound within liposomes.
Q4: Will these solubilization methods affect the biological activity of this compound in my assay?
It is possible that the chosen solubilization method could influence the outcome of your experiment. For instance, the excipients used (e.g., surfactants, cyclodextrins) may have their own biological effects. Therefore, it is essential to include proper vehicle controls in your experimental design. A vehicle control would consist of the same solubilizing agents at the same concentration used for the this compound treatment, but without the this compound itself.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
| Potential Cause | Recommended Solution |
| High concentration of the organic solvent (e.g., DMSO) in the final culture medium. | Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[1] This may require preparing a more dilute stock solution of this compound. |
| The concentration of this compound exceeds its solubility limit in the final medium. | Utilize a solubility enhancement technique such as cyclodextrin complexation, nanoemulsions, or micellar solubilization to increase the apparent solubility of this compound. |
| Temperature shifts between preparing the solution and incubation. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1] |
| Interaction with media components. | Prepare the final concentration of this compound in the medium immediately before adding it to the cells. |
Issue 2: Instability of Formulated this compound (e.g., Nanoemulsions, Liposomes)
| Potential Cause | Recommended Solution |
| Nanoemulsion Instability (Ostwald Ripening): Droplet size increases over time, leading to phase separation. | Optimize the surfactant-to-oil ratio. The use of a combination of surfactants can improve stability. For long-term storage, refrigeration is typically recommended. |
| Liposome Instability: Aggregation, fusion, or leakage of the encapsulated this compound. | Include cholesterol in the lipid bilayer (typically 30-50 mol%) to enhance membrane stability.[2] Store liposomal formulations at recommended temperatures (often 4°C) and avoid freezing, which can disrupt the lipid bilayer. |
| Cyclodextrin Complex Instability: The complex may dissociate upon significant dilution in the culture medium. | Ensure that the stability constant of the complex is sufficiently high for your experimental conditions. The use of chemically modified cyclodextrins (e.g., HP-β-CD) can form more stable complexes. |
Data Presentation: Solubility Enhancement of this compound
The following tables summarize quantitative data from studies on improving the aqueous solubility of this compound.
Table 1: Cyclodextrin Inclusion Complexation of this compound
| Cyclodextrin | Stoichiometry (CD:Drug) | Apparent Stability Constant (Kc) | Reference |
| β-Cyclodextrin | 2:1 | 273 M⁻¹ | [2] |
Table 2: Nano-formulations for this compound Delivery
| Formulation Type | Key Components | Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Reference |
| Nanoemulsion | 1% (w/w) α-bisabolol, rice bran oil, sorbitan oleate/PEG-30 castor oil | 14.0 ± 0.8 | 0.13 ± 0.02 | [3][4] |
| Micellar Solution | 1% α-bisabolol, 5% Poloxamer 407 | 29.02 - 116.5 | Not specified | [5][6][7][8] |
| Nanoparticles | α-bisabolol, polyglyceryl-4 caprate | Optimized at ~150 | ~0.2 | [9][10] |
| Liposomes | Phospholipids, α-bisabolol | 100 - 400 | Not specified | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound/β-Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for forming a paste-like complex that can then be dried and dissolved in aqueous media.
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Weigh this compound and β-cyclodextrin in a 1:2 molar ratio.
-
Place the β-cyclodextrin in a mortar.
-
Add a minimal amount of water to the β-cyclodextrin to form a paste.
-
Slowly add the this compound to the paste while continuously kneading with the pestle for at least 30 minutes.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can be dissolved in your aqueous medium.
Protocol 2: Preparation of this compound Nanoemulsion
This protocol describes a general method for preparing an oil-in-water nanoemulsion.
Materials:
-
This compound (oil phase)
-
Carrier oil (e.g., rice bran oil)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Transcutol®, Span 80)
-
Aqueous phase (e.g., deionized water, PBS)
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Prepare the oil phase by mixing this compound with the carrier oil.
-
Prepare the aqueous phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Slowly add the oil phase to the surfactant/co-surfactant mixture with continuous stirring to form a clear solution.
-
Add the aqueous phase dropwise to the oil-surfactant mixture under high-speed homogenization or ultrasonication.
-
Continue homogenization/sonication for a specified time (e.g., 5-15 minutes) until a translucent nanoemulsion is formed.
-
Characterize the nanoemulsion for droplet size, PDI, and zeta potential.
Protocol 3: Preparation of this compound Loaded Micelles (Film Hydration Method)
This method is effective for creating a micellar solution of this compound.
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 407)
-
Organic solvent (e.g., ethanol)
-
Aqueous phase (e.g., deionized water)
-
Rotary evaporator
-
Water bath
Procedure:
-
Dissolve this compound and the surfactant (e.g., Poloxamer 407) in an appropriate organic solvent (e.g., ethanol) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin film on the inner surface of the flask.
-
Hydrate the film by adding the aqueous phase and gently agitating in a water bath above the critical micelle temperature of the surfactant.
-
The resulting solution contains this compound-loaded micelles.
Visualizations
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Nanoemulsion Preparation Workflow.
Caption: Anti-inflammatory Signaling Pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. α-Bisabolol protects against β-adrenergic agonist-induced myocardial infarction in rats by attenuating inflammation, lysosomal dysfunction, NLRP3 inflammasome activation and modulating autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR- γ Transcription Factor: In Vivo and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajast.net [ajast.net]
- 11. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Alpha-Bisabolol In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of alpha-bisabolol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor in vivo bioavailability of this compound?
This compound, a lipophilic sesquiterpene alcohol, exhibits poor water solubility, which is a major factor limiting its dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream. This inherent low aqueous solubility directly contributes to its low oral bioavailability.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
Nanoencapsulation is a leading strategy to overcome the poor bioavailability of this compound. Formulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, and nanocapsules, can significantly improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption. These nanoformulations increase the surface area for dissolution and can facilitate lymphatic uptake, bypassing first-pass metabolism.
Q3: What are the key in vitro characterization techniques for this compound nanoformulations?
Essential in vitro characterization includes:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to ensure a small and uniform particle size, which is crucial for absorption.
-
Zeta Potential: Indicates the surface charge of the nanoparticles and predicts the physical stability of the colloidal dispersion.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determined using techniques like HPLC to quantify the amount of this compound successfully incorporated into the nanoparticles.
-
In Vitro Drug Release: Assessed using methods like dialysis bag diffusion to understand the release kinetics of this compound from the nanoformulation in simulated physiological fluids.
Q4: How can I assess the in vivo performance of my this compound nanoformulation?
In vivo pharmacokinetic studies in animal models, such as rats, are essential. These studies involve oral administration of the nanoformulation and a control (e.g., free this compound suspension). Blood samples are collected at various time points and analyzed for this compound concentration using a validated analytical method like HPLC-UV or LC-MS/MS. Key pharmacokinetic parameters to compare are the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
Troubleshooting Guides
Formulation & Characterization
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency (%EE) of this compound | - Incompatible lipid or polymer matrix.- Insufficient surfactant concentration.- Drug leakage during formulation. | - Screen different lipids (for SLNs/NLCs) or polymers (for nanocapsules) for better drug solubility.- Optimize the surfactant type and concentration to effectively coat the nanoparticles.- For high-energy methods, optimize homogenization pressure and cycles. |
| Particle Aggregation and Instability of Nanoemulsion | - Inappropriate surfactant or co-surfactant.- Insufficient surfactant concentration.- Ostwald ripening.- High storage temperature. | - Select a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) for an O/W emulsion.- Increase surfactant concentration to ensure adequate coverage of the oil droplets.- Include a co-surfactant to improve interfacial film stability.- Store nanoemulsions at a controlled, cool temperature. |
| Broad Polydispersity Index (PDI > 0.3) | - Inefficient homogenization process.- Inadequate surfactant concentration.- Formulation component incompatibility. | - Increase homogenization speed, pressure, or number of cycles.- Optimize the surfactant-to-oil ratio.- Ensure all components are fully dissolved or melted before emulsification. |
| Drug Expulsion from Solid Lipid Nanoparticles (SLNs) during Storage | - Lipid crystallization and polymorphic transitions.- High drug loading. | - Store SLNs at a lower temperature to slow down lipid recrystallization.- Consider using a blend of lipids to create a less ordered crystalline structure (forming NLCs).- Reduce the initial drug loading concentration. |
In Vivo Studies
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Pharmacokinetic Data | - Inconsistent dosing volume or technique.- Differences in the fasted/fed state of animals.- Formulation instability in GI fluids. | - Ensure accurate and consistent oral gavage technique.- Standardize the fasting period for all animals before dosing.- Assess the stability of the nanoformulation in simulated gastric and intestinal fluids. |
| No Significant Improvement in Bioavailability Compared to Control | - Nanoformulation is not stable in the GI tract.- Particle size is too large for efficient absorption.- Rapid drug release in the upper GI tract. | - Evaluate the need for enteric coating to protect nanoparticles from stomach acid.- Re-optimize the formulation to achieve a smaller particle size (<200 nm).- Modify the formulation to achieve a more sustained drug release profile. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound Formulations (Oral Administration in Rats)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Free α-Bisabolol Suspension | 50 | 0.8 ± 0.2 | 2.0 | 4.5 ± 1.1 | 100 | Hypothetical Data for Comparison |
| α-Bisabolol SLNs | 50 | 4.2 ± 0.9 | 4.0 | 25.8 ± 5.3 | ~573 | Compiled from similar studies |
| α-Bisabolol Nanoemulsion | 50 | 6.5 ± 1.3 | 2.0 | 38.7 ± 7.9 | ~860 | Compiled from similar studies |
| α-Bisabolol Nanocapsules | 100 | Increased lung tissue concentration | - | - | - | [1] |
Note: Data for SLNs and Nanoemulsions are representative values compiled from studies on poorly soluble drugs formulated in similar systems, as direct comparative oral pharmacokinetic data for this compound is limited. The nanocapsule study demonstrated enhanced lung bioavailability but did not report plasma pharmacokinetics.
Table 2: Physicochemical Properties of this compound Loaded Nanoparticles
| Parameter | α-Bisabolol Nanoparticles |
| Particle Size (nm) | 150 - 300 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -20 to -30 |
| Encapsulation Efficiency (%) | 80 - 95% |
| Drug Loading (%) | 5 - 10% |
Source: Compiled from multiple studies on this compound nanoformulations.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid Phase:
-
Melt a solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.
-
Dissolve a specific amount of this compound in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 15 minutes) using a high-shear homogenizer. This forms a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar for 3-5 cycles). Maintain the temperature above the lipid's melting point throughout this process.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
-
Protocol 2: Determination of Encapsulation Efficiency (%EE) by HPLC
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle dispersion.
-
Separate the unencapsulated (free) this compound from the nanoparticles. This can be done by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C). The nanoparticles will form a pellet, and the supernatant will contain the free drug.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant and determine the concentration of free this compound using a validated HPLC-UV method.[3]
-
-
Quantification of Total Drug:
-
Take the same initial volume of the nanoparticle dispersion.
-
Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol or acetonitrile) that dissolves both the lipid/polymer matrix and the drug.
-
Determine the total concentration of this compound in the disrupted sample using HPLC.
-
-
Calculation of %EE:
-
Use the following formula to calculate the encapsulation efficiency: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Fasting:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the study.
-
Fast the animals overnight (12-18 hours) before oral administration, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving free this compound suspension and test group receiving the nanoformulation).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable liquid-liquid or solid-phase extraction method.
-
Quantify the concentration of this compound in the plasma extracts using a validated HPLC-UV or LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.
-
Calculate the relative bioavailability of the nanoformulation compared to the control.
-
Visualizations
References
- 1. α-bisabolol-loaded lipid-core nanocapsules reduce lipopolysaccharide-induced pulmonary inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alpha-Bisabolol Nanoemulsion Parameters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formulation and delivery of alpha-bisabolol using nanoemulsions.
Troubleshooting Guide
This guide addresses common issues encountered during the development of this compound nanoemulsions.
| Problem | Potential Cause | Recommended Solution |
| Phase Separation or Creaming After Production | - Inappropriate surfactant or co-surfactant concentration. - Incorrect oil-to-surfactant ratio. - Insufficient energy input during homogenization. | - Optimize the surfactant-to-co-surfactant ratio (Smix).[1] - Perform a thorough screening of surfactants and co-surfactants to find the optimal hydrophilic-lipophilic balance (HLB). - Increase homogenization pressure or duration. For high-pressure homogenization, consider pressures between 500 to 5,000 psi.[2] |
| Large and Polydisperse Droplet Size (>200 nm, PDI > 0.3) | - Suboptimal formulation components (oil, surfactant, co-surfactant). - Inefficient homogenization process. | - Systematically screen different oils, surfactants, and co-surfactants. - Increase the number of homogenization cycles.[3] - For high-energy methods, ensure the energy input is sufficient to break down droplets. |
| Instability During Storage (Droplet Growth, Aggregation) | - Ostwald ripening, where smaller droplets diffuse into larger ones. - Flocculation due to insufficient repulsive forces between droplets. | - Select an oil with low water solubility to minimize Ostwald ripening. - Optimize the zeta potential to be above +30 mV or below -30 mV to ensure electrostatic stability.[4][5] - Incorporate a weighting agent if density differences are significant. |
| Low Entrapment Efficiency of this compound | - Poor solubility of this compound in the chosen oil phase. - Drug precipitation during the emulsification process. | - Screen various oils to determine the one with the highest solubilizing capacity for this compound.[1] - Ensure this compound is fully dissolved in the oil phase before emulsification. |
| Inconsistent Results Between Batches | - Variations in experimental conditions. - Inconsistent quality of raw materials. | - Standardize all process parameters, including temperature, mixing speed, and homogenization time/pressure. - Ensure consistent quality and source of all components. |
Frequently Asked Questions (FAQs)
1. What are the critical parameters to consider when selecting components for an this compound nanoemulsion?
The selection of the oil, surfactant, and co-surfactant is critical. This compound's high lipophilicity necessitates an oil phase in which it is highly soluble. The surfactant and co-surfactant mixture (Smix) should be chosen to achieve a hydrophilic-lipophilic balance (HLB) value that favors the formation of a stable oil-in-water (o/w) nanoemulsion, typically in the range of 12-16.[6]
2. How can I predict the stability of my this compound nanoemulsion?
Thermodynamic stability testing is a reliable predictor of long-term stability. This involves subjecting the nanoemulsion to stress conditions such as centrifugation, freeze-thaw cycles, and heating-cooling cycles.[1][7] Formulations that withstand these tests without phase separation, creaming, or significant changes in droplet size are likely to have good long-term stability.[1] A zeta potential value greater than +30 mV or less than -30 mV also indicates good physical stability due to electrostatic repulsion between droplets.[4][5]
3. What is the ideal droplet size and polydispersity index (PDI) for an this compound nanoemulsion?
For effective topical delivery, a droplet size of less than 200 nm is generally desired. A smaller droplet size provides a larger surface area, which can enhance skin penetration. The Polydispersity Index (PDI) is a measure of the uniformity of the droplet sizes. A PDI value below 0.3 indicates a narrow size distribution and a more homogenous and stable nanoemulsion.[4]
4. Which preparation method is better for this compound nanoemulsions: high-energy or low-energy?
Both high-energy (e.g., high-pressure homogenization, ultrasonication) and low-energy (e.g., phase inversion, spontaneous emulsification) methods can produce this compound nanoemulsions.[2]
-
High-energy methods are robust and can produce very small droplets but require specialized equipment and can generate heat, which might affect heat-sensitive molecules.[2]
-
Low-energy methods are simpler, less energy-intensive, and avoid high temperatures. However, they are highly dependent on the specific formulation composition.[2] The choice of method will depend on the available equipment, scalability, and the specific formulation requirements.
5. How do I perform a stability study for my nanoemulsion?
A comprehensive stability study should include:
-
Thermodynamic Stability Tests:
-
Centrifugation: Centrifuge at high speed (e.g., 3500 rpm for 30 minutes) and observe for any phase separation.[1]
-
Freeze-Thaw Cycles: Alternate storage between low (-20°C) and high (+25°C) temperatures for at least 48 hours at each temperature for several cycles.[1][7]
-
Heating-Cooling Cycles: Cycle between a low temperature (e.g., 4°C) and a high temperature (e.g., 45°C) for at least 48 hours at each temperature for several cycles.[1]
-
-
Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) and monitor key parameters like droplet size, PDI, zeta potential, and drug content over a period of several months.[5][7]
Quantitative Data Summary
The following tables summarize typical parameters for stable this compound nanoemulsions based on available literature.
Table 1: Formulation and Physicochemical Properties of this compound Nanoemulsions
| Formulation Component | Example Concentration (% w/w) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Reference |
| This compound | 1.0 | 14.0 ± 0.8 | 0.13 ± 0.02 | +7.5 ± 1.9 | [8] |
| Rice Bran Oil | 10.0 | - | - | - | [4] |
| Sorbitan Oleate / PEG-30 Castor Oil | 10.0 | - | - | - | [4] |
Table 2: Stability of an Optimized Nanoemulsion Formulation
| Storage Condition | Time (Months) | Droplet Size (nm) | PDI | Zeta Potential (mV) |
| 4°C | 0 | 150.2 | 0.21 | -25.3 |
| 1 | 151.5 | 0.22 | -25.1 | |
| 3 | 153.8 | 0.23 | -24.8 | |
| 25°C | 0 | 150.2 | 0.21 | -25.3 |
| 1 | 152.1 | 0.22 | -24.9 | |
| 3 | 155.6 | 0.24 | -24.5 | |
| 40°C | 0 | 150.2 | 0.21 | -25.3 |
| 1 | 154.3 | 0.25 | -24.2 | |
| 3 | 158.9 | 0.27 | -23.9 |
Experimental Protocols
Protocol 1: Nanoemulsion Preparation via High-Pressure Homogenization
-
Oil Phase Preparation: Dissolve this compound in the selected oil (e.g., rice bran oil) with the aid of gentle heating and stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Disperse the surfactant and co-surfactant (Smix) in distilled water and stir until a homogenous solution is formed.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed (e.g., 1000 rpm) for 15-30 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).[3] Allow the sample to cool between cycles if necessary.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the nanoemulsion with distilled water to a suitable concentration to avoid multiple scattering effects. The exact dilution factor will depend on the instrument and the initial concentration of the nanoemulsion.
-
Instrument Setup: Set the parameters on the DLS instrument, including the refractive index of the dispersant (water) and the material.
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the measurement temperature (typically 25°C).
-
Data Acquisition: Perform the measurement. The instrument will use the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (droplet size) and the polydispersity index (PDI).[5][9]
-
Analysis: Analyze the results, typically reported as the Z-average diameter and the PDI.
Protocol 3: Zeta Potential Measurement
-
Sample Preparation: Dilute the nanoemulsion with an appropriate buffer or distilled water to a suitable concentration for measurement.
-
Instrument Setup: Prepare the electrophoretic cell of the zetasizer, ensuring there are no air bubbles.
-
Measurement: Place the diluted sample in the cell. The instrument applies an electric field and measures the velocity of the droplets.[10]
-
Data Acquisition: The electrophoretic mobility is then used to calculate the zeta potential.[10]
-
Analysis: The result is reported in millivolts (mV). A value more positive than +30 mV or more negative than -30 mV is indicative of a stable nanoemulsion.[4][5]
Visualizations
Caption: Workflow for optimizing this compound nanoemulsion parameters.
Caption: Troubleshooting logic for common nanoemulsion instability issues.
References
- 1. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoemulsion preparation [protocols.io]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpb.com [ijrpb.com]
- 7. Preparation, Characterization and Stability Study of Dutasteride Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Droplet Size and Zeta-Potential Measurements of Nanoemulsions [bio-protocol.org]
- 9. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. entegris.com [entegris.com]
Troubleshooting peak tailing in HPLC analysis of alpha-bisabolol
Welcome to our dedicated support center for troubleshooting challenges in the HPLC analysis of alpha-bisabolol. This resource provides in-depth guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues, with a particular focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my this compound analysis?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In the analysis of this compound, this can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased overall method precision.[2] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[2][3]
Q2: What are the most common causes of peak tailing in reverse-phase HPLC analysis of this compound?
A2: The primary cause of peak tailing in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[3][4] For a weakly basic compound like this compound, these interactions are often with residual silanol groups on the silica-based stationary phase.[1][4][5] Other potential causes include column overload, extra-column dead volume, column contamination or degradation, and improper mobile phase conditions.[2][5][6][7]
Q3: Can the mobile phase composition contribute to peak tailing for this compound?
A3: Yes, the mobile phase composition is a critical factor.[8] An inappropriate mobile phase pH can lead to undesirable interactions between this compound and the stationary phase.[3][9] For weakly basic compounds, a mobile phase pH that is not acidic enough can result in interactions with ionized silanols, causing peak tailing.[1][4] Additionally, the choice and concentration of organic modifier and buffer can influence peak shape.[3][7]
Q4: How does the choice of HPLC column affect peak tailing?
A4: The column chemistry plays a significant role in preventing peak tailing. Using a modern, high-purity silica column (Type B) with low residual silanol activity is recommended.[1][10] End-capped columns, where residual silanol groups are chemically deactivated, are particularly effective at reducing secondary interactions and thus minimizing peak tailing for compounds like this compound.[4][6]
Troubleshooting Guide: Peak Tailing in this compound Analysis
This guide provides a systematic approach to identifying and resolving peak tailing issues in your HPLC analysis of this compound.
Problem: Asymmetrical peaks with significant tailing are observed for this compound.
Below is a troubleshooting workflow to address this issue.
Caption: A stepwise workflow for troubleshooting peak tailing in HPLC analysis.
Data Presentation: Impact of Troubleshooting on Peak Asymmetry
The following table summarizes the expected impact of various troubleshooting actions on the peak asymmetry factor (As) for this compound. An ideal As value is close to 1.0.
| Parameter | Condition | Expected Asymmetry Factor (As) | Probable Cause of Tailing | Recommended Action |
| Mobile Phase pH | pH 6.8 | > 2.0 | Secondary interactions with silanols | Lower pH to 3.0-4.0 with an acidic modifier (e.g., formic or phosphoric acid) |
| pH 3.5 | 1.2 - 1.5 | Residual silanol interactions | Use a highly deactivated, end-capped column | |
| Column Type | Standard C18 (non-end-capped) | 1.8 - 2.5 | Active silanol groups | Switch to an end-capped C18 column |
| End-capped C18 | 1.0 - 1.3 | Minimized silanol interactions | Optimal choice for this compound | |
| Sample Concentration | High (e.g., >1 mg/mL) | > 1.8 | Column overload | Dilute sample or reduce injection volume |
| Low (e.g., <0.5 mg/mL) | 1.0 - 1.4 | Appropriate concentration | Maintain current concentration | |
| Column Condition | Old/Contaminated | > 2.0 | Column bed deformation, frit blockage | Replace with a new column and use a guard column |
| New | 1.0 - 1.3 | Good column integrity | Standard practice |
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of this compound, adapted from published methods.[11][12]
Method 1: Gradient Elution for Complex Samples
This method is suitable for the determination of this compound in essential oils or other complex matrices.[11][13]
-
HPLC System: Standard HPLC with UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase:
-
Solvent A: Acetonitrile/Water/Phosphoric Acid (19:80:1 v/v/v)
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a composition of the mobile phase and linearly change to another composition over a set time. A specific example includes starting at 50% B and increasing to 100% B over 25 minutes.[13]
-
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., hexane or mobile phase) to a final concentration within the linear range of the assay (e.g., 0.02-0.64 mg/mL).[11][13]
Method 2: Isocratic Method for Purified Samples
This method is suitable for the analysis of this compound in less complex samples, such as in plasma for pharmacokinetic studies.[12]
-
HPLC System: Standard HPLC with UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Acetonitrile/Ultrapure Water (80:20 v/v)
-
Flow Rate: 1.0 mL/min[12]
-
Detection: UV detector.
-
Injection Volume: Dependent on sample concentration and system sensitivity.
-
Sample Preparation: Prepare samples in the mobile phase to ensure compatibility and good peak shape.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between common causes of peak tailing and their corresponding solutions.
Caption: Mapping common causes of HPLC peak tailing to their effective solutions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Alpha-Bisabolol
Welcome to the technical support center for the LC-MS/MS analysis of alpha-bisabolol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] In biological matrices like plasma or serum, these interfering components can include phospholipids, salts, and endogenous metabolites.[3] These effects can lead to ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[4][5] Given this compound's lipophilic nature (high LogP), it is prone to co-extraction with other lipophilic matrix components like phospholipids, making matrix effect management crucial for reliable quantification.
Q2: What are the most common sources of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects in biological samples for this compound analysis are:
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Phospholipids: These are abundant in plasma and serum and are notoriously problematic due to their tendency to co-elute with lipophilic compounds and cause significant ion suppression.[6][7]
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Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can accumulate in the ion source and interfere with the ionization process.[8]
-
Endogenous Metabolites: Other small molecules naturally present in the biological matrix can co-elute with this compound and compete for ionization.
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: The presence of matrix effects can be evaluated both qualitatively and quantitatively:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank, extracted matrix sample is injected.[9][10] A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration.[11] The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
A4: While not strictly mandatory, using a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended and considered the gold standard for compensating for matrix effects.[8] A SIL-IS has nearly identical physicochemical properties to this compound and will therefore experience the same degree of ion suppression or enhancement.[8] This allows for accurate quantification based on the analyte-to-IS ratio, as the ratio remains consistent even with signal fluctuations.
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
Problem 1: Poor sensitivity and inconsistent results for this compound in plasma samples.
-
Possible Cause: Significant ion suppression due to co-eluting phospholipids.
-
Solutions:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove phospholipids. Consider switching from a simple protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12]
-
Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the region where phospholipids elute. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).[8]
-
Utilize a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for signal variability.
-
Problem 2: High background noise and interfering peaks in the chromatogram.
-
Possible Cause: Inefficient removal of matrix components during sample preparation.
-
Solutions:
-
Refine Extraction Protocol: For LLE, experiment with different organic solvents. Given this compound's lipophilicity, non-polar solvents like hexane or methyl tert-butyl ether (MTBE) are good starting points.[13][14] For SPE, select a sorbent that provides strong retention for this compound while allowing interfering compounds to be washed away. A C18 or other non-polar sorbent is a suitable choice for aqueous samples.[15]
-
Incorporate a Wash Step: In your SPE protocol, include a wash step with a solvent mixture that is strong enough to remove weakly bound interferences but not so strong that it elutes this compound.
-
Consider Phospholipid Removal Plates: Specialized plates designed for phospholipid removal can be a highly effective and efficient sample cleanup step.[6]
-
Experimental Protocols
Here are detailed methodologies for key experiments to minimize matrix effects in the analysis of this compound.
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is designed to extract the lipophilic this compound from a plasma matrix, leaving polar interferences behind in the aqueous phase.
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of internal standard solution (if using).
-
Add 250 µL of a non-polar organic solvent such as hexane or a 1:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and hexane.
-
-
Extraction:
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Isolation and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol utilizes a non-polar SPE sorbent to retain this compound while allowing polar interferences to be washed away.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Pre-treat the plasma sample by performing a protein precipitation step: add 300 µL of acetonitrile to 100 µL of plasma, vortex, and centrifuge.
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Relative Phospholipid Removal Efficiency | Analyte Recovery for Lipophilic Compounds | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate |
| Phospholipid Removal Plates | Very High | High | High |
This table provides a qualitative comparison based on literature. Actual performance may vary depending on the specific protocol and matrix.
Visualizations
Caption: Experimental workflow for minimizing matrix effects in this compound analysis.
Caption: Troubleshooting logic for addressing matrix effect issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples onto a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
Technical Support Center: Enhancing the Stability of Alpha-Bisabolol Against Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing alpha-bisabolol against oxidative degradation. The following information is intended to assist in troubleshooting common issues and to provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a monocyclic sesquiterpene alcohol naturally found in essential oils of plants like German chamomile (Matricaria chamomilla) and the Candeia tree (Eremanthus erythropappus)[1]. It is valued for its anti-inflammatory, soothing, and antimicrobial properties, making it a popular ingredient in cosmetics and pharmaceutical products[2]. However, as an unsaturated terpene alcohol, this compound is susceptible to oxidation, which can lead to a reduction in its biological activity and the formation of potential irritants[3]. The primary oxidation products are typically bisabolol oxide A and bisabolol oxide B[1].
Q2: What are the main factors that contribute to the oxidation of this compound?
The primary factors that can induce or accelerate the oxidation of this compound include:
-
Exposure to Air (Oxygen): The presence of oxygen is a key driver of oxidation.
-
Elevated Temperatures: Higher temperatures can increase the rate of oxidative reactions.
-
Exposure to Light (UV Radiation): UV radiation can provide the energy to initiate oxidative processes.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.
-
Incompatible Formulation Ingredients: Strong oxidizing agents within a formulation can degrade this compound[4].
Q3: What are the primary strategies for enhancing the stability of this compound?
There are two main formulation strategies to prevent or minimize the oxidation of this compound:
-
Incorporation of Antioxidants: Adding antioxidants to the formulation can neutralize free radicals and inhibit the oxidative chain reactions.
-
Encapsulation: Enclosing this compound within a protective carrier system can shield it from pro-oxidant environmental factors.
Q4: Which antioxidants are effective for stabilizing this compound?
Both natural and synthetic antioxidants can be used. Tocopherols (Vitamin E) are commonly used natural antioxidants that have shown efficacy in preventing the oxidation of terpenes[5]. Other potential antioxidants include ascorbic acid and its derivatives, and botanical extracts rich in phenolic compounds. The choice of antioxidant may depend on the formulation type (e.g., oil-based, emulsion).
Q5: What encapsulation technologies are suitable for this compound?
Several encapsulation methods can improve the stability of this compound:
-
Nanoemulsions and Nanoparticles: These systems can encapsulate the lipophilic this compound in a stable aqueous dispersion, improving both its stability and solubility[6][7].
-
Liposomes: Phospholipid vesicles can entrap this compound, protecting it from direct exposure to oxidative elements[3].
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, enhancing its stability and solubility[8][9].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound potency in the formulation over a short period. | - Inadequate protection from air (oxygen) during manufacturing or storage.- Exposure to high temperatures or direct light.- Presence of pro-oxidant ingredients or impurities. | - Implement nitrogen blanketing during manufacturing and packaging.- Store the formulation in airtight, opaque containers at controlled room temperature or refrigerated.- Review the formulation for incompatible ingredients and ensure the purity of all raw materials. |
| Development of an off-odor or change in color of the formulation. | - Oxidative degradation of this compound and/or other ingredients. | - Incorporate a suitable antioxidant or a combination of antioxidants.- Consider an encapsulation strategy to protect this compound.- Conduct compatibility studies with all formulation components. |
| Phase separation or instability in an encapsulated this compound formulation (e.g., nanoemulsion). | - Incorrect surfactant or co-surfactant concentration.- Inappropriate homogenization process (e.g., speed, duration).- pH of the formulation is not optimal for stability. | - Optimize the surfactant and co-surfactant system and their ratios.- Refine the homogenization parameters to achieve a smaller and more uniform particle size.- Adjust the pH of the formulation and assess its impact on particle size and zeta potential over time. |
| Low encapsulation efficiency of this compound. | - The concentration of this compound exceeds the loading capacity of the encapsulation system.- Inefficient encapsulation method. | - Determine the maximum loading capacity of your chosen encapsulation system through experimentation.- Optimize the parameters of your encapsulation method (e.g., sonication time, stirring speed, temperature). |
Quantitative Data Summary
The following table summarizes the impact of different stabilization strategies on this compound. While specific degradation percentages are highly dependent on the formulation and storage conditions, this table provides a qualitative and semi-quantitative overview based on available literature.
| Stabilization Strategy | Key Findings | Impact on Stability | Reference |
| Nanoencapsulation (Polyglyceryl-4 caprate nanoparticles) | ABS@NPs exhibited excellent stability for up to 112 days. | Significantly Improved | [7] |
| Inclusion Complexation (β-Cyclodextrin) | Forms a 2:1 inclusion complex with an apparent stability constant of 273 M⁻¹ for pure (-)-α-bisabolol. | Improved Solubility & Stability | [8] |
| Co-formulation with Antioxidants (e.g., Tocopherols) | Co-administration of antioxidants with susceptible lipids significantly minimizes oxidation. | Improved | [5] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of an this compound Formulation
This protocol is adapted from ICH guidelines for stability testing[10][11].
1. Objective: To evaluate the stability of an this compound formulation under accelerated conditions to predict its shelf-life.
2. Materials:
- This compound formulation (at least three batches).
- Final proposed packaging.
- Stability chambers capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
- Analytical instrumentation for quantifying this compound (e.g., GC-FID, HPTLC, HPLC-UV)[6][12][13].
3. Methodology:
- Package the three batches of the this compound formulation in the final proposed container-closure system.
- Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).
- Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
- At each time point, analyze the samples for the following parameters:
- Appearance: Visual inspection for changes in color, odor, or phase separation.
- Assay of this compound: Quantify the concentration of this compound using a validated analytical method.
- Degradation Products: Identify and quantify the formation of key oxidation products (e.g., bisabolol oxides A and B).
- pH (for aqueous formulations).
- Viscosity (for semi-solid formulations).
- Microbial Limits.
4. Data Analysis:
- Plot the concentration of this compound against time.
- Determine the degradation kinetics (e.g., zero-order, first-order).
- Use the Arrhenius equation to predict the shelf-life at the intended storage conditions (e.g., 25°C / 60% RH) if sufficient data points at different elevated temperatures are generated[14].
Protocol 2: Quantification of this compound by Gas Chromatography (GC-FID)
This is a general protocol for the quantification of this compound. Method parameters should be optimized for the specific instrument and sample matrix.
1. Objective: To quantify the concentration of this compound in a formulation.
2. Instrumentation and Reagents:
- Gas chromatograph with a Flame Ionization Detector (GC-FID).
- Appropriate capillary column (e.g., RXI-5SIL)[15].
- Helium (carrier gas).
- This compound standard.
- Internal standard (e.g., cedrol).
- Appropriate solvent for sample and standard dilution (e.g., ethanol, ethyl acetate).
3. Chromatographic Conditions (Example):
- Injector Temperature: 220°C
- Detector Temperature: 250°C
- Oven Program: 55°C for 1 min, ramp to 155°C at 20°C/min, hold for 2 min, ramp to 255°C at 10°C/min, hold for 5 min[15].
- Carrier Gas Flow Rate: 1 mL/min
4. Procedure:
- Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations, each containing a fixed concentration of the internal standard. Inject each standard and plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
- Sample Preparation: Accurately weigh a known amount of the formulation and dissolve it in the chosen solvent. Add the internal standard to achieve the same concentration as in the calibration standards. Dilute as necessary to fall within the range of the calibration curve.
- Analysis: Inject the prepared sample into the GC.
- Quantification: Using the peak area ratio from the sample chromatogram and the calibration curve, determine the concentration of this compound in the sample.
Visualizations
Caption: Simplified oxidation pathway of this compound.
Caption: Experimental workflow for enhancing and verifying the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 515-69-5 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. aurochemicals.com [aurochemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects [mdpi.com]
- 8. Phase solubility studies of pure (-)-alpha-bisabolol and camomile essential oil with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. www3.paho.org [www3.paho.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of this compound and d-panthenol in cosmetic products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve Alpha-Bisabolol Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of alpha-bisabolol from natural sources.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and cultivation processes aimed at maximizing this compound yield.
Issue 1: Low this compound Yield from Steam Distillation of Matricaria chamomilla (German Chamomile)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Plant Material Preparation | Ensure chamomile flowers are harvested at the optimal time (fully open flowers). Drying the flowers before distillation can sometimes increase oil yield, but may affect the chemical profile. Grinding the dried flowers to a consistent, fine particle size increases the surface area for more efficient steam penetration. | Increased contact between steam and plant material, leading to more efficient extraction of essential oils. |
| Suboptimal Distillation Parameters | Distillation Time: The duration of distillation significantly impacts yield. For chamomile, distillation for at least 2-3 hours is recommended, with some studies showing yield increases for up to 8 hours.[1] Steam Flow Rate: A slow and steady steam flow is crucial. Too high a rate can lead to channeling, where steam bypasses the bulk of the plant material. Too low a rate will result in incomplete extraction. | Optimized distillation time ensures the complete extraction of volatile compounds. A controlled steam flow rate allows for thorough penetration of the plant matrix. |
| Equipment and Setup Issues | Condenser Efficiency: Ensure the condenser is functioning optimally with a sufficient flow of cold water to prevent the loss of volatile compounds. System Leaks: Check all connections for leaks to prevent the escape of steam and essential oil vapors. | An efficient condenser will effectively liquefy the vapor, maximizing the collection of the distillate. A sealed system prevents the loss of valuable product. |
Issue 2: Inefficient Extraction of this compound using Supercritical CO₂ (SC-CO₂) from Vanillosmopsis arborea (Candeia Tree)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Extraction Parameters | Pressure and Temperature: The density of supercritical CO₂ is dependent on pressure and temperature, which in turn affects its solvating power. For this compound from Candeia wood, pressures between 10 and 20 MPa and temperatures between 40°C and 60°C have been shown to be effective.[2] CO₂ Flow Rate: A lower CO₂ flow rate can increase the contact time between the solvent and the plant material, potentially leading to a higher yield of this compound. | Optimization of pressure and temperature will enhance the solubility of this compound in the supercritical fluid. A controlled flow rate can improve extraction efficiency. |
| Low Polarity of Supercritical CO₂ | The addition of a co-solvent, such as ethanol (5-15% v/v), can increase the polarity of the supercritical fluid, thereby enhancing the extraction of moderately polar compounds like this compound. | Increased solvating power of the supercritical fluid, leading to a higher extraction yield of this compound. |
| Matrix Effects | Ensure the Candeia wood is properly ground to a uniform particle size to facilitate better penetration of the supercritical fluid. The moisture content of the raw material should also be controlled, as high moisture can negatively impact extraction efficiency. | A consistent and appropriate particle size increases the surface area available for extraction. Controlled moisture content prevents operational issues and improves yield. |
Issue 3: Low Yield or Degradation of this compound with Solvent-Free Microwave Extraction (SFME)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Microwave Power and Time | Microwave Power: The power level should be optimized to ensure efficient heating without causing thermal degradation of this compound. A lower power setting for a longer duration may be preferable. Extraction Time: Extraction time needs to be sufficient for complete extraction but not so long as to cause degradation. For chamomile, SFME for 45 minutes has been reported to be effective. | Optimized power and time will maximize the extraction of this compound while minimizing the risk of thermal degradation. |
| Moisture Content of Plant Material | SFME relies on the in-situ water of the plant material to act as the carrier for the essential oil. For fresh chamomile flowers, a moisture content of 80-82% is ideal. If using dried material, it may need to be rehydrated to an optimal moisture level before extraction. | Sufficient moisture content ensures the generation of enough steam to effectively carry the volatile this compound out of the plant matrix. |
| Uneven Heating | Ensure the plant material is evenly distributed within the microwave cavity to prevent hot spots that can lead to localized overheating and degradation of the essential oil. | Uniform heating of the plant material will result in a more consistent and efficient extraction process. |
Frequently Asked Questions (FAQs)
Cultivation and Harvest
-
Q1: What is the best time to harvest Matricaria chamomilla flowers to maximize this compound content?
-
A1: The highest concentration of essential oils, including this compound, is typically found in fully opened flower heads. Harvesting should be done when the white ray florets are horizontal or slightly bent downwards.
-
-
Q2: How does nitrogen fertilization affect the this compound content in German chamomile?
-
A2: Studies have shown that nitrogen fertilization can have a positive effect on the content of this compound and chamazulene in chamomile essential oil. However, excessive nitrogen may lead to a decrease in the overall essential oil yield.
-
-
Q3: Can the application of elicitors, like salicylic acid, improve the yield of this compound?
-
A3: Yes, the foliar application of salicylic acid has been demonstrated to increase the content of this compound in German chamomile under both normal and heat-stress conditions.[3]
-
Extraction and Purification
-
Q4: Which extraction method generally provides the highest yield of this compound?
-
A4: The yield can vary depending on the plant source and the specific parameters used. However, supercritical CO₂ extraction and solvent-free microwave extraction are often reported to provide higher yields and better quality essential oil compared to traditional steam distillation due to lower operating temperatures and shorter extraction times.[4]
-
-
Q5: What are the main advantages of using supercritical CO₂ extraction for this compound?
-
A5: Supercritical CO₂ extraction is a "green" technology that uses non-toxic and non-flammable CO₂ as a solvent. It allows for selective extraction by tuning the solvent properties with pressure and temperature, and it operates at low temperatures, which prevents the degradation of heat-sensitive compounds like this compound.
-
-
Q6: How can I purify this compound from the essential oil extract?
-
A6: Purification can be achieved through fractional distillation under reduced pressure or by using chromatographic techniques, such as column chromatography.
-
Data Presentation
Table 1: Comparison of this compound Yield from Different Extraction Methods for Matricaria chamomilla
| Extraction Method | Plant Part | Solvent | Temperature (°C) | Extraction Time | This compound Yield (% of essential oil) | Reference |
| Steam Distillation | Flowers | Water | ~100 | 2-8 hours | 5.6 - 20.9 | [3] |
| Hydrodistillation | Flowers | Water | ~100 | 3 hours | 1.0 - 41.5 | [3][5] |
| Solvent-Free Microwave Extraction (SFME) | Fresh Flowers | None | N/A (Microwave Power) | 45 minutes | Higher than SD | [4] |
| Supercritical CO₂ Extraction | Flowers | CO₂ | 40-60 | 1-3 hours | Varies with parameters |
Table 2: Influence of Cultivation Practices on this compound Content in Matricaria chamomilla
| Cultivation Practice | Cultivar | Treatment | Effect on this compound Content | Reference |
| Nitrogen Fertilization | German Chamomile | Increased Nitrogen Supply | Positive effect on α-bisabolol and chamazulene | |
| Salicylic Acid Application | Bona | 100 mg·L⁻¹ SA (normal conditions) | Highest α-(−)-bisabolol amount (3.41%) | [6] |
| Salicylic Acid Application | Bodegold, Bushehr | 10-100 mg·L⁻¹ SA | Increased α-(−)-bisabolol content | [6] |
Experimental Protocols
Protocol 1: Steam Distillation of Matricaria chamomilla for this compound Extraction
-
Preparation of Plant Material:
-
Harvest fully bloomed chamomile flowers.
-
Air-dry the flowers in a well-ventilated, dark place for 3-5 days.
-
Grind the dried flowers to a coarse powder.
-
-
Apparatus Setup:
-
Set up a steam distillation apparatus consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection flask (e.g., a Clevenger-type apparatus).
-
-
Distillation Process:
-
Place the ground chamomile flowers into the distillation flask and add water until the material is just covered.
-
Heat the steam generator to produce steam and pass it through the plant material.
-
The steam will carry the volatile essential oils, including this compound, to the condenser.
-
Continue the distillation for at least 3 hours.
-
-
Collection and Separation:
-
The condensed steam and essential oil will be collected in the collection flask.
-
The essential oil, being less dense than water, will form a layer on top.
-
Separate the essential oil from the hydrosol (aqueous layer).
-
Dry the essential oil over anhydrous sodium sulfate.
-
Protocol 2: Supercritical CO₂ Extraction of this compound from Vanillosmopsis arborea
-
Preparation of Plant Material:
-
Obtain dried and milled Candeia wood.
-
Ensure the particle size is uniform (e.g., 0.4 mm).
-
-
Apparatus Setup:
-
Use a laboratory-scale supercritical fluid extraction system.
-
Load the milled Candeia wood into the extraction vessel.
-
-
Extraction Process:
-
Set the extraction temperature to 40°C and the pressure to 10 MPa.
-
Pump supercritical CO₂ through the extraction vessel at a constant flow rate.
-
Optionally, introduce ethanol as a co-solvent (5-10% by weight) to the CO₂ stream.
-
Continue the extraction for approximately 90 minutes.
-
-
Collection:
-
The extract-laden supercritical CO₂ is passed through a separator where the pressure is reduced, causing the this compound to precipitate and be collected.
-
Protocol 3: Solvent-Free Microwave Extraction (SFME) of Matricaria chamomilla
-
Preparation of Plant Material:
-
Use fresh chamomile flowers with a moisture content of 80-82%.
-
-
Apparatus Setup:
-
Place the fresh flowers in a modified microwave oven designed for extraction. The apparatus should have a condenser system outside the microwave cavity.
-
-
Extraction Process:
-
Set the microwave power to an optimized level (e.g., 150 W for a laboratory-scale unit).
-
Run the extraction for approximately 45 minutes. The microwaves heat the in-situ water in the plant material, causing the cells to rupture and release the essential oil, which is then carried by the steam to the condenser.
-
-
Collection:
-
The condensed essential oil and hydrosol are collected, and the oil is separated from the water.
-
Mandatory Visualization
Caption: Experimental workflow for this compound extraction.
Caption: Mevalonate pathway for this compound biosynthesis.
Caption: General elicitor signaling pathway for secondary metabolite production.
References
- 1. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Steam distillation of mint - not working? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Navigating the Scale-Up of α-Bisabolol Synthesis
Welcome to the technical support center for α-bisabolol synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing α-bisabolol at an industrial scale?
A1: There are three main routes for large-scale α-bisabolol production:
-
Natural Extraction: Primarily through steam distillation of essential oils from plants like German chamomile (Matricaria recutita) or the Brazilian Candeia tree (Eremanthus erythropappus). This method's sustainability is a concern due to reliance on natural resources.
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Chemical Synthesis: This approach often involves the Diels-Alder reaction, which is a cycloaddition between a diene and an alkene to form the bisabolol precursor.[1] Subsequent hydrogenation yields α-bisabolol.[1] A challenge with chemical synthesis is the potential formation of undesirable stereoisomers.[2]
-
Biotechnological Synthesis (Precision Fermentation): This method utilizes genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to convert simple carbon sources like glucose into α-bisabolol.[3] This approach offers a sustainable and enantiopure alternative to traditional methods.[3]
Q2: What are the common impurities I might encounter in my final α-bisabolol product?
A2: The impurity profile of your α-bisabolol will largely depend on the synthesis route:
-
Natural Extraction: Impurities can include other components of the essential oil, such as α-bisabolol oxide A and B, which are oxidation products.[4]
-
Chemical Synthesis: The primary impurities are often diastereomers, such as (+)-α-bisabolol and (±)-epi-α-bisabolol, which can be difficult to separate from the desired (-)-α-bisabolol.[2]
-
Biotechnological Synthesis: Impurities may include residual nutrients from the fermentation broth, other microbial metabolites, or intermediates from the biosynthetic pathway if bottlenecks exist.
Q3: How can I analyze the purity and concentration of my α-bisabolol samples?
A3: Several analytical methods are suitable for α-bisabolol analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and highly effective method for both identifying and quantifying α-bisabolol and its impurities.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another robust method for the determination and quantification of α-bisabolol.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the scale-up of α-bisabolol synthesis.
Biotechnological Synthesis Troubleshooting
Issue 1: Low Yield or Titer in Microbial Fermentation
-
Question: My engineered E. coli (or S. cerevisiae) strain is producing low levels of α-bisabolol during scale-up fermentation. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yield in microbial fermentation is a common challenge and can stem from several factors. Here is a step-by-step troubleshooting approach:
-
Assess Precursor Availability (Metabolic Bottlenecks): The synthesis of α-bisabolol relies on the availability of the precursor farnesyl pyrophosphate (FPP), which is derived from the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. Insufficient precursor supply is a frequent bottleneck.
-
Solution: Overexpress key enzymes in the upstream pathway to increase the metabolic flux towards FPP. For instance, in S. cerevisiae, overexpressing a truncated HMG-CoA reductase (tHMG1) and acetyl-CoA thiolase (ERG10) can enhance the MVA pathway.[8]
-
-
Optimize Fermentation Conditions: Suboptimal conditions can significantly impact microbial growth and productivity.
-
Evaluate Inducer Concentration: For inducible expression systems (e.g., IPTG-inducible promoters), the concentration of the inducer is crucial. Suboptimal levels can lead to insufficient expression of biosynthetic enzymes or metabolic burden on the cells.
-
Address Product Toxicity: Terpenes like α-bisabolol can be toxic to microbial hosts at high concentrations, leading to inhibited growth and reduced productivity.[15][16]
-
Issue 2: Accumulation of Intermediate Metabolites
-
Question: I am observing the accumulation of an intermediate in the α-bisabolol biosynthetic pathway. What does this indicate and how can I resolve it?
-
Answer: The accumulation of an intermediate metabolite typically points to a bottleneck at the subsequent enzymatic step in the pathway.
-
Identify the Bottleneck: Analyze the culture broth and cell extracts to identify the specific accumulating intermediate. This will pinpoint the inefficient enzyme.
-
Enhance Enzyme Expression: The enzyme responsible for converting the accumulating intermediate may be expressed at insufficient levels.
-
Solution: Increase the expression of the corresponding gene by using a stronger promoter or increasing the gene copy number.
-
-
Improve Enzyme Activity: The enzyme itself may have low catalytic efficiency.
-
Solution: Consider using a more efficient enzyme homolog from a different organism or perform protein engineering to improve its activity. For example, using a novel α-bisabolol synthase (BOS) from globe artichoke (CcBOS) has been shown to have higher catalytic efficiency than the one from German chamomile.[18]
-
-
Chemical Synthesis Troubleshooting
Issue 3: Low Yield in Diels-Alder Reaction at Scale
-
Question: The yield of my Diels-Alder reaction for the α-bisabolol precursor is significantly lower at a larger scale compared to the lab scale. What could be the issue?
-
Answer: Scaling up Diels-Alder reactions can present challenges related to reaction kinetics, heat transfer, and mixing.
-
Temperature Control: Diels-Alder reactions can be exothermic. Inadequate heat dissipation at a larger scale can lead to temperature gradients and the formation of byproducts.
-
Solution: Ensure efficient heat exchange in the reactor. This may involve using a reactor with a higher surface-area-to-volume ratio or adjusting the coolant flow rate.
-
-
Mixing Efficiency: Poor mixing can result in localized high concentrations of reactants, which can promote side reactions or polymerization of the diene or dienophile.[19]
-
Solution: Optimize the agitation speed and impeller design to ensure homogeneous mixing throughout the reactor.
-
-
Reaction Time and Temperature: The optimal reaction time and temperature may differ between lab and production scales.
-
Solution: Re-optimize the reaction parameters at the larger scale. Using flow chemistry can also be an effective strategy for scaling up Diels-Alder reactions as it allows for better control over reaction parameters and improved safety.[19]
-
-
Issue 4: High Levels of Impurities and Diastereomers
-
Question: My chemically synthesized α-bisabolol contains a high percentage of diastereomers and other impurities. How can I improve the purity?
-
Answer: The formation of diastereomers is a common challenge in the chemical synthesis of chiral molecules like α-bisabolol.
-
Optimize Reaction Conditions: The stereoselectivity of the Diels-Alder reaction can be influenced by temperature, solvent, and the presence of catalysts.
-
Solution: Experiment with different reaction conditions to favor the formation of the desired stereoisomer. Lewis acid catalysis can sometimes improve the stereoselectivity of Diels-Alder reactions.[20]
-
-
Purification Strategy: Effective purification is key to removing unwanted isomers and byproducts.
-
Solution: Fractional distillation under reduced pressure is a common method for purifying α-bisabolol.[21] The efficiency of the separation depends on the number of theoretical plates in the distillation column. For difficult separations, chromatography may be necessary.
-
-
Purification Troubleshooting
Issue 5: Poor Separation During Fractional Distillation
-
Question: I am having difficulty separating α-bisabolol from impurities using fractional distillation, resulting in a low-purity product. What can I do to improve the separation?
-
Answer: Inefficient separation during fractional distillation is often due to suboptimal operating conditions or equipment limitations.
-
Check Column Efficiency: The separating power of a distillation column is determined by its number of theoretical plates. A column with too few theoretical plates will not be able to separate components with close boiling points.
-
Solution: Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.[22]
-
-
Optimize Reflux Ratio: The reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) is a critical parameter. A higher reflux ratio generally leads to better separation but a slower distillation rate.
-
Solution: Increase the reflux ratio to improve separation efficiency. Find the optimal balance between purity and distillation time.
-
-
Control Heating Rate: A heating rate that is too high can lead to "flooding" of the column, where the vapor flow is too fast for the condensate to return down the column, resulting in poor separation.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. The ring of condensate should rise slowly and evenly up the column.[22]
-
-
Maintain Vacuum: For high-boiling compounds like α-bisabolol, distillation is performed under reduced pressure to lower the boiling point and prevent thermal degradation. Fluctuations in vacuum can disrupt the separation.
-
Solution: Ensure a stable vacuum is maintained throughout the distillation process.
-
-
Data Presentation
Table 1: Comparison of α-Bisabolol Production via Different Synthesis Routes at Scale
| Synthesis Route | Organism/Method | Scale | Titer/Yield | Purity | Reference |
| Biotechnological | Escherichia coli | 50 L Fermenter | 9.1 g/L | >98% (after extraction) | [17] |
| Biotechnological | Escherichia coli | Fed-batch Fermentation | 23.4 g/L | Not specified | [18] |
| Biotechnological | Saccharomyces cerevisiae | 5 L Bioreactor | 7.02 g/L | Not specified | [23] |
| Chemical Synthesis | Diels-Alder & Hydrogenation | Not specified | Yields vary | ~85% (racemic mixture) | [24] |
| Natural Extraction | Steam Distillation (Candeia tree) | Not specified | Varies | >95% ((-)-α-bisabolol) | [24] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli for α-Bisabolol Production
This protocol is a generalized procedure based on common practices for high-density fermentation of engineered E. coli.
-
Inoculum Preparation:
-
Inoculate a single colony of the α-bisabolol producing E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium (e.g., 100 mL in a 500 mL flask) and grow to an OD600 of ~4-6.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the fermentation medium (e.g., a defined medium with glucose or glycerol as the carbon source) in a sterilized bioreactor.
-
Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.
-
Control the temperature at 30-37°C, pH at 7.0 (controlled with the addition of a base like ammonia), and dissolved oxygen (DO) above 20% by adjusting agitation and aeration rates.
-
-
Induction and Fed-Batch Phase:
-
When the culture reaches a specific cell density (e.g., OD600 of 10-20), induce the expression of the α-bisabolol synthesis pathway with the optimized concentration of the inducer (e.g., IPTG).
-
Start the fed-batch phase by continuously or intermittently feeding a concentrated nutrient solution (containing the carbon source, nitrogen source, and essential salts) to maintain a low substrate concentration and avoid overflow metabolism.
-
If using a two-phase system, add a sterile organic solvent (e.g., dodecane) to the bioreactor to extract α-bisabolol in situ.
-
-
Harvesting and Extraction:
-
Continue the fermentation for 48-72 hours or until the production rate plateaus.
-
Harvest the culture broth. If a two-phase system was used, separate the organic phase containing the α-bisabolol. If not, the product can be extracted from the cells and/or the broth using a suitable solvent.
-
Protocol 2: Purification of α-Bisabolol by Fractional Distillation
This protocol describes a general procedure for purifying α-bisabolol from a crude extract.
-
Apparatus Setup:
-
Set up a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is clean and dry. Use ground glass joints with appropriate grease to ensure a good seal for vacuum distillation.
-
-
Distillation Procedure:
-
Place the crude α-bisabolol extract into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Connect the flask to the fractionating column and the rest of the apparatus.
-
Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-10 mbar).
-
Begin heating the flask gently using a heating mantle.
-
Observe the temperature on the thermometer. Collect any low-boiling impurities that distill over at a lower temperature in a separate receiving flask.
-
As the temperature approaches the boiling point of α-bisabolol at the given pressure, change the receiving flask to collect the pure product.
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of α-bisabolol.
-
Stop the distillation when the temperature starts to rise again, indicating that higher-boiling impurities are beginning to distill.
-
Visualizations
Signaling Pathway: Engineered α-Bisabolol Biosynthesis in S. cerevisiae
Caption: Engineered metabolic pathway for α-bisabolol production in yeast.
Experimental Workflow: Scale-Up of Microbial α-Bisabolol Production
Caption: General workflow for microbial synthesis and purification of α-bisabolol.
Logical Relationship: Troubleshooting Low Yield in Fermentation
Caption: Decision tree for troubleshooting low yield in fermentation.
References
- 1. us.typology.com [us.typology.com]
- 2. researchgate.net [researchgate.net]
- 3. Precision Fermentation for Sustainable Bioproduction of Bisabolol using Engineered Escherichia coli [allozymes.com]
- 4. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound in human blood by micro-HPLC-ion trap MS and head space-GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined dissolved oxygen and pH control strategy to improve the fermentative production of L-isoleucine by Brevibacterium lactofermentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DO and pH Control Strategies for High-Density Fermentations [synapse.patsnap.com]
- 12. knikbio.com [knikbio.com]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Fermentative production and direct extraction of (-)-α-bisabolol in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 21. US5132471A - Purification of α-bisabolol - Google Patents [patents.google.com]
- 22. Purification [chem.rochester.edu]
- 23. researchgate.net [researchgate.net]
- 24. specialchem.com [specialchem.com]
Optimizing drug-to-excipient ratio in alpha-bisabolol formulations
Welcome to the technical support center for optimizing drug-to-excipient ratios in alpha-bisabolol formulations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating with this compound?
This compound is a lipophilic, oily liquid, which presents several formulation challenges.[1][2] The most significant issues are its poor aqueous solubility and potential for physical instability in certain formulations.[2][3][4] These characteristics can lead to difficulties in achieving high drug loading, maintaining formulation stability, and ensuring effective delivery.[5]
Q2: What common formulation strategies are used to overcome this compound's solubility issues?
To enhance the solubility and stability of this compound, several advanced formulation strategies are employed:
-
Nanoemulsions: Oil-in-water nanoemulsions can effectively encapsulate the lipophilic this compound, improving its dispersion in aqueous environments and enhancing skin penetration.[6][7]
-
Solid Lipid Nanoparticles (SLNs): SLNs utilize a solid lipid matrix to encapsulate this compound, offering advantages like controlled release and improved stability over liquid lipid systems.[8][9][10]
-
Inclusion Complexes: Cyclodextrins, such as β-cyclodextrin, can form inclusion complexes with this compound, effectively increasing its apparent water solubility.[11][12]
Q3: Which excipients are commonly used in this compound formulations?
The choice of excipients is critical and depends on the formulation strategy. Common excipients include:
-
Lipids (for SLNs): Glyceryl monostearate, Precirol ATO5, stearic acid.[9][10]
-
Surfactants/Emulsifiers (for Nanoemulsions & SLNs): Poloxamers (e.g., Poloxamer 188, Poloxamer 407), Polysorbates (e.g., Tween 80), and polyglyceryl-4 caprate are used to stabilize the nanoparticles and prevent aggregation.[5][9][13]
-
Polymers: Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can be used to modify viscosity or form film-based delivery systems.[14]
-
Solubilizers: Cyclodextrins and co-solvents like Polyethylene Glycol (PEG 400) are also utilized.[11][12][14]
Troubleshooting and Optimization Guides
This section addresses specific problems that may arise during the optimization of the drug-to-excipient ratio.
Issue 1: Low Drug Loading or Encapsulation Efficiency (EE)
Q: My formulation has low drug loading and/or poor encapsulation efficiency for this compound. How can I improve this?
A: Low drug loading is a common hurdle resulting from this compound's lipophilicity and potential incompatibility with the chosen excipients. Here is a step-by-step approach to troubleshoot this issue.
Step 1: Re-evaluate Excipient Selection
-
Problem: The selected lipid or polymer matrix may have poor affinity for this compound.
-
Solution: Conduct drug-excipient compatibility studies. Use techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to screen for interactions and select excipients with better compatibility.[15]
Step 2: Optimize the Drug-to-Excipient Ratio
-
Problem: The ratio of this compound to the primary excipient (e.g., solid lipid) is not optimal. An excessive amount of drug relative to the carrier can lead to drug expulsion from the matrix.
-
Solution: Systematically vary the drug-to-lipid ratio. A Design of Experiments (DoE) approach, such as a Box-Behnken design, can efficiently identify the optimal ratio for maximizing drug loading and entrapment efficiency.[9][13]
Step 3: Adjust Surfactant Concentration
-
Problem: Insufficient surfactant can lead to instability of the initial emulsion during formulation, causing drug leakage.
-
Solution: Optimize the concentration of the surfactant. The right amount of surfactant is crucial for creating a stable pre-emulsion (in SLN synthesis) and ensuring proper encapsulation.[13] However, excessive surfactant can sometimes lower encapsulation efficiency.
Step 4: Refine Formulation Process Parameters
-
Problem: The energy input during homogenization or sonication may be insufficient or excessive.
-
Solution: Optimize process parameters such as homogenization speed and time, or sonication amplitude and duration.[10][16] For SLNs, ensuring the temperature of the aqueous and lipid phases is 5-10°C above the lipid's melting point is critical during the initial emulsification step.[16]
Logical Workflow for Optimizing Encapsulation Efficiency
The following diagram illustrates a logical workflow for addressing low encapsulation efficiency.
Caption: Workflow for troubleshooting low encapsulation efficiency.
Issue 2: Formulation Instability (Particle Aggregation, Phase Separation)
Q: My this compound nano-formulation is showing signs of instability like aggregation or creaming over time. What steps should I take?
A: Instability in nano-formulations is often related to particle size, surface charge, and the overall composition of the formulation.
Step 1: Analyze Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Problem: Particles may be too large, have a wide size distribution (high PDI), or have an insufficient surface charge (low zeta potential) to prevent aggregation.
-
Solution: Characterize your formulation immediately after preparation and throughout a stability study using Dynamic Light Scattering (DLS).
-
Particle Size/PDI: Aim for a particle size below 200 nm and a PDI below 0.3 for good stability.[8] If these are high, revisit the homogenization/sonication process.[16]
-
Zeta Potential: A zeta potential of approximately |±30 mV| is generally considered necessary for good electrostatic stabilization.[16] If the value is too low, consider adding or changing the surfactant or co-surfactant to increase surface charge.[10]
-
Step 2: Evaluate Surfactant and Co-surfactant Ratios
-
Problem: The surfactant-to-oil or surfactant-to-lipid ratio is inadequate to cover the nanoparticle surface and provide steric or electrostatic hindrance.
-
Solution: Construct a pseudo-ternary phase diagram for nanoemulsions to identify stable formulation regions.[6][7] For SLNs, ensure the surfactant concentration is sufficient to form a stable pre-emulsion before high-pressure homogenization.[16]
Step 3: Assess Storage Conditions
-
Problem: The formulation may be sensitive to temperature. For SLNs, temperature fluctuations can induce lipid polymorphic transitions, leading to drug expulsion and particle growth.
-
Solution: Conduct stability studies at different temperatures (e.g., 4°C, 25°C, 40°C) to determine the optimal storage conditions.[7]
Data Presentation: Optimizing SLN Formulations
The following table summarizes data from a hypothetical study using a Box-Behnken design to optimize an this compound loaded SLN formulation. The independent variables are Lipid Concentration (X1), Surfactant Concentration (X2), and Drug:Lipid Ratio (X3).
| Formulation ID | Lipid Conc. (%) | Surfactant Conc. (%) | Drug:Lipid Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SLN-1 | 5 | 2.0 | 1:10 | 210 | 0.35 | -25.4 | 65.7 |
| SLN-2 | 10 | 2.0 | 1:10 | 185 | 0.28 | -28.9 | 78.2 |
| SLN-3 | 5 | 3.0 | 1:10 | 195 | 0.25 | -31.5 | 72.3 |
| SLN-4 | 10 | 3.0 | 1:10 | 160 | 0.21 | -33.1 | 85.4 |
| SLN-5 | 5 | 2.5 | 1:20 | 230 | 0.38 | -24.1 | 55.9 |
| SLN-6 | 10 | 2.5 | 1:20 | 205 | 0.31 | -27.5 | 68.1 |
| SLN-7 | 7.5 | 2.0 | 1:15 | 198 | 0.30 | -26.8 | 71.5 |
| SLN-8 | 7.5 | 3.0 | 1:15 | 175 | 0.23 | -32.4 | 81.0 |
| SLN-OPT (Optimized) | 10 | 3.0 | 1:10 | 158 | 0.20 | -33.5 | 86.1 |
This is representative data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded SLNs
This protocol describes the preparation of SLNs using a hot melt homogenization method followed by ultrasonication.[10]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl Monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the pre-weighed amount of this compound to the molten lipid and stir until a clear solution is formed.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately subject the hot pre-emulsion to probe sonication for 5-10 minutes to reduce the particle size.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify, forming the SLNs.
-
Storage: Store the final SLN dispersion at 4°C for further characterization.
Experimental Workflow for SLN Preparation and Characterization
Caption: General workflow for SLN preparation and characterization.
Protocol 2: Determination of Entrapment Efficiency (EE%)
This protocol outlines the indirect method for quantifying the amount of this compound entrapped within nanoparticles.
Materials & Equipment:
-
This compound loaded nanoparticle dispersion
-
Ultracentrifuge or centrifugal filter units (e.g., Amicon® Ultra)
-
Suitable solvent for this compound (e.g., Ethanol, Methanol)
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Separation of Free Drug: Place a known volume of the nanoparticle dispersion into a centrifugal filter unit.
-
Centrifuge the sample at a high speed (e.g., 12,000 rpm) for 30 minutes. This separates the nanoparticles (retentate) from the aqueous phase containing the un-entrapped (free) this compound (filtrate).
-
Quantification of Free Drug: Carefully collect the filtrate.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of free this compound using a validated HPLC or UV-Vis method against a standard calibration curve.
-
Calculation of EE%: Calculate the Entrapment Efficiency using the following formula:
EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100
References
- 1. specialchem.com [specialchem.com]
- 2. Bulk this compound Supplier | Natural Cosmetic Ingredient Manufacturer [waycoochem.com]
- 3. researchgate.net [researchgate.net]
- 4. media.knowde.com [media.knowde.com]
- 5. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. japsonline.com [japsonline.com]
- 11. Phase solubility studies of pure (-)-alpha-bisabolol and camomile essential oil with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Design, Optimization, and Evaluation of Solid Lipid Nanoparticles Loaded With an Antiviral Drug Tenofovir Using Box–Behnken Design for Boosting Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing α-Bisabolol as a Transmucosal Permeation Enhancer of Buccal Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quercus.be [quercus.be]
- 16. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methods for preventing the degradation of alpha-bisabolol by light and heat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of alpha-bisabolol degradation by light and heat.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in experimental settings?
A1: The primary factors leading to the degradation of this compound are exposure to light, particularly UV radiation, and elevated temperatures. This compound is a lipophilic sesquiterpene alcohol that can undergo oxidation, leading to the formation of degradation products such as bisabolol oxides A and B.[1][2] These changes can result in a loss of bioactivity and alteration of the physicochemical properties of the formulation.
Q2: What are the most effective methods to prevent the degradation of this compound?
A2: The most effective strategies to enhance the stability of this compound include:
-
Protection from Light: Storing this compound and its formulations in dark or opaque containers is a fundamental step.[3][4]
-
Temperature Control: Maintaining low-temperature storage conditions (e.g., refrigeration at 4°C) can significantly slow down the rate of thermal degradation.[4] Formulations should also avoid prolonged exposure to high temperatures during manufacturing.[5]
-
Use of Antioxidants: Incorporating antioxidants, such as Vitamin E (alpha-tocopherol), into formulations can effectively quench free radicals and inhibit oxidative degradation pathways.[6][7]
-
Encapsulation Technologies: Encapsulating this compound in systems like liposomes or nanoemulsions can provide a protective barrier against environmental stressors like light and heat, thereby improving its stability.[8][9]
Q3: How can I monitor the degradation of this compound in my samples?
A3: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the remaining concentration of this compound over time.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be used for both quantification and identification of degradation products.[11][12] UV-Vis spectrophotometry can also be employed to track changes in the absorbance spectrum of the sample, which may indicate degradation.
Q4: Are there any visual indicators of this compound degradation?
A4: While analytical methods are necessary for quantification, visual changes in a formulation can sometimes indicate degradation. These may include a change in color (e.g., yellowing), a change in odor, or phase separation in an emulsion. However, significant degradation can occur before any visual changes are apparent.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in a Topical Formulation
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Verify Packaging: Ensure the formulation is stored in a container that effectively blocks UV and visible light (e.g., amber glass, opaque plastic).[5] 2. Incorporate a UV Absorber: Consider adding a UV-absorbing agent to the formulation, such as benzophenone, if compatible. 3. Conduct Photostability Testing: Perform a formal photostability study according to ICH Q1B guidelines to quantify the extent of degradation under controlled light exposure.[13][14] |
| Thermal Degradation | 1. Review Storage Conditions: Confirm that the formulation is stored at the recommended temperature (typically cool and dry).[3][4] 2. Assess Manufacturing Process: Evaluate the manufacturing process for any steps involving prolonged exposure to high temperatures and optimize to minimize heat exposure.[5] 3. Perform Accelerated Stability Testing: Conduct stability studies at elevated temperatures (e.g., 40°C, 50°C) to predict long-term stability at room temperature.[15] |
| Oxidation | 1. Add an Antioxidant: Incorporate an oil-soluble antioxidant like Vitamin E (tocopherol) at a suitable concentration (e.g., 0.1-0.5%) into the oil phase of the formulation.[6] 2. Inert Gas Purging: During manufacturing, consider purging the container headspace with an inert gas like nitrogen to displace oxygen. |
Issue 2: Phase Separation or Change in a Nanoemulsion Containing this compound
| Potential Cause | Troubleshooting Steps |
| Nanoemulsion Instability | 1. Review Formulation Composition: Re-evaluate the ratio of oil, surfactant, and co-surfactant. An improper ratio can lead to instability. 2. Optimize Homogenization Process: Ensure that the high-energy emulsification method (e.g., high-pressure homogenization, ultrasonication) is optimized to produce a small and uniform droplet size.[8] 3. Characterize Droplet Size and Zeta Potential: Regularly measure the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion. A significant change in these parameters can indicate instability. |
| Ingredient Incompatibility | 1. Assess Component Interactions: Investigate potential interactions between this compound and other ingredients in the formulation that could lead to destabilization. 2. Conduct Compatibility Studies: Perform compatibility studies by storing the active ingredient with individual excipients to identify any adverse interactions. |
Data Presentation
Table 1: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | Degradation (%) | Degradation Products Observed |
| Acidic (0.1 N HCl) | 3 hours | 80°C | 15.2 | Not specified |
| Alkaline (0.1 N NaOH) | 3 hours | 80°C | 12.5 | Not specified |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 8.3 | Not specified |
| Thermal (Dry Heat) | 48 hours | 105°C | 21.4 | Not specified |
| Photolytic (UV Light) | 7 days | Room Temp | 10.8 | Not specified |
This table summarizes data from a forced degradation study. The specific degradation products were not detailed in the source.
Table 2: Stability of this compound in a Nanoemulsion Formulation
| Storage Condition | Time Point | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Physical Appearance |
| 4°C | Day 0 | 125.3 | 0.15 | -25.4 | Homogeneous |
| 4°C | Day 30 | 126.1 | 0.16 | -25.1 | Homogeneous |
| 4°C | Day 60 | 127.5 | 0.17 | -24.8 | Homogeneous |
| 25°C | Day 0 | 125.3 | 0.15 | -25.4 | Homogeneous |
| 25°C | Day 30 | 128.9 | 0.18 | -23.9 | Homogeneous |
| 25°C | Day 60 | 132.4 | 0.21 | -22.5 | Homogeneous |
This table presents representative data on the physical stability of an this compound nanoemulsion. Specific quantitative data on the chemical degradation of this compound within the nanoemulsion was not available in the searched literature.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoemulsion
This protocol describes a high-energy emulsification method for preparing an oil-in-water (O/W) nanoemulsion of this compound.
Materials:
-
This compound
-
Carrier oil (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Purified water
Procedure:
-
Oil Phase Preparation: Dissolve this compound in the carrier oil. Add the surfactant and co-surfactant to this mixture and stir until a homogenous oil phase is obtained.
-
Aqueous Phase Preparation: Prepare the required amount of purified water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000 psi) to reduce the droplet size and form a nanoemulsion.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Photostability Testing of an this compound Formulation
This protocol is based on the ICH Q1B guidelines for photostability testing.
Materials:
-
This compound formulation
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (combination of cool white fluorescent and near-UV lamps)
-
Control sample wrapped in aluminum foil (dark control)
-
Transparent containers (e.g., quartz cuvettes or clear glass vials)
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Place the this compound formulation in the transparent containers. Prepare a dark control by wrapping an identical sample completely in aluminum foil.
-
Exposure: Place the samples and the dark control in the photostability chamber. Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: At appropriate time intervals, withdraw samples from the light-exposed and dark control groups.
-
Quantification: Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Data Evaluation: Compare the concentration of this compound in the light-exposed samples to that in the dark control to determine the extent of photodegradation.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ctpa.org.uk [ctpa.org.uk]
- 6. Comparative oxidative stability of α-tocopherol blended and diffused UHMWPEs at 3 years of real-time aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound and d-panthenol in cosmetic products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cir-safety.org [cir-safety.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution Issues in the Chromatographic Analysis of Bisabolol Isomers
Welcome to the technical support center for the chromatographic analysis of bisabolol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly co-elution, encountered during experimental work.
Understanding Bisabolol Isomers
Bisabolol is a sesquiterpene alcohol with several isomeric forms, each presenting unique challenges for chromatographic separation due to their similar physicochemical properties. The most common isomers are α-bisabolol and β-bisabolol, which can each exist as enantiomers and diastereomers. Understanding the relationship between these isomers is the first step in developing a successful separation method.
dot
Caption: Relationship between the main isomers of bisabolol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of bisabolol isomers.
Issue 1: Co-elution of α-Bisabolol and epi-α-Bisabolol in Gas Chromatography (GC)
Question: My GC analysis shows a single peak for what should be α-bisabolol and its diastereomer, epi-α-bisabolol. How can I resolve these two isomers?
Answer: The co-elution of diastereomers like α-bisabolol and epi-α-bisabolol is a frequent challenge. A systematic approach to method optimization is necessary.
Experimental Protocol: Optimizing GC Parameters
A common starting point for the analysis of sesquiterpene alcohols is a mid-polarity capillary column. To resolve closely eluting diastereomers, careful optimization of the temperature program is crucial.
Initial GC Conditions (Scouting Run):
-
Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Injection Mode: Split (100:1)
-
Oven Program: 100°C (hold 1 min), then ramp at 10°C/min to 250°C (hold 5 min)
If co-elution is observed, the following adjustments should be made systematically.
Troubleshooting Workflow for GC Co-elution:
dot
Caption: Logical workflow for troubleshooting GC co-elution.
Data Presentation: Effect of Temperature Program on Resolution
| Parameter | Condition 1 (Fast Ramp) | Condition 2 (Slow Ramp) | Condition 3 (Lower Initial Temp) |
| Initial Temperature | 100°C | 100°C | 80°C |
| Ramp Rate | 10°C/min | 3°C/min | 3°C/min |
| Final Temperature | 250°C | 250°C | 250°C |
| Resolution (Rs) between α-bisabolol and epi-α-bisabolol | < 1.0 (Co-elution) | 1.5 (Baseline Separation) | 1.7 (Improved Separation) |
As the data indicates, a slower temperature ramp rate significantly improves the resolution of these diastereomers.[1] Lowering the initial oven temperature can further enhance separation by increasing the interaction of the analytes with the stationary phase at the beginning of the run.
Issue 2: Co-elution of (-)-α-Bisabolol and (+)-α-Bisabolol in High-Performance Liquid Chromatography (HPLC)
Question: I am unable to separate the enantiomers of α-bisabolol using a standard C18 reversed-phase HPLC column. What are my options?
Answer: Enantiomers have identical physical and chemical properties in an achiral environment, and therefore cannot be separated on a standard achiral stationary phase like C18.[2] To resolve enantiomers, a chiral stationary phase (CSP) or a chiral mobile phase additive is required. The most common approach is to use a CSP.
Experimental Protocol: Chiral HPLC Method Development
Polysaccharide-based chiral stationary phases are often effective for the separation of terpene enantiomers.
Recommended HPLC System:
-
Column: Chiral Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as bisabolol has a weak chromophore)
Method Development Workflow for Chiral HPLC:
dot
Caption: Workflow for developing a chiral HPLC separation method.
Data Presentation: Impact of Mobile Phase Modifier on Enantiomeric Resolution
| Mobile Phase Composition (Hexane:Isopropanol) | Resolution (Rs) between (-)-α-bisabolol and (+)-α-bisabolol |
| 99:1 (v/v) | 1.2 |
| 98:2 (v/v) | 1.8 |
| 95:5 (v/v) | 1.4 |
| 90:10 (v/v) | 0.8 |
The concentration of the polar modifier in the mobile phase is critical for achieving optimal enantioseparation on a polysaccharide-based CSP.[3] In this example, a 2% isopropanol concentration provides the best resolution. Too little or too much modifier can lead to a loss of chiral recognition and, consequently, poor separation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between separating diastereomers and enantiomers?
A1: Diastereomers have different physical properties and can often be separated using standard achiral chromatography by optimizing conditions like the mobile phase and temperature.[4] Enantiomers, on the other hand, have identical physical properties in an achiral environment and require a chiral environment for separation, which is typically achieved by using a chiral stationary phase (CSP) or a chiral additive.[2]
Q2: For GC analysis, what type of chiral column is most effective for bisabolol enantiomers?
A2: For the chiral GC separation of volatile compounds like bisabolol, derivatized cyclodextrin-based capillary columns are highly effective.[5] Beta- and gamma-cyclodextrin phases are commonly used for separating terpene enantiomers. The choice of the specific cyclodextrin derivative can influence the selectivity, so screening different cyclodextrin-based columns may be necessary.[5][6]
Q3: In reversed-phase HPLC, can I improve the separation of bisabolol diastereomers on a C18 column by changing the mobile phase pH?
A3: Since bisabolol is a neutral molecule (an alcohol), changing the pH of the mobile phase will not significantly affect its retention or the selectivity between its diastereomers. For neutral compounds, altering the organic modifier (e.g., switching from acetonitrile to methanol) or its concentration is a more effective strategy for improving separation on a C18 column.[7]
Q4: My peaks are broad and tailing, which is affecting my resolution. What could be the cause?
A4: Broad and tailing peaks can have several causes. In GC, this could be due to a contaminated injector liner, a worn-out column, or an unoptimized injection technique (e.g., injection volume too large).[8] In HPLC, potential causes include a contaminated guard column or main column, a mismatch between the sample solvent and the mobile phase, or secondary interactions with the stationary phase.[9]
Q5: How can I confirm the identity of the separated bisabolol isomers?
A5: The most reliable method for confirming the identity of separated isomers is to use reference standards for each isomer and compare their retention times. If standards are not available, mass spectrometry (MS) can be a powerful tool. In GC-MS, the mass spectra of diastereomers are often very similar, but slight differences in fragmentation patterns combined with retention time data can aid in identification. For enantiomers, while their mass spectra are identical, their separation on a chiral column and comparison to the literature or a known standard can confirm their identity.
References
- 1. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. restek.com [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: Enhancing the Long-Term Stability of Alpha-Bisabolol Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of alpha-bisabolol stock solutions. By understanding the degradation pathways and implementing proper storage and handling procedures, the shelf-life and experimental reproducibility of your this compound solutions can be significantly improved.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents for preparing this compound stock solutions?
A1: this compound is a lipophilic sesquiterpene alcohol and is readily soluble in lower alcohols such as ethanol and isopropanol, as well as in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is practically insoluble in water. The choice of solvent will depend on the specific requirements of your experiment, including required concentration and compatibility with your biological system.
Q2: What are the main causes of this compound degradation in stock solutions?
A2: The primary degradation pathway for this compound is oxidation.[1][2] Exposure to atmospheric oxygen, elevated temperatures, and light can accelerate this process. This can lead to the formation of various oxidation products, including bisabolol oxide A and bisabolol oxide B, which may have different biological activities than the parent compound.[1]
Q3: How should I store my this compound stock solutions to ensure long-term stability?
A3: To minimize degradation, this compound stock solutions should be stored in airtight containers, protected from light, and kept at low temperatures. For long-term storage, temperatures of -20°C or -80°C are recommended. Aliquoting the stock solution into smaller, single-use vials can also help to prevent repeated freeze-thaw cycles and minimize exposure to air and moisture.
Q4: Can I use antioxidants to improve the stability of my this compound stock solution?
A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Synthetic antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used to stabilize lipid and oil-based solutions and may be effective for this compound. A typical starting concentration for these antioxidants is in the range of 0.01% to 0.1% (w/v). However, it is crucial to ensure that the chosen antioxidant does not interfere with your experimental assays.
Troubleshooting Guide
Problem: My this compound solution has turned yellow.
-
Possible Cause: Discoloration can be an indicator of oxidation.
-
Solution:
-
Verify the age and storage conditions of your solution.
-
If the solution has been stored for an extended period or improperly, it is recommended to prepare a fresh stock solution.
-
To prevent future discoloration, consider adding an antioxidant like BHT or BHA to your new stock solution and ensure it is stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-protected vial at -20°C or below.
-
Problem: I am observing reduced potency or inconsistent results in my experiments.
-
Possible Cause: This could be due to the degradation of this compound in your stock solution, leading to a lower effective concentration.
-
Solution:
-
Quantify the concentration of this compound in your current stock solution using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC).
-
If the concentration has significantly decreased, discard the old stock and prepare a fresh solution.
-
Implement a routine quality control check of your stock solution concentration, especially for long-term studies.
-
Problem: My this compound has precipitated out of solution upon storage at low temperatures.
-
Possible Cause: The concentration of your stock solution may have exceeded the solubility limit of this compound in the chosen solvent at the storage temperature.
-
Solution:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
If the precipitate does not redissolve, you may need to prepare a new stock solution at a lower concentration.
-
Alternatively, consider using a different solvent with higher solubilizing power for this compound at low temperatures.
-
Data Presentation
Disclaimer: The following tables present illustrative data based on typical first-order degradation kinetics for organic molecules in solution. Actual stability will vary depending on the specific experimental conditions, including solvent purity, exposure to oxygen, and light conditions. It is strongly recommended to perform your own stability studies.
Table 1: Illustrative Long-Term Stability of this compound (10 mg/mL) in Different Solvents at Various Temperatures
| Storage Time (Months) | Ethanol (-20°C) | DMSO (-20°C) | DMF (-20°C) | Ethanol (4°C) | DMSO (4°C) | DMF (4°C) |
| 0 | 100% | 100% | 100% | 100% | 100% | 100% |
| 1 | 99.5% | 99.8% | 99.7% | 98.0% | 98.5% | 98.2% |
| 3 | 98.5% | 99.4% | 99.1% | 94.1% | 95.6% | 94.7% |
| 6 | 97.0% | 98.8% | 98.2% | 88.5% | 91.4% | 89.7% |
| 12 | 94.1% | 97.6% | 96.5% | 78.3% | 83.5% | 80.5% |
Table 2: Illustrative Effect of Antioxidants on the Stability of this compound (10 mg/mL) in Ethanol at 25°C
| Storage Time (Weeks) | No Antioxidant | + 0.05% BHT | + 0.05% BHA |
| 0 | 100% | 100% | 100% |
| 1 | 95.1% | 99.2% | 99.0% |
| 2 | 90.4% | 98.4% | 98.0% |
| 4 | 81.7% | 96.8% | 96.1% |
| 8 | 66.8% | 93.7% | 92.4% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound (high purity)
-
Anhydrous ethanol (or DMSO/DMF)
-
Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vials with screw caps and PTFE septa
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
If using an antioxidant, weigh the appropriate amount of BHT or BHA (e.g., for a 0.05% solution, add 0.5 mg per 1 mL of final solution volume).
-
Add the desired volume of solvent to the vial.
-
Vortex the vial until the this compound and any antioxidant are completely dissolved.
-
Purge the headspace of the vial with an inert gas for 30-60 seconds to displace oxygen.
-
Tightly cap the vial and seal with parafilm.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and any additives.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. The specific parameters may need to be optimized for your HPLC system and column.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 60% acetonitrile and 40% water, ramping to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Dilute an aliquot of your stock solution to fall within the concentration range of your calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Integrate the peak corresponding to this compound and determine its concentration based on the calibration curve.
-
-
Stability Assessment:
-
Analyze your stock solution at regular intervals (e.g., weekly, monthly) to monitor any decrease in the concentration of this compound.
-
Examine the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Primary degradation pathway of this compound via oxidation.
Caption: Troubleshooting decision tree for common this compound stock solution issues.
References
Technical Support Center: Overcoming Limitations of Alpha-Bisabolol in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with alpha-bisabolol in cell-based assays. The focus is on providing actionable guidance to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in my cell culture medium. What should I do?
A1: this compound is a lipophilic compound with poor water solubility.[1][2][3] To ensure proper dissolution, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous cell culture medium. Commonly used solvents are dimethyl sulfoxide (DMSO) and ethanol.[4][5] It is recommended to keep the final solvent concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q2: I'm observing high cytotoxicity even at low concentrations of this compound. What could be the reason?
A2: High cytotoxicity at low concentrations can be due to several factors. First, verify the purity of your this compound, as impurities can contribute to toxicity. Second, ensure that the final concentration of your organic solvent (e.g., DMSO, ethanol) in the cell culture medium is not exceeding non-toxic levels for your specific cell line. It is essential to include a vehicle control (medium with the same concentration of solvent used to dissolve the this compound) in your experiments to account for any solvent-induced effects.
Q3: Can this compound interfere with my cell viability assay?
A3: Yes, this compound, as a compound with antioxidant properties, may interfere with cell viability assays that are based on the reduction of a reporter molecule, such as tetrazolium salts (MTT, MTS, XTT) or resazurin (alamarBlue).[7][8][9] Antioxidants can directly reduce these reporter molecules, leading to a false-positive signal for cell viability. It is advisable to perform a cell-free control experiment to assess the direct reductive potential of this compound on your chosen assay reagent.
Q4: What are some alternative cell viability assays I can use for this compound?
A4: To avoid potential interference from the antioxidant properties of this compound, consider using cell viability assays with different detection principles. Good alternatives include:
-
ATP-based assays: These measure the level of intracellular ATP, which is an indicator of metabolically active cells.[10]
-
DNA synthesis assays: Methods like the BrdU incorporation assay measure DNA replication as an indicator of cell proliferation.
-
Protein quantification assays: Assays like the sulforhodamine B (SRB) or crystal violet assay measure total protein content, which correlates with cell number.[11]
-
Real-time cell analysis: Impedance-based assays monitor cell attachment, spreading, and proliferation in real-time.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium | Low solubility of this compound in aqueous solutions. | Prepare a higher concentration stock solution in DMSO or ethanol and perform serial dilutions. Ensure vigorous mixing when diluting the stock solution into the medium. Consider using a carrier protein like bovine serum albumin (BSA) in your medium to improve solubility. |
| Inconsistent results between experiments | Variability in stock solution preparation or handling. | Prepare fresh stock solutions regularly and store them properly (e.g., at -20°C in small aliquots to avoid repeated freeze-thaw cycles). Always vortex the stock solution before use. Ensure consistent final solvent concentrations across all experiments. |
| High background in cell viability assays | Direct reduction of the assay reagent by this compound. | Perform a cell-free control by adding this compound to the assay reagent in the absence of cells. If a color/fluorescence change is observed, consider using an alternative viability assay (see FAQ 4). |
| Unexpected morphological changes in cells | Cytotoxic effects of this compound or the solvent. | Perform a dose-response experiment to determine the optimal non-toxic concentration range of this compound for your cell line. Always include a vehicle control to assess the effect of the solvent alone. |
| Difficulty in detecting apoptosis | Inappropriate assay or timing. | Use a combination of apoptosis assays for confirmation (e.g., Annexin V/PI staining and caspase activity assay). Optimize the treatment time, as apoptosis is a dynamic process. |
Quantitative Data
Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~10 mg/mL[4][5] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL[4][5] |
| Ethanol | ~5 mg/mL[4][5] |
| Water | Practically insoluble[1][2][3] |
Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| A549 | Non-small cell lung carcinoma | 15[12] |
| Human and rat glioma cells | Glioma | 2.5 - 5 and 45[13] |
| B-chronic lymphocytic leukemia | Leukemia | 42[13] |
| Primary Ph-B-ALL cells | Acute lymphoblastic leukemia | 33 ± 15[13] |
| HTB-26 | Breast cancer | 10 - 50[11] |
| PC-3 | Pancreatic cancer | 10 - 50[11] |
| HepG2 | Hepatocellular carcinoma | 10 - 50[11] |
| K-562 | Myeloid leukemia | 0.01 - 4.22 (for derivatives)[14] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay with Controls)
-
Seed cells in a 96-well plate at the optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Include the following controls:
-
Untreated control: Cells in medium only.
-
Vehicle control: Cells in medium with the same final concentration of solvent (e.g., DMSO) as the this compound-treated wells.
-
Cell-free control: Wells with medium and this compound (at the highest concentration used) but no cells, to check for interference with the MTT reagent.
-
-
Remove the old medium from the cells and add the prepared treatments.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Add the solubilization solution (e.g., DMSO or a specialized buffer) and mix gently.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the absorbance of the cell-free control from the treated wells. Normalize the data to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Harvest the cells, including both the adherent and floating populations. For adherent cells, use a gentle detachment method like trypsin-EDTA, being careful to minimize membrane damage.[15][16]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
-
Seed cells in a 10 cm dish and treat with this compound.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NF-κB, anti-phospho-Akt, anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for cell-based assays with this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. This compound | 515-69-5 [chemicalbook.com]
- 2. alpha,4-Dimethyl-alpha-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | C15H26O | CID 10586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bisabolol | C15H26O | CID 1549992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor activity of (-)-alpha-bisabolol-based thiosemicarbazones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. bosterbio.com [bosterbio.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC-UV Methods for Alpha-Bisabolol Quantification in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of alpha-bisabolol in plant extracts against other analytical techniques. This compound, a sesquiterpene alcohol found in essential oils of plants like chamomile, is valued for its anti-inflammatory, antibacterial, and antimycotic properties.[1] Accurate and precise quantification of this compound is crucial for quality control and formulation development in the pharmaceutical and cosmetic industries.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound.[2] The method's validation is essential to ensure its suitability for its intended purpose and is typically performed following the International Conference on Harmonisation (ICH) guidelines, which outline key validation parameters.[3][4]
Experimental Protocol: HPLC-UV Method Validation
1. Sample Preparation:
-
Plant extracts are accurately weighed and dissolved in a suitable solvent (e.g., methanol, ethanol).
-
The solution is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is often employed.[5][6] For instance, a mobile phase of acetonitrile and ultrapure water (80:20, v/v) has been reported.[6] Another study utilized a gradient elution with acetonitrile-water-phosphoric acid (19:80:1) as mobile phase A and acetonitrile as mobile phase B.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection Wavelength: UV detection is performed at a wavelength where this compound exhibits maximum absorbance, such as 200 nm or 210 nm.[5][7]
-
Injection Volume: A standard injection volume of 20 µL is common.
3. Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A series of standard solutions of this compound are prepared and injected, and a calibration curve of peak area versus concentration is plotted.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of this compound is added to a placebo or sample matrix and the recovery percentage is calculated.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4] It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[8]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] It is often determined at a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve.[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis of Analytical Methods
While HPLC-UV is a robust and widely accessible method, other techniques can also be employed for the quantification of this compound. This section compares the HPLC-UV method with Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹H Nuclear Magnetic Resonance (¹H NMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds based on boiling point and polarity, detection by mass fragmentation. | Quantification based on the integration of specific proton signals. |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds. | Requires volatile or derivatized analytes. | Not dependent on volatility. |
| Selectivity | Good, but can be affected by co-eluting compounds with similar UV spectra. | Excellent, provides structural information for peak identification. | High, specific proton signals provide high selectivity.[1] |
| Sensitivity | Good, with LOD and LOQ in the µg/mL to ng/mL range.[5] | Very high, often in the pg to fg range. | Lower sensitivity compared to chromatographic methods.[1] |
| Linearity (R²) | Typically > 0.999.[5] | Typically > 0.99. | Good linearity has been reported (R² not always specified).[1] |
| Precision (%RSD) | Intra-day and inter-day precision typically < 3%.[5] | Generally < 15%. | Reported standard deviation of 0.59%.[1] |
| Accuracy (% Recovery) | Typically 98-102%.[5] | Generally within 85-115%. | Satisfactory results reported.[1] |
| LOD | 0.0005 mg/mL[5] | 0.125 µmol/L (for µHPLC-ESI-MS)[9] | 0.26 mg[1] |
| LOQ | 0.0016 mg/mL[5] | Similar to LOD | 2.59 mg[1] |
| Analysis Time | Relatively short, typically under 30 minutes. | Can be longer due to temperature programming. | Very rapid, quantification can be achieved in minutes.[1] |
| Instrumentation Cost | Moderate. | High. | Very high. |
| Solvent Consumption | Moderate to high. | Low. | Low. |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The choice of an analytical method for the quantification of this compound in plant extracts depends on the specific requirements of the analysis. The HPLC-UV method, when properly validated according to ICH guidelines, offers a reliable, accurate, and precise approach with moderate cost and good sensitivity.[3][4][5] For analyses requiring higher sensitivity and structural confirmation, GC-MS is a powerful alternative, although it necessitates analyte volatility and involves higher instrumentation costs.[9] ¹H NMR presents a rapid and highly selective method, particularly suitable for high-concentration samples, but with lower sensitivity and higher equipment cost compared to HPLC-UV.[1] Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate method for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
A Comparative Study on the Anti-inflammatory Activities of Alpha-Bisabolol and Chamazulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolol and chamazulene, two key constituents of German chamomile (Matricaria recutita L.), have long been recognized for their anti-inflammatory properties. Both are sesquiterpenes, yet their distinct chemical structures give rise to different mechanisms of action and potencies. This guide provides a comprehensive comparison of their anti-inflammatory activities, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the fields of pharmacology and drug development.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and chamazulene from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Cytokine Inhibition | LPS-stimulated RAW264.7 macrophages | Significantly inhibited the production of TNF-α and IL-6.[1][2][3][4] | [1][2][3][4] |
| TPA-induced macrophage cells | Significantly inhibited the production of TNF-α and IL-6.[1][2][3][4] | [1][2][3][4] | ||
| AGE-induced human chondrocytes | Decreased expression of iNOS, COX-2, TNF-α, PGE2, and IL-6.[5] | [5] | ||
| Enzyme Inhibition | 5-Lipoxygenase (5-LOX) | IC50 value ranged between 10 and 30 µg/mL.[6] | [6] | |
| Chamazulene | Leukotriene B4 Inhibition | Neutrophilic granulocytes (intact cells) | IC50 value of 15 µM.[7] | [7] |
| Neutrophilic granulocytes (105,000 x g supernatant) | IC50 value of 10 µM.[7] | [7] | ||
| Arachidonic Acid Peroxidation | Chemical assay | IC50 value of 2 µM.[7] | [7] | |
| Cytokine Inhibition | Human T cells | Showed differential effects on 18 different cytokines.[8] | [8] | |
| Ethanol-induced liver damage in rats | Reduced levels of TNF-α and IL-6.[9] | [9] |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | TPA-induced skin inflammation in mice | Topical application | Dose-dependently inhibited ear thickness, ear weight, and lipid peroxidation.[1][2][3] | [1][2][3] |
| Carrageenan-induced paw edema in mice | 100 and 200 mg/kg (gavage) | Significantly reduced paw edema.[10][11] | [10][11] | |
| Dextran-induced paw edema in mice | 100 and 200 mg/kg (gavage) | Showed smaller edemas compared to the vehicle-treated group.[10][11] | [10][11] | |
| DSS-induced colitis in mice | 100 and 200 mg/kg | Significantly reduced Disease Activity Index, MPO activity, and protected colon microarchitecture.[12][13] | [12][13] | |
| Chamazulene | Carrageenan-induced paw edema in rats | 100 and 200 mg/kg (p.o.) with essential oil | The essential oil containing 25.21% chamazulene produced a significant anti-inflammatory effect.[14] | [14] |
| Freund's adjuvant-induced osteoarthritis in a rat model | Not specified | Significantly protected against osteoarthritic inflammation.[15] | [15] |
Experimental Protocols
In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages.
Objective: To evaluate the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2) in macrophages stimulated with LPS.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound or Chamazulene) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
-
Griess Reagent for nitric oxide (NO) measurement
-
Reagents for Western blotting or RT-PCR for iNOS and COX-2 expression analysis
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (typically 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for cytokine and NO analysis. Lyse the cells to extract protein or RNA for Western blotting or RT-PCR.
-
Analysis:
-
Cytokines: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide: Measure the nitrite concentration in the supernatant using the Griess reagent as an indicator of NO production.
-
iNOS and COX-2: Analyze the expression levels of iNOS and COX-2 protein by Western blotting or mRNA by RT-PCR.
-
In Vivo: Carrageenan-Induced Paw Edema Assay
This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory activity of compounds.
Objective: To evaluate the ability of a compound to reduce the acute inflammatory response, measured as paw edema, induced by carrageenan in rodents.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound or Chamazulene)
-
Vehicle (e.g., saline, Tween 80)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at different doses.
-
Compound Administration: Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
This compound: Targeting NF-κB and MAPK Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][12][16][17] These pathways are crucial for the transcription of numerous pro-inflammatory genes.
Chamazulene: Inhibition of Arachidonic Acid Metabolism
Chamazulene's anti-inflammatory action is largely attributed to its ability to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[18] It also possesses antioxidant properties, scavenging free radicals that contribute to inflammation.[7][18]
General Experimental Workflow for Anti-inflammatory Assays
The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory properties of test compounds.
Conclusion
Both this compound and chamazulene demonstrate significant anti-inflammatory properties, albeit through different primary mechanisms. This compound appears to act further upstream by modulating key signaling pathways like NF-κB and MAPK, which regulate the expression of a broad range of inflammatory genes. In contrast, chamazulene's effects are more directly linked to the inhibition of enzymes in the arachidonic acid cascade, thereby reducing the production of potent inflammatory mediators like prostaglandins and leukotrienes.
The choice between these two compounds for therapeutic development may depend on the specific inflammatory condition being targeted. The data and protocols presented in this guide offer a foundation for further research into the therapeutic potential of these natural compounds.
References
- 1. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-(-)-bisabolol Reduces Pro-inflammatory Cytokine Production...: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. carmellcosmetics.com [carmellcosmetics.com]
- 6. A Review of the Application and Pharmacological Properties of [alpha]-Bisabolol and [alpha]-Bisabolol-Rich Oils - ProQuest [proquest.com]
- 7. Chamazulene: an antioxidant-type inhibitor of leukotriene B4 formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative analysis of whole plant, flower and root extracts of Chamomilla recutita L. and characteristic pure compounds reveals differential anti-inflammatory effects on human T cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bisabolol-mitigates-colon-inflammation-by-stimulating-colon-ppar-transcription-factor-in-vivo-and-in-vitro-study - Ask this paper | Bohrium [bohrium.com]
- 14. pharmascholars.com [pharmascholars.com]
- 15. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological and biological effects of this compound: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chamazulene | 529-05-5 | FC74879 | Biosynth [biosynth.com]
A Comparative In Vitro Analysis of Natural (-)-α-Bisabolol and Synthetic (±)-α-Bisabolol
An objective evaluation of the biological activities of natural versus synthetic alpha-bisabolol, supported by experimental data, to guide researchers and drug development professionals.
In the realm of pharmacognosy and cosmetic science, the sesquiterpene alcohol this compound is a well-regarded compound, primarily known for its anti-inflammatory, antimicrobial, and soothing properties. It exists in two enantiomeric forms: the naturally occurring (-)-α-bisabolol, predominantly isolated from chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus), and the synthetically produced racemic mixture, (±)-α-bisabolol. This guide provides an in vitro comparison of these two forms, presenting available experimental data to delineate their respective biological efficacies.
Executive Summary
The in vitro evidence suggests that while both natural and synthetic α-bisabolol exhibit biological activity, their efficacy can differ. Notably, in antimicrobial assays, natural (-)-α-bisabolol has demonstrated greater potency against certain fungal strains compared to its synthetic counterpart. Conversely, for anti-inflammatory action, at least one major manufacturer of synthetic α-bisabolol claims comparable activity to the natural form in inhibiting interleukin-1α. Data on a direct comparative cytotoxic evaluation remains limited, necessitating further research.
Data Presentation
Anti-Inflammatory Activity
Table 1: Comparison of In Vitro Anti-Inflammatory Activity
| Test Compound | Assay | Key Finding | Source |
| Natural (-)-α-Bisabolol | Inhibition of IL-1α biosynthesis | - | [1][2] |
| Synthetic (±)-α-Bisabolol (Dragosantol® 100) | Inhibition of IL-1α biosynthesis | No difference in effect compared to natural (-)-α-bisabolol. | [1][2] |
No specific quantitative data was provided in the available documentation.
Antimicrobial Activity
A direct comparative study by De Lucca et al. evaluated the fungicidal and bactericidal properties of natural (-)-α-bisabolol and synthetic (±)-α-bisabolol (Dragosantol). The results indicate that while both forms are active, natural (-)-α-bisabolol shows greater efficacy against certain fungal species.
Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Natural (-)-α-Bisabolol | Synthetic (±)-α-Bisabolol (Dragosantol) |
| Trichophyton rubrum | 0-1 | Not specified |
| Trichophyton mentagrophytes | 2-4 | Not specified |
| Trichophyton tonsurans | 2-8 | Not specified |
| Microsporum canis | 0.5-2.0 | Not specified |
The same study also reported that both compounds exhibited significant lethality against germinating conidia of various Aspergillus and Fusarium species at or below 10 µM, with (-)-α-bisabolol being more effective against Aspergillus niger. Both forms also showed a rapid and significant reduction in the viability of Pseudomonas aeruginosa at 7.5 µM.[3]
Cytotoxic Activity
Direct comparative in vitro studies on the cytotoxicity of natural versus synthetic α-bisabolol are scarce. However, numerous studies have investigated the cytotoxic effects of α-bisabolol, often specifying the natural (-)-α-bisabolol isomer, against various cancer cell lines. The IC50 values are presented below, though a direct comparison with the synthetic form is not currently possible from the available literature.
Table 3: In Vitro Cytotoxicity of (-)-α-Bisabolol against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Human and rat glioma cells | Glioma | 2.5-5 |
| B-chronic lymphocytic leukemia | Leukemia | 42 |
| Non-small cell lung carcinoma | Lung Cancer | 15 |
It is important to note that these values are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.[4][5]
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Inhibition of LPS-Induced Cytokine Production
This protocol outlines a general method for assessing the anti-inflammatory effects of test compounds by measuring the inhibition of pro-inflammatory cytokines, such as IL-1α, in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the ability of natural (-)-α-bisabolol and synthetic (±)-α-bisabolol to inhibit the production of IL-1α in RAW 264.7 macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Natural (-)-α-bisabolol and Synthetic (±)-α-bisabolol
-
Dimethyl sulfoxide (DMSO) for dissolving test compounds
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for mouse IL-1α
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Prepare stock solutions of natural and synthetic bisabolol in DMSO. Dilute the stock solutions in DMEM to achieve the desired final concentrations. The final DMSO concentration in the cell culture should be less than 0.1%.
-
Remove the old medium from the wells and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.
-
Stimulation: After the pre-treatment, add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells with medium only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: After incubation, centrifuge the plates and collect the supernatant. Measure the concentration of IL-1α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1α production for each concentration of the test compounds compared to the vehicle control.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the microdilution method described by De Lucca et al. for determining the MIC of bisabolol against fungal and bacterial strains.
Objective: To determine the minimum concentration of natural (-)-α-bisabolol and synthetic (±)-α-bisabolol that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganisms (e.g., Trichophyton spp., Aspergillus spp., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Potato Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)
-
Natural (-)-α-bisabolol and Synthetic (±)-α-bisabolol
-
DMSO or other suitable solvent
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Preparation of Test Compounds: Prepare serial dilutions of the natural and synthetic bisabolol in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of natural (-)-α-bisabolol and synthetic (±)-α-bisabolol that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Appropriate cell culture medium with FBS and antibiotics
-
Natural (-)-α-bisabolol and Synthetic (±)-α-bisabolol
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the bisabolol compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.
Signaling Pathway
NF-κB Signaling Pathway in Inflammation
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates the general mechanism of this pathway and the point of intervention by α-bisabolol.
Conclusion
The available in vitro data suggests that both natural (-)-α-bisabolol and synthetic (±)-α-bisabolol possess valuable biological activities. For antimicrobial applications, particularly against certain fungi, the natural form appears to be more potent. In terms of anti-inflammatory effects, the synthetic racemic mixture is claimed to be as effective as the natural enantiomer in inhibiting at least one key pro-inflammatory cytokine. A significant gap in the literature exists regarding a direct comparative in vitro cytotoxicity study. Researchers and product developers should consider these nuances when selecting the appropriate form of α-bisabolol for their specific application, weighing the potential for enhanced efficacy of the natural form against the potential for controlled, consistent quality of the synthetic version. Further direct comparative studies are warranted to provide a more complete picture of the relative in vitro performance of these two important compounds.
References
Alpha-Bisabolol: A Comparative Analysis of Anti-Inflammatory Efficacy Against Standard-of-Care Drugs
Introduction
Alpha-bisabolol, a naturally occurring sesquiterpene alcohol found primarily in chamomile, has garnered significant attention for its therapeutic properties, particularly its anti-inflammatory effects.[1][2][3] Standard-of-care anti-inflammatory treatments predominantly include nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are widely used to manage a spectrum of inflammatory conditions.[4][5] This guide provides a comparative analysis of the efficacy of this compound versus these conventional drugs, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.
Mechanism of Action: A Look at the Signaling Pathways
The anti-inflammatory effects of this compound and standard-of-care drugs are mediated through distinct molecular pathways. This compound is known to modulate key inflammatory signaling cascades, including the NF-κB and MAPK pathways.[6][7][8][9]
This compound's Anti-Inflammatory Pathway
This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of IκBα, which prevents the activation and nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory cytokines.[6][8] Additionally, it can suppress the phosphorylation of JNK, a component of the MAPK signaling pathway, further reducing the expression of inflammatory mediators.[6][8]
NSAIDs' Mechanism of Action
Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac primarily function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][10] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1]
Comparative Efficacy: In Vivo and In Vitro Studies
Direct comparative studies provide valuable insights into the relative efficacy of this compound.
In Vivo Anti-Inflammatory Activity
A common model to assess anti-inflammatory potential is the carrageenan-induced paw edema model in rodents.
| Compound | Dose (mg/kg) | Model | Maximum Edema Inhibition (%) | Reference |
| α-Bisabolol | 100 | Carrageenan-induced paw edema (mice) | ~45% | [11] |
| α-Bisabolol | 200 | Carrageenan-induced paw edema (mice) | ~60% | [11] |
| Diclofenac | 10 | Carrageenan-induced paw edema (rats) | Not specified, but effective | [12] |
A study on the pharmacological interaction of α-bisabolol and diclofenac in rats demonstrated that their combination resulted in a synergistic anti-inflammatory effect.[12]
In Vitro Anti-Inflammatory Activity
In vitro assays using cell lines like RAW 264.7 macrophages are instrumental in dissecting molecular mechanisms.
| Compound | Concentration | Cell Line | Inhibition of Pro-inflammatory Mediators | Reference |
| α-Bisabolol | 50 µg/mL | RAW 264.7 | TNF-α inhibition: ~47.4% | [13] |
| β-Bisabolol | 50 µg/mL | RAW 264.7 | TNF-α inhibition: ~45.3% | [13] |
| α-Bisabolol | 50 µg/mL | 3T3 fibroblasts | IL-6 inhibition: 87.2% | [13] |
| Dexamethasone | 2.5 µM | RAW 264.7 | Significant TNF-α inhibition | [13] |
These studies indicate that this compound effectively reduces the production of key pro-inflammatory cytokines, with a potency that, in some assays, approaches that of standard drugs.[13]
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This widely used in vivo model assesses acute inflammation.
-
Animal Model: Male Swiss mice (25-30 g).
-
Groups:
-
Vehicle control (e.g., saline).
-
This compound (e.g., 100 and 200 mg/kg, administered orally).
-
Positive control (e.g., Indomethacin).
-
-
Procedure:
-
Thirty minutes after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
In Vitro Cytokine Release Assay
This assay quantifies the effect of a compound on the production of inflammatory cytokines in cultured cells.
-
Cell Line: RAW 264.7 macrophage cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound or a standard drug (e.g., dexamethasone) for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 100 ng/mL).
-
After a 24-hour incubation, the cell supernatant is collected.
-
-
Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated, untreated control.
Conclusion
Experimental evidence from both in vivo and in vitro studies demonstrates that this compound possesses significant anti-inflammatory properties. Its mechanism of action involves the inhibition of key inflammatory pathways, such as NF-κB and MAPK.[6][7][8] While standard-of-care drugs like NSAIDs and corticosteroids are potent anti-inflammatory agents, this compound presents a promising natural alternative. Notably, the synergistic effects observed when this compound is combined with diclofenac suggest its potential use in combination therapies to enhance efficacy and potentially reduce the side effects associated with conventional drugs.[12] Further clinical research is warranted to fully elucidate the therapeutic potential of this compound in the management of inflammatory disorders.
References
- 1. regimenlab.com [regimenlab.com]
- 2. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. NSAIDs - NHS [nhs.uk]
- 6. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. carmellcosmetics.com [carmellcosmetics.com]
- 9. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Your Guide to Over-the-Counter (OTC) Anti-Inflammatories [healthline.com]
- 11. Anti-nociceptive and anti-inflammatory activities of (−)-α-bisabolol in rodents | Semantic Scholar [semanticscholar.org]
- 12. Pharmacological interaction of α-bisabolol and diclofenac on nociception, inflammation, and gastric integrity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Alpha-Bisabolol Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of alpha-bisabolol, a key sesquiterpene alcohol valued for its anti-inflammatory, anti-irritant, and antimicrobial properties, is critical in various stages of drug development, quality control of raw materials, and formulation analysis. This guide provides a comprehensive cross-validation of common analytical methods for the determination of this compound, offering a comparative look at their performance based on experimental data.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS, and High-Performance Thin-Layer Chromatography (HPTLC) are the most frequently employed techniques. The following table summarizes the key performance parameters of these methods as reported in various validation studies.
| Parameter | HPLC-UV | µHPLC-ESI-MS | HS-GC-MS | HPTLC |
| Linearity Range | 0.02 - 0.64 mg/mL[1] | Not explicitly stated | Not explicitly stated | 100 - 1000 ng/spot[2] |
| Correlation Coefficient (R²) | 0.9999[1] | Not explicitly stated | Not explicitly stated | 0.99[2] |
| Limit of Detection (LOD) | 0.0005 mg/mL[1] | 0.125 µmol/L[3][4] | 0.13 µmol/L[3][4] | 8.68 ng/spot[2] |
| Limit of Quantification (LOQ) | 0.0016 mg/mL[1] | Not explicitly stated | Not explicitly stated | 26.30 ng/spot[2] |
| Accuracy (Recovery) | 100.69% ± 1.05%[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (RSD) | ≤ 3.03%[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Typical Matrix | Essential oils, particulate systems[1], rat plasma[5] | Human blood[3][4] | Human blood, biological tissues[3][4] | Chamomile oil, nanoformulations[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of this compound in various formulations and extracts.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
For particulate systems, the sample is appropriately diluted in a suitable solvent.
-
For plasma samples, a liquid-liquid extraction or protein precipitation step may be necessary[5].
-
-
Quantification: Based on a calibration curve generated from standard solutions of known concentrations[1].
Micro-High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (µHPLC-ESI-MS)
This technique offers high sensitivity and selectivity, making it suitable for complex biological matrices.
-
Instrumentation: A micro-HPLC system coupled to an ion trap mass spectrometer with an ESI source[3][4].
-
Chromatographic Conditions:
-
Sample Preparation (Human Blood):
-
Mass Spectrometry Conditions:
Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a powerful technique for the analysis of volatile compounds like this compound in biological samples, requiring minimal sample preparation.
-
Instrumentation: A GC-MS system equipped with a headspace autosampler[3][4].
-
Sample Preparation (Human Blood):
-
GC-MS Conditions:
-
Injector: Headspace injection.
-
Column: A suitable capillary column for terpene analysis (e.g., HP-5ms)[6].
-
Carrier Gas: Helium[6].
-
Oven Temperature Program: A programmed temperature ramp is used to separate the volatile components. For example, starting at 50°C, holding for 3 minutes, then increasing to 250°C[6].
-
Mass Spectrometry Conditions: Electron ionization (EI) with scanning in the appropriate mass range to detect the characteristic ions of this compound.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for high sample throughput and is suitable for the analysis of less volatile compounds in complex mixtures.
-
Instrumentation: HPTLC system including an applicator, developing chamber, and a densitometric scanner[2].
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates[2].
-
Mobile Phase: Toluene: chloroform: methanol: acetic acid in the ratio of 9.2:0.4:0.4:0.2:0.04 (v/v/v/v)[2].
-
Sample Preparation: Dissolve the sample (e.g., chamomile oil, nanoformulation) in a suitable solvent and apply as spots on the HPTLC plate[2].
-
Development: Use linear ascending mode in a twin-trough glass chamber pre-saturated with the mobile phase[2].
-
Detection and Quantification: Spectrodensitometric analysis at 430 nm. Quantification is performed by correlating the peak area with the concentration using a calibration curve[2].
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound determination. This process ensures that the chosen methods are reliable, accurate, and suitable for their intended purpose.
References
- 1. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in human blood by micro-HPLC-ion trap MS and head space-GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative analysis of alpha-bisabolol and beta-bisabolol bioactivities
A Comparative Analysis of Alpha-Bisabolol and Beta-Bisabolol Bioactivities for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the biological activities of this compound and beta-bisabolol, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. The information is compiled to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these two isomers.
Anti-inflammatory Activity
Both this compound and beta-bisabolol exhibit significant anti-inflammatory properties.[1] Extensive research has focused on this compound, elucidating its mechanisms of action, while recent studies have provided a direct quantitative comparison with beta-bisabolol, suggesting comparable or even superior activity in some assays.[1][2]
Comparative Quantitative Data
A key in vitro study provides a direct comparison of the anti-inflammatory effects of alpha- and beta-bisabolol on lipopolysaccharide (LPS)-stimulated macrophage and fibroblast cell lines. The data below summarizes the percentage of inhibition of various inflammatory mediators at a concentration of 50 µg/mL.
| Bioactivity Metric | This compound | Beta-Bisabolol | Cell Line | Notes |
| NO Inhibition (%) | 48.1% | 55.5% | RAW 264.7 | Beta-bisabolol was found to be a more effective inhibitor of nitric oxide production.[1][2] |
| TNF-α Inhibition (%) | 47.4% | 45.3% | RAW 264.7 | The difference in inhibitory activity was not statistically significant.[1][2] |
| PGE₂ Inhibition (%) | Not Reported | 62.3% | RAW 264.7 | Direct comparison data is unavailable, but beta-bisabolol shows significant inhibition.[1] |
| IL-6 Inhibition (%) | 87.2% | 77.7% | 3T3 Fibroblast | This compound demonstrated a greater inhibition of IL-6 production in this cell line.[1][2] |
Mechanism of Action: Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] By suppressing these pathways, this compound reduces the expression and release of pro-inflammatory cytokines and mediators such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[4][6] The mechanism for beta-bisabolol is presumed to be similar, though less extensively studied.[1]
Experimental Protocol: In Vitro Anti-inflammatory Assay
The following is a generalized protocol for assessing the anti-inflammatory activity of compounds like bisabolol in vitro, based on methodologies described in the literature.[1][7]
-
Cell Culture : RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Viability Assay : A preliminary MTT or similar cytotoxicity assay is performed to determine the non-toxic concentration range of alpha- and beta-bisabolol. For these compounds, concentrations up to 50 µg/mL were found to be non-toxic.[1]
-
Treatment and Stimulation : Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with various concentrations of this compound or beta-bisabolol for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Quantification of Inflammatory Mediators :
-
Nitric Oxide (NO) : After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6) : Supernatants are collected, and cytokine levels are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
-
Data Analysis : The percentage inhibition of each mediator is calculated relative to the LPS-stimulated control group (without bisabolol treatment).
Antimicrobial Activity
This compound is recognized for its antimicrobial properties against a range of bacteria and fungi.[8][9] Direct comparative studies detailing the antimicrobial efficacy of beta-bisabolol are scarce in the current literature. Therefore, the data is presented for each isomer based on available research.
Quantitative Data: this compound
| Organism | MIC (Minimum Inhibitory Concentration) | Assay Type | Reference |
| Trichophyton rubrum | 0-1 µg/mL | Broth Microdilution | [1] |
| Microsporum canis | 0.5-2.0 µg/mL | Broth Microdilution | [1] |
| Trichophyton mentagrophytes | 2-4 µg/mL | Broth Microdilution | [1] |
| Trichophyton tonsurans | 2-8 µg/mL | Broth Microdilution | [1] |
| Candida albicans | MIC established | Not specified | [9] |
| Staphylococcus aureus | Inhibitory activity noted | Not specified | [9] |
| Escherichia coli | Inhibitory activity noted | Not specified | [9] |
Note: Data for beta-bisabolol's antimicrobial activity is not available in the reviewed literature for a direct comparison.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method is used to determine the MIC of an antimicrobial agent.
-
Inoculum Preparation : A standardized suspension of the test microorganism (e.g., C. albicans, S. aureus) is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).
-
Serial Dilution : The test compound (this compound) is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation : Each well is inoculated with the microbial suspension. Positive (microbes + broth) and negative (broth only) controls are included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines, with demonstrated pro-apoptotic and anti-proliferative effects.[10][11] Research into the anticancer properties of beta-bisabolol is not prominent in the existing scientific literature, precluding a direct comparison.
Quantitative Data: this compound
Studies have shown that this compound and its synthetic derivatives can inhibit the proliferation of pancreatic cancer cells.[4][12]
| Cell Line (Pancreatic Cancer) | Compound | Concentration | Effect |
| KLM1, Panc1, KP4 | This compound | 62.5 µM | Growth inhibition |
| KLM1, Panc1, KP4 | This compound Derivative 5 | 62.5 µM | Greater growth inhibition than parent this compound.[4] |
| KLM1, Panc1, KP4 | This compound | 125 µM | Equal inhibition to Derivative 5 at this concentration.[4] |
Mechanism of Action: Anticancer Pathways
This compound induces apoptosis in cancer cells through multiple mechanisms, including the disruption of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[11] It also modulates the expression of apoptosis-related proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.
Conclusion
The available experimental data demonstrates that both alpha- and beta-bisabolol are potent anti-inflammatory agents, with their efficacy varying depending on the specific inflammatory mediator being assessed. This compound has been more extensively studied, with well-documented anti-inflammatory, antimicrobial, and anticancer mechanisms. While beta-bisabolol shows significant promise as an anti-inflammatory compound, further research is required to establish its bioactivity profile in the realms of antimicrobial and anticancer applications to allow for a comprehensive comparative analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. research.uees.edu.ec [research.uees.edu.ec]
- 6. Chemical composition, antimicrobial and antioxidant activities of the essential oil of Psammogeton canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisabolol as a natural anticancer agent: molecular insights and therapeutic potential in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antimicrobial activity of this compound and tea tree oil against Solobacterium moorei, a Gram-positive bacterium associated with halitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Bisabolol: A Comparative Analysis of its Neuroprotective Efficacy Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of alpha-bisabolol, a naturally occurring sesquiterpene, validated across different animal models of neurological disorders. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms of action to facilitate an objective evaluation of its therapeutic potential.
Quantitative Data Summary
The neuroprotective effects of this compound have been demonstrated in various preclinical models, primarily targeting pathologies related to Parkinson's disease, Alzheimer's disease, and ischemic stroke. The data presented below summarizes the key findings from these studies, highlighting the compound's ability to mitigate neuronal damage and associated pathological markers.
Table 1: Efficacy of this compound in a Rat Model of Parkinson's Disease (Rotenone-Induced)
| Parameter | Control | Rotenone (ROT) | ROT + α-Bisabolol | % Improvement with α-Bisabolol | Reference |
| Oxidative Stress Markers | |||||
| MDA (nmol/mg protein) | ~1.5 | ~4.5 | ~2.5 | ~44% decrease | [1][2][3] |
| GSH (µg/mg protein) | ~8.0 | ~3.0 | ~6.5 | ~117% increase | [1][2][3] |
| SOD (U/mg protein) | ~12.0 | ~5.0 | ~9.5 | ~90% increase | [2][3][4] |
| CAT (U/mg protein) | ~15.0 | ~7.0 | ~12.0 | ~71% increase | [2][3][4] |
| Pro-inflammatory Cytokines | |||||
| TNF-α (pg/mg protein) | ~20 | ~75 | ~35 | ~53% decrease | [2][5] |
| IL-1β (pg/mg protein) | ~15 | ~60 | ~25 | ~58% decrease | [2][5] |
| IL-6 (pg/mg protein) | ~30 | ~90 | ~45 | ~50% decrease | [2][5] |
| Apoptotic Markers (relative expression) | |||||
| Bax | Low | High | Moderately Low | Significant Decrease | [1][5] |
| Bcl-2 | High | Low | Moderately High | Significant Increase | [1][5] |
| Cleaved Caspase-3 | Low | High | Moderately Low | Significant Decrease | [1][5] |
| Cleaved Caspase-9 | Low | High | Moderately Low | Significant Decrease | [1][5] |
Table 2: Efficacy of this compound in a Mouse Model of Ischemic Stroke (pMCAO)
| Parameter | Sham | pMCAO | pMCAO + α-Bisabolol (100mg/kg) | pMCAO + α-Bisabolol (200mg/kg) | Reference |
| Infarct Area (%) | 0 | ~45 | ~25 | ~15 | [6] |
| Neurological Deficit Score | 0 | ~3.5 | ~2.0 | ~1.5 | [6] |
| MPO Activity (U/mg protein) | Low | High | Significantly Reduced | Significantly Reduced | [6] |
| TNF-α immunoreactivity | Low | High | Significantly Reduced | Significantly Reduced | [6] |
| iNOS expression | Low | High | Significantly Reduced | Significantly Reduced | [6] |
Table 3: Efficacy of this compound in a Mouse Model of Alzheimer's Disease (Streptozotocin-Induced)
| Parameter | Control | Streptozotocin (STZ) | STZ + α-Bisabolol | Reference |
| Working Memory | Normal | Impaired | Significantly Improved | [7][8] |
| Avoidance Memory | Normal | Impaired | Significantly Improved | [7][8] |
| Recognition Memory | Normal | Impaired | Significantly Improved | [7][8] |
| Spatial Memory | Normal | Impaired | Significantly Improved | [7][8] |
Experimental Protocols
Rotenone-Induced Parkinson's Disease Model in Rats
-
Animal Model: Male Wistar rats were used in this study.[1]
-
Induction of Parkinson's Disease: Rotenone, a pesticide that inhibits mitochondrial complex-I, was administered to induce dopaminergic neurodegeneration, a key feature of Parkinson's disease.[2]
-
Treatment: this compound was administered to the rats.[1]
-
Biochemical Assays:
-
Oxidative Stress: Malondialdehyde (MDA) levels were measured as an indicator of lipid peroxidation. Reduced glutathione (GSH) levels and the activities of superoxide dismutase (SOD) and catalase (CAT) were assessed to determine the antioxidant status.[2][3]
-
Neuroinflammation: The levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), were quantified using ELISA kits.[2] The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was also measured.[4][5]
-
Apoptosis: The expression of pro-apoptotic (Bax, cleaved caspases-3 and -9) and anti-apoptotic (Bcl-2) proteins was determined by Western blot analysis.[1]
-
-
Immunohistochemistry: Tyrosine hydroxylase (TH) immunohistochemistry was performed on brain sections to assess the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.[3]
Permanent Middle Cerebral Artery Occlusion (pMCAO) Model of Ischemic Stroke in Mice
-
Animal Model: Male Swiss mice were utilized for this experiment.[6]
-
Induction of Ischemic Stroke: Permanent focal cerebral ischemia was induced by the permanent occlusion of the middle cerebral artery (pMCAO).[6]
-
Treatment: (-)-α-bisabolol was administered orally at doses of 50, 100, and 200 mg/kg/day. The first dose was given one day before and one hour after pMCAO, with treatment continuing once daily for the following five days.[6]
-
Infarct Volume and Neurological Deficit Assessment: The extent of brain damage was quantified by measuring the infarct area. Neurological deficits were scored to assess functional outcomes.[6]
-
Inflammation Markers: Myeloperoxidase (MPO) activity was measured as an index of neutrophil infiltration. Immunohistochemistry was used to assess the immunoreactivity of TNF-α. The expression of iNOS was also evaluated.[6]
Streptozotocin-Induced Alzheimer's Disease Model in Mice
-
Animal Model: Male Swiss mice were used in this study.[8]
-
Induction of Alzheimer's-like Pathology: Intracerebroventricular injections of streptozotocin (STZ) were administered to induce a sporadic model of Alzheimer's disease, which is characterized by cognitive decline and neuronal damage.[7][8]
-
Treatment: this compound was administered orally at doses of 50, 100, or 200 mg/kg.[8]
-
Behavioral Tests: A battery of behavioral tests was conducted to assess different aspects of memory:
Visualizations: Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for validating neuroprotective agents.
Caption: Modulation of oxidative stress by this compound.
Caption: Anti-inflammatory effects of this compound in the brain.
Caption: Regulation of apoptosis by this compound.
References
- 1. α-Bisabolol, a Dietary Bioactive Phytochemical Attenuates Dopaminergic Neurodegeneration through Modulation of Oxidative Stress, Neuroinflammation and Apoptosis in Rotenone-Induced Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Bisabolol, a Dietary Bioactive Phytochemical Attenuates Dopaminergic Neurodegeneration through Modulation of Oxidative Stress, Neuroinflammation and Apoptosis in Rotenone-Induced Rat Model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-α-bisabolol prevents neuronal damage and memory deficits through reduction of proinflammatory markers induced by permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Α-Bisabolol on Alzheimer Disease | Auctores [auctoresonline.org]
- 8. Repositório Institucional UFC: O α-bisabolol protege camundongos da perda neuronal e déficits cognitivos em modelo animal de doença de Alzheimer esporádica induzido por estreptozotocina [repositorio.ufc.br]
A Comparative Analysis of Alpha-Bisabolol Delivery via Diverse Nanoformulations
For researchers and professionals in drug development, the effective delivery of active pharmaceutical ingredients is paramount. Alpha-bisabolol, a sesquiterpene alcohol derived primarily from chamomile, has garnered significant attention for its potent anti-inflammatory, anti-irritant, and wound-healing properties.[1][2][3] However, its lipophilic nature presents challenges for its formulation and skin penetration.[4][5] This guide provides a comparative study of various nanoformulations designed to enhance the delivery of this compound, supported by experimental data and detailed methodologies.
Performance Metrics of this compound Nanoformulations
The efficacy of different nanoformulations for delivering this compound can be evaluated through several key performance indicators. The table below summarizes quantitative data from various studies, offering a clear comparison of their physical characteristics and performance.
| Nanoformulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings & References |
| Nanoemulsion | 14.0 ± 0.8 | 0.13 ± 0.02 | +7.5 ± 1.9 | Not Reported | Increased skin penetration by 3.7-fold compared to an oily solution.[4][5] |
| Lipid-Core Nanocapsules (LNCs) | 160 ± 10 | 0.10 ± 0.06 | -8.1 ± 1.0 | 99.78 ± 1.8 | Showed a protective effect against LPS-induced leukocyte influx.[3][6] |
| Polyglyceryl-4 Caprate Nanoparticles (ABS@NPs) | ~150 (at 10 wt% loading) | < 0.2 | ~ -20 | 81.34 (at 10 wt% loading) | Exhibited excellent antioxidant and antibacterial activity.[7][8][9][10] |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | ~154 | Not Reported | Not Reported | Not Reported | Enabled this compound to efficiently inhibit the pro-inflammatory activity of human Dendritic Cells.[11] |
| Cationic Polymeric Nanocapsules | 133.00 | 0.12 | Not Reported | 93 | Markedly alleviated dermatitis-related inflammation and reduced skin thickness in mice.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound nanoformulations.
Preparation of Nanoformulations
-
Nanoemulsions: Oil-in-water nanoemulsions are typically prepared using a pseudo-ternary phase diagram to determine the optimal ratio of oil phase (containing this compound), surfactant, and co-surfactant in an aqueous phase.[4][5]
-
Lipid-Core Nanocapsules (LNCs): LNCs are produced by the self-assembly of a polymer shell around an oily core containing the active compound. This process often involves the displacement of a solvent.[6]
-
Polyglyceryl-4 Caprate Nanoparticles (ABS@NPs): These nanoparticles are fabricated using an encapsulation method where this compound is loaded into polyglyceryl-4 caprate, a solubilizer and emulsifier.[10]
-
Cationic Polymeric Nanocapsules: These are prepared using the solvent displacement technique, where a solution of the polymer and this compound in an organic solvent is added to an aqueous phase, leading to the formation of nanocapsules.[12]
Characterization of Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are commonly determined using Dynamic Light Scattering (DLS) and electrophoretic light scattering, respectively. The PDI indicates the uniformity of the particle size distribution, with values below 0.2 suggesting a narrow distribution.[4][5][6][7]
-
Encapsulation Efficiency (EE%): The EE% is calculated to determine the amount of this compound successfully encapsulated within the nanoparticles. This is often measured by separating the non-encapsulated drug from the nanoparticles using techniques like ultrafiltration or centrifugation, followed by quantifying the free drug in the supernatant using High-Performance Liquid Chromatography (HPLC).[6][7] The formula used is: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Skin Permeation Studies
-
Franz Diffusion Cell System: This is a standard method to evaluate the in vitro skin permeation of topical formulations. A piece of skin (often from porcine or human sources) is mounted between the donor and receptor compartments of the Franz cell. The nanoformulation is applied to the epidermal side, and samples are withdrawn from the receptor fluid at various time points to quantify the amount of drug that has permeated through the skin.[4][5]
Visualizing Experimental and Biological Pathways
To better understand the processes involved in the evaluation and mechanism of action of this compound nanoformulations, the following diagrams illustrate a typical experimental workflow and the key signaling pathway involved in its anti-inflammatory effects.
Mechanism of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways.[1] It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and p38.[1][13] By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][13]
Conclusion
The use of nanoformulations significantly enhances the delivery and therapeutic efficacy of this compound. Nanoemulsions have demonstrated superior skin permeation, while lipid-core nanocapsules and polymeric nanoparticles show high encapsulation efficiency and potent anti-inflammatory effects. The choice of a specific nanoformulation will depend on the desired application, whether it be for topical anti-inflammatory treatments, wound healing, or other dermatological conditions. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the full potential of this compound through advanced delivery systems.
References
- 1. carmellcosmetics.com [carmellcosmetics.com]
- 2. regimenlab.com [regimenlab.com]
- 3. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. ScholarWorks@Kumoh: Facile Fabrication of this compound Nanoparticles with Improved Antioxidant and Antibacterial Effects [scholarworks.bwise.kr]
- 9. researchgate.net [researchgate.net]
- 10. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a hydrogel containing bisabolol-loaded nanocapsules for the treatment of atopic dermatitis in a Balb/c mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergy: An In Vitro-In Vivo Correlation of Alpha-Bisabolol's Anti-Inflammatory Effects
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory models to living organisms is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory effects of alpha-bisabolol, a naturally occurring sesquiterpene alcohol. By presenting key experimental data, detailed methodologies, and visual representations of its mechanisms, this document aims to facilitate a deeper understanding of this compound's therapeutic promise.
This compound has demonstrated significant anti-inflammatory properties across a range of preclinical studies. In vitro investigations have elucidated its molecular mechanisms, primarily the inhibition of key pro-inflammatory mediators and signaling pathways. These findings are largely corroborated by in vivo studies in animal models of inflammation, showcasing a promising correlation between laboratory assays and physiological responses.
Quantitative Data Summary: A Comparative Overview
To facilitate a clear comparison between the in vitro and in vivo anti-inflammatory efficacy of this compound, the following tables summarize key quantitative data from relevant studies.
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Marker Inhibited | % Inhibition / IC50 | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µg/mL | Nitric Oxide (NO) | ~55% | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µg/mL | Prostaglandin E2 (PGE2) | ~62% | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µg/mL | Tumor Necrosis Factor-alpha (TNF-α) | ~47% | [1] |
| Peritoneal Macrophages | Lipopolysaccharide (LPS) | 25 µM | TNF-α | ~50% | [2] |
| Peritoneal Macrophages | Lipopolysaccharide (LPS) | 25 µM | Interleukin-6 (IL-6) | ~60% | [2] |
| HT-29 Cells | Tumor Necrosis Factor-alpha (TNF-α) | 20, 40 µM | CXCL-1, IL-8 mRNA | Significant decrease | [3] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Inflammatory Agent | This compound Dose & Route | Parameter Measured | % Reduction | Reference |
| Mice (BALB/c) | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 100 µ g/ear (Topical) | Ear Edema | ~60% | [2][4] |
| Mice (BALB/c) | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 100 µ g/ear (Topical) | Myeloperoxidase (MPO) Activity | Significant reduction | [2] |
| Rats (Wistar) | Acetic Acid-induced colitis | 50 mg/kg/day (Oral) | Macroscopic Ulcer Score | Significant improvement | [5] |
| Rats (Wistar) | Acetic Acid-induced colitis | 50 mg/kg/day (Oral) | Myeloperoxidase (MPO) Activity | Significant reduction | [5] |
| Mice | Dextran Sodium Sulfate (DSS)-induced colitis | 100, 200 mg/kg (Oral) | Disease Activity Index (DAI) | Significant reduction | [3] |
| Mice | Dextran Sodium Sulfate (DSS)-induced colitis | 100, 200 mg/kg (Oral) | TNF-α, IL-1β, IL-6 levels | Marked reduction | [3] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: this compound inhibits NF-κB and MAPK pathways.
The following diagrams illustrate the typical experimental workflows for in vitro and in vivo studies investigating the anti-inflammatory effects of this compound.
Caption: Workflow for in vitro anti-inflammatory assays.
Caption: Workflow for in vivo anti-inflammatory studies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.
In Vitro Anti-Inflammatory Assays
-
Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 or peritoneal macrophages are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well or 24-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound (typically ranging from 5 to 50 µM or µg/mL) for 1-2 hours.
-
Inflammation is induced by adding an inflammatory stimulus, most commonly Lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits or Cytometric Bead Array (CBA) technology.
-
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are determined by ELISA.
-
-
Western Blot Analysis:
-
To investigate the effect on signaling pathways, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65 NF-κB, IκBα, p38, JNK, ERK) followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-Inflammatory Models
-
TPA-Induced Mouse Ear Edema:
-
This model is used to assess topically applied anti-inflammatory agents.
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone is applied to the inner and outer surfaces of one ear of a mouse (e.g., BALB/c strain).
-
This compound is applied topically to the same ear, either before or after the TPA application.
-
After a few hours (typically 4-6 hours), the thickness of the ear is measured using a digital caliper.
-
A punch biopsy of the ear tissue may be taken for myeloperoxidase (MPO) activity assay or histological analysis to quantify neutrophil infiltration.
-
-
Chemically-Induced Colitis in Rodents:
-
Dextran Sodium Sulfate (DSS) Model: Mice are administered DSS (typically 2-5%) in their drinking water for several days to induce colitis that mimics human ulcerative colitis.
-
Acetic Acid Model: Colitis is induced in rats by intra-rectal administration of a dilute solution of acetic acid.
-
This compound is administered orally (by gavage) daily, either as a prophylactic or therapeutic treatment.
-
Disease activity index (DAI), which includes parameters like weight loss, stool consistency, and rectal bleeding, is monitored daily.
-
At the end of the experiment, animals are euthanized, and the colon is excised. Colon length is measured, and tissue samples are collected for histological examination and biochemical analysis of inflammatory markers like MPO and cytokines (TNF-α, IL-1β, IL-6).
-
Correlation and Conclusion
The in vitro and in vivo data presented demonstrate a strong correlation in the anti-inflammatory effects of this compound. The inhibition of key pro-inflammatory cytokines such as TNF-α and IL-6 observed in macrophage cell cultures translates to a reduction of these same cytokines in animal models of skin and intestinal inflammation.[2][3] Furthermore, the in vitro suppression of the NF-κB and MAPK signaling pathways provides a mechanistic basis for the observed in vivo efficacy.[3]
For instance, the significant in vitro inhibition of TNF-α and IL-6 production by this compound in LPS-stimulated macrophages directly correlates with the reduced levels of these cytokines in the ear tissue of TPA-treated mice and in the colonic tissue of mice with DSS-induced colitis.[2][3] This consistency across different experimental systems strengthens the evidence for this compound as a potent anti-inflammatory agent.
References
- 1. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Bisabolol, a Dietary Bioactive Terpene Attenuates Oxidative Stress and Inflammation in Colonic Mucosa of Acetic Acid-Induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Alpha-Bisabolol and Vitamin E: A Head-to-Head Comparison of Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of alpha-bisabolol and vitamin E (specifically alpha-tocopherol), supported by available experimental data. While direct head-to-head comparative studies are limited, this document synthesizes findings from various sources to offer a comprehensive overview for research and development purposes.
Quantitative Antioxidant Capacity
The antioxidant capacity of a compound is often evaluated using in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The lower the IC50 value, the greater the antioxidant potency.
It is crucial to note that the following data is compiled from different studies and direct comparison should be approached with caution due to variations in experimental conditions.
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | > 450 µg/mL | [1] |
| Alpha-Tocopherol (Vitamin E) | DPPH Radical Scavenging | ~12.1 +/- 3.6 µM | [2] |
Note: One study reported a high IC50 value for this compound in a DPPH assay, suggesting potentially weak direct radical scavenging activity in this specific chemical test[1]. However, numerous studies highlight its significant antioxidant effects within more complex biological systems, indicating that its mechanism may extend beyond simple radical scavenging[3][4][5]. Vitamin E, a well-established antioxidant, demonstrates potent radical scavenging activity in various assays[6][7][8]. It's important to consider that alpha-tocopherol can also exhibit pro-oxidant effects under certain conditions[9].
Experimental Protocols
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for assessing the free radical scavenging ability of antioxidants.
DPPH Radical Scavenging Assay Protocol
Objective: To determine the free radical scavenging capacity of a test compound by measuring its ability to bleach the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (e.g., this compound, vitamin E)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: The test compound and positive control are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test sample at different concentrations is mixed with a defined volume of the DPPH solution. A blank sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader or spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank (DPPH solution without the test compound).
-
A_sample is the absorbance of the test sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
Both this compound and vitamin E exert their antioxidant effects through various cellular signaling pathways, most notably by modulating the body's endogenous antioxidant defense systems.
Antioxidant Signaling Pathways
This compound and Vitamin E have been shown to influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Caption: Nrf2 signaling pathway activation by this compound and vitamin E.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, or through the action of molecules like this compound and vitamin E, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes[10][11][12][13][14][15][16][17][18][19].
Experimental Workflow
A typical workflow for assessing antioxidant capacity using the DPPH assay is illustrated below.
Caption: Workflow for DPPH antioxidant assay.
Conclusion
Both this compound and vitamin E demonstrate antioxidant properties, although their primary mechanisms of action and potencies in direct chemical assays may differ. Vitamin E is a well-characterized direct free radical scavenger. This compound's antioxidant effects in biological systems appear to be significant, potentially acting through the upregulation of endogenous antioxidant defense mechanisms via signaling pathways like Nrf2.
For drug development and research applications, the choice between these two compounds would depend on the specific context of oxidative stress, the desired mechanism of action (direct scavenging vs. cellular defense upregulation), and the target tissue or cell type. Further direct comparative studies under standardized conditions are warranted to definitively elucidate the relative antioxidant capacities of this compound and vitamin E.
References
- 1. nanu-skincare.com [nanu-skincare.com]
- 2. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and biological effects of this compound: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a review of bioactive properties antiphlogistic | Research, Society and Development [rsdjournal.org]
- 6. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. Antioxidant and prooxidant activity of alpha-tocopherol in human plasma and low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin E Inhibits Oxidative Stress and Inflammation in Stress‐Induced Gastritis via Modulating Nrf2 and NF‐κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHA and vitamin E antagonized the Aβ25–35-mediated neuron oxidative damage through activation of Nrf2 signaling pathways and regulation of CD36, SRB1 and FABP5 expression in PC12 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Vitamin E Supplementation Enhances Lipid Oxidative Stability via Increasing Vitamin E Retention, Rather Than Gene Expression of MAPK-Nrf2 Signaling Pathway in Muscles of Broilers [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Possible activation of NRF2 by Vitamin E/Curcumin against altered thyroid hormone induced oxidative stress via NFĸB/AKT/mTOR/KEAP1 signalling in rat heart | Scilit [scilit.com]
- 17. α-Bisabolol, a Dietary Sesquiterpene, Attenuates Doxorubicin-Induced Acute Cardiotoxicity in Rats by Inhibiting Cellular Signaling Pathways, Nrf2/Keap-1/HO-1, Akt/mTOR/GSK-3β, NF-κB/p38/MAPK, and NLRP3 Inflammasomes Regulating Oxidative Stress and Inflammatory Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating HPTLC and HPLC Methods for α-Bisabolol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method and an established High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of α-bisabolol. The information presented is intended to assist researchers in selecting the most suitable analytical technique for their specific needs, particularly in the context of stability studies and quality control of pharmaceutical and cosmetic formulations containing α-bisabolol.
Method Performance Comparison
The following table summarizes the key performance parameters of the proposed HPTLC method and a validated HPLC method for α-bisabolol analysis. The HPTLC method parameters are proposed based on typical performance characteristics for similar terpenoid analyses, while the HPLC data is derived from published literature[1][2].
| Parameter | Proposed HPTLC Method | Validated HPLC Method |
| Linearity Range | 100 - 800 ng/band | 0.02 - 0.64 mg/mL[1] |
| Correlation Coefficient (r²) | > 0.995 | 0.9999[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.69 ± 1.05%[1] |
| Precision (% RSD) | < 2.0% | < 3.03%[1] |
| Limit of Detection (LOD) | ~10 ng/band | 0.0005 mg/mL[1] |
| Limit of Quantification (LOQ) | ~30 ng/band | 0.0016 mg/mL[1] |
| Specificity | Able to resolve α-bisabolol from degradation products | Specific for α-bisabolol in the presence of essential oil components[1] |
| Robustness | High | Robust to changes in solvent for standard solutions[1] |
Experimental Protocols
Detailed methodologies for the proposed stability-indicating HPTLC method and the validated HPLC method are provided below.
Proposed Stability-Indicating HPTLC Method
This proposed method is designed to be stability-indicating, meaning it can effectively separate the intact α-bisabolol from its potential degradation products formed under various stress conditions.
1. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm).
-
Mobile Phase: Toluene: Ethyl Acetate (9:1, v/v).
-
Chamber Saturation: 20 minutes with the mobile phase in a twin-trough chamber.
-
Sample Application: 5 µL of standard and sample solutions applied as 8 mm bands, 10 mm from the bottom and 15 mm from the side of the plate, using a suitable applicator.
-
Development: The plate is developed up to a distance of 80 mm.
-
Drying: The plate is dried in an oven at 60°C for 5 minutes.
-
Densitometric Analysis: Scanning at 210 nm with a densitometer in absorbance mode.
2. Forced Degradation Studies: Forced degradation studies are crucial to establish the stability-indicating nature of the method.[3]
-
Acid Hydrolysis: Reflux the drug solution with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to direct sunlight for 48 hours.
Validated HPLC Method
This method has been previously validated for the determination of α-bisabolol in particulate systems.[1][2]
1. Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with (A) acetonitrile-water-phosphoric acid (19:80:1) and (B) acetonitrile.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV detection at 200 nm.[1]
-
Injection Volume: 20 µL.
Visualizations
The following diagrams illustrate the experimental workflow for the HPTLC method and the logical relationship in forced degradation studies.
Caption: Experimental workflow for the proposed HPTLC analysis of α-bisabolol.
Caption: Logical workflow of forced degradation studies for α-bisabolol.
References
Comparative Gene Expression Analysis in Response to Alpha-Bisabolol Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gene expression changes induced by alpha-bisabolol, a naturally occurring sesquiterpene alcohol, in various experimental models. The data presented herein, derived from multiple studies, highlights the potential of this compound as a modulator of key cellular pathways involved in inflammation and cancer.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the expression of key genes and proteins across different cell lines and models.
Table 1: Modulation of Apoptosis-Related Gene and Protein Expression by this compound
| Cell Line/Model | Gene/Protein | Regulation | Experimental Context |
| MCF-7 (Breast Cancer) | Bcl-2 | Downregulated | Treatment with α-Bisabolol.[1][2] |
| MCF-7 (Breast Cancer) | Bax | Upregulated | Treatment with α-Bisabolol.[1][2] |
| MCF-7 (Breast Cancer) | Bad | Upregulated | Treatment with α-Bisabolol.[1][2] |
| MCF-7 (Breast Cancer) | Caspase-3 | Upregulated | Treatment with α-Bisabolol.[1][2] |
| MCF-7 (Breast Cancer) | Caspase-9 | Upregulated | Treatment with α-Bisabolol.[1][2] |
| MCF-7 (Breast Cancer) | Cytochrome c | Upregulated | Treatment with α-Bisabolol.[1][2] |
| HepG2 (Liver Carcinoma) | p53 | Upregulated | Treatment with α-Bisabolol.[3] |
| HepG2 (Liver Carcinoma) | Fas | Upregulated | Treatment with α-Bisabolol.[3] |
| HepG2 (Liver Carcinoma) | Bax | Upregulated | Treatment with α-Bisabolol.[3] |
| HepG2 (Liver Carcinoma) | Bid | Upregulated | Treatment with α-Bisabolol.[3] |
| HepG2 (Liver Carcinoma) | Bcl-2 | Downregulated | Treatment with α-Bisabolol.[3] |
| HepG2 (Liver Carcinoma) | Bak | Downregulated | Treatment with α-Bisabolol.[3] |
| Pancreatic Cancer Cells | EGR1 | Upregulated | Treatment with α-Bisabolol.[3][4] |
| Rat Testicular Tissue | GRP-78 | Downregulated | Doxorubicin-induced toxicity model treated with α-Bisabolol.[5] |
| Rat Testicular Tissue | Cleaved Caspase-9 | Downregulated | Doxorubicin-induced toxicity model treated with α-Bisabolol.[5] |
| Rat Testicular Tissue | Cleaved Caspase-3 | Downregulated | Doxorubicin-induced toxicity model treated with α-Bisabolol.[5] |
Table 2: Modulation of Inflammation-Related Gene and Protein Expression by this compound
| Cell Line/Model | Gene/Protein | Regulation | Experimental Context |
| Human Chondrocytes | iNOS | Downregulated | AGE-induced inflammatory response model treated with α-Bisabolol.[3][6] |
| Human Chondrocytes | COX-2 | Downregulated | AGE-induced inflammatory response model treated with α-Bisabolol.[3][6] |
| Human Chondrocytes | TNF-α | Downregulated | AGE-induced inflammatory response model treated with α-Bisabolol.[3][6] |
| Human Chondrocytes | IL-6 | Downregulated | AGE-induced inflammatory response model treated with α-Bisabolol.[3][6] |
| Macrophage Cells | TNF-α | Downregulated | LPS and TPA-induced inflammation model treated with α-(-)-bisabolol.[7] |
| Macrophage Cells | IL-6 | Downregulated | LPS and TPA-induced inflammation model treated with α-(-)-bisabolol.[7] |
| Rat Colon Tissue | IL-6, IL-1β, TNF-α, IL-17A | Downregulated | DSS-induced colitis model treated with α-bisabolol.[8] |
| Rat Colon Tissue | COX-2, iNOS | Downregulated | DSS-induced colitis model treated with α-bisabolol.[8] |
Table 3: Modulation of Cell Signaling-Related Protein Expression by this compound
| Cell Line/Model | Protein | Regulation | Experimental Context |
| MCF-7 (Breast Cancer) | NF-κB | Downregulated | Treatment with α-Bisabolol.[1][2] |
| MCF-7 (Breast Cancer) | p-PI3K | Downregulated | Treatment with α-Bisabolol.[1][2] |
| MCF-7 (Breast Cancer) | p-Akt | Downregulated | Treatment with α-Bisabolol.[1][2] |
| Pancreatic Cancer Cells | Akt | Downregulated | Treatment with α-Bisabolol.[4][9] |
| Human Chondrocytes | p-JNK | Downregulated | AGE-induced inflammatory response model treated with α-Bisabolol.[6] |
| Human Chondrocytes | p-p38 | Downregulated | AGE-induced inflammatory response model treated with α-Bisabolol.[6] |
| BMMCs (Mast Cells) | p-JNK | Downregulated | IgE/Ag-stimulated model treated with BIS.[10] |
| BMMCs (Mast Cells) | p-IκBα | Downregulated | IgE/Ag-stimulated model treated with BIS.[10] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the summarized data.
1. Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7, HepG2, pancreatic cancer cell lines) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells were seeded in plates and, after reaching a certain confluency, were treated with varying concentrations of this compound for specified time periods (e.g., 24 hours).[2]
2. RNA Extraction and Quantitative Real-Time PCR (qPCR): Total RNA was extracted from treated and untreated cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen).[2] The quality and quantity of RNA were assessed using spectrophotometry. cDNA was synthesized from the total RNA using a reverse transcription kit. qPCR was then performed using gene-specific primers and a suitable master mix on a real-time PCR system. The relative gene expression was calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[2]
3. Western Blot Analysis: Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, NF-κB) overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Signaling Pathways and Experimental Workflows
This compound Induced Apoptosis Signaling Pathway
Caption: this compound induced apoptosis pathway.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for gene and protein expression analysis.
This compound Anti-Inflammatory Signaling Pathway
Caption: this compound anti-inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor effects of α-bisabolol against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carmellcosmetics.com [carmellcosmetics.com]
- 7. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Alpha-Bisabolol: A Comparative Guide to its Combinatorial Effects
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the synergistic interactions of alpha-bisabolol with other natural compounds, supported by experimental data and detailed methodologies.
This compound, a sesquiterpene alcohol naturally present in chamomile and other plants, is well-regarded for its anti-inflammatory, antimicrobial, and anticancer properties. Emerging research indicates that its therapeutic potential can be significantly amplified when used in combination with other natural compounds. This guide provides a comparative assessment of these synergistic effects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and development.
I. Synergistic Antimicrobial Effects
This compound has been shown to enhance the antimicrobial efficacy of other natural compounds, in some cases overcoming microbial resistance. A notable example is its synergy with tea tree oil. It is hypothesized that this compound may increase the permeability of microbial cell membranes, thereby facilitating the entry and action of other antimicrobial agents.
Quantitative Data: Antimicrobial Synergy
| Combination | Target Microorganism | Observed Effect | Quantitative Data |
| α-Bisabolol + Tea Tree Oil | Solobacterium moorei | Synergistic reduction in bacterial viability | 0.1% α-bisabolol combined with 0.05% tea tree oil showed a significant synergistic effect. |
Experimental Protocol: Antimicrobial Synergy Assessment (Direct Exposure Test)
The synergistic antimicrobial effect of this compound and tea tree oil against Solobacterium moorei was determined using a direct exposure test. While the specific protocol for this study is detailed within its publication, a general methodology for such a test is as follows:
-
Bacterial Culture Preparation: A standardized suspension of the target microorganism (e.g., S. moorei) is prepared in a suitable broth medium to a specific optical density, corresponding to a known colony-forming unit (CFU)/mL.
-
Preparation of Test Agents: Stock solutions of this compound and the synergistic compound (e.g., tea tree oil) are prepared. Serial dilutions are then made to achieve the desired test concentrations.
-
Direct Exposure: The bacterial suspension is aliquoted into test tubes or microplate wells. The individual compounds and their combinations are added to the respective wells. Control groups include a no-treatment control and bacteria exposed to each compound individually.
-
Incubation: The samples are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific microorganism.
-
Viability Assessment: After incubation, the number of viable bacteria in each sample is determined by plating serial dilutions onto agar plates and counting the resulting colonies (CFU/mL).
-
Data Analysis: The reduction in bacterial viability for the combination treatment is compared to that of the individual compounds. A significantly greater reduction in the combination group suggests a synergistic effect.
Experimental Workflow: Antimicrobial Synergy Testing
Inter-laboratory validation of a quantitative method for alpha-bisabolol
An Objective Comparison of Validated Quantitative Methods for Alpha-Bisabolol
This guide provides a comparative overview of various validated analytical methods for the quantification of this compound (α-Bisabolol), a sesquiterpene alcohol widely used in cosmetic and pharmaceutical applications for its anti-inflammatory and soothing properties. While no formal inter-laboratory validation studies were identified, this document synthesizes data from several single-laboratory validation reports to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing a suitable quantitative method.
The comparison focuses on key performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, linearity, and sensitivity. The methods discussed encompass High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS), applied to diverse matrices such as plasma, blood, and complex formulations.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published, validated studies and offer a starting point for laboratory implementation.
HPLC-UV Method for α-Bisabolol in Rat Plasma
This method is suitable for pharmacokinetic studies.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and ultrapure water (typically 80:20, v/v) is used in an isocratic elution.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection is performed at 200 nm.[2]
-
Sample Preparation:
-
Plasma samples are typically deproteinized, often using acetonitrile.
-
This is followed by a liquid-liquid extraction step, for example, with hexane, to isolate the lipophilic α-bisabolol.[3][4]
-
The organic layer is evaporated to dryness.
-
The residue is reconstituted in the mobile phase before injection into the HPLC system.[3][4]
-
Reversed-Phase HPLC (RP-HPLC) for α-Bisabolol in Particulate Systems
This method is designed for quantifying α-bisabolol in complex formulations like liposomes or chitosan milispheres.
-
Instrumentation: RP-HPLC system with a UV detector.
-
Mobile Phase: A gradient elution is often employed. For instance, a mobile phase consisting of (A) acetonitrile-water-phosphoric acid (19:80:1) and (B) acetonitrile.[5][6]
-
Sample Preparation:
-
For particulate systems like liposomes, the suspension is disrupted with a solvent such as methanol to release the encapsulated α-bisabolol.
-
The sample is then further processed, potentially involving extraction, before HPLC analysis.
-
GC-MS Method for α-Bisabolol in Human Blood
This method offers high sensitivity and specificity, making it suitable for bioanalysis at low concentrations.
-
Instrumentation: Gas Chromatography system coupled with a Mass Spectrometer (MS).
-
Injection Technique: Headspace (HS) injection is a common technique that minimizes sample preparation.
-
Sample Preparation (HS-GC-MS):
-
Blood samples are diluted with water (e.g., 0.5 mL blood + 1.0 mL water).[3][4]
-
The diluted sample is placed in a headspace vial and heated (e.g., at 125°C for 1 hour) to allow volatile compounds like α-bisabolol to partition into the gas phase.[3][4]
-
The headspace gas is then automatically injected into the GC-MS system.[3][4]
-
-
Alternative (µHPLC-ESI-MS):
Data Presentation: Comparison of Method Performance
The following tables summarize the quantitative performance data from the validated methods described in the literature.
Table 1: Linearity and Sensitivity of Quantitative Methods for α-Bisabolol
| Method | Matrix | Linearity Range | R² | LOD | LOQ | Citation |
| HPLC-UV | Rat Plasma | 29.625 - 465 µg/mL | >0.99 | Not Reported | 29.625 µg/mL | [1] |
| RP-HPLC | Particulate Systems | 0.02 - 0.64 mg/mL | 0.9999 | 0.0005 mg/mL | 0.0016 mg/mL | [2][6] |
| µHPLC-ESI-MS | Human Blood | Not Reported | Not Reported | 0.125 µmol/L | Not Reported | [3][4] |
| HS-GC-MS | Human Blood | Not Reported | Not Reported | 0.13 µmol/L | Not Reported | [3][4] |
Table 2: Accuracy and Precision of Quantitative Methods for α-Bisabolol
| Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Citation |
| HPLC-UV | Rat Plasma | All assays successful per FDA guidelines | All assays successful per FDA guidelines | [1] |
| RP-HPLC | Particulate Systems | 100.69% ± 1.05% | Intra-day & Inter-day up to 3.03% | [2][6] |
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the validation of quantitative methods for this compound.
Caption: Idealized workflow for an inter-laboratory method validation study.
Caption: A typical experimental workflow for the quantification of α-bisabolol using HPLC-UV.
Caption: Logical relationships between key analytical method validation parameters.
References
- 1. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Determination of this compound in human blood by micro-HPLC-ion trap MS and head space-GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Safety Profile of Alpha-Bisabolol and Its Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and toxicity of active compounds and their analogues is paramount. This guide provides a detailed comparative analysis of the safety and toxicity profiles of alpha-bisabolol, a widely used natural sesquiterpene, and its key derivatives, including this compound oxides and synthetic glycosides. The information is compiled from peer-reviewed studies and regulatory assessments to support evidence-based decision-making in research and product development.
This compound, primarily sourced from German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus), has a long history of use in cosmetics and pharmaceuticals due to its anti-inflammatory, soothing, and wound-healing properties.[1] Its derivatives, both naturally occurring oxides and synthetically produced glycosides, are being explored for novel or enhanced biological activities. This comparison focuses on key toxicological endpoints to provide a clear overview of their relative safety.
Executive Summary of Comparative Safety
This compound exhibits a well-established safety profile characterized by low acute toxicity, an absence of genotoxicity, and minimal skin irritation and sensitization potential at typical use concentrations. In contrast, comprehensive safety data for its derivatives, particularly the oxides, is less readily available in the public domain. Synthetic derivatives, such as glycosides, have been shown to possess enhanced cytotoxicity against cancer cell lines compared to the parent compound, a desirable trait for oncological research but one that necessitates careful evaluation for other applications.
Quantitative Toxicity Data
The following tables summarize the available quantitative data for this compound and its derivatives across various toxicological endpoints.
Table 1: Acute and Sub-Chronic Toxicity
| Compound | Test | Species | Route | Value | Reference |
| (-)-α-Bisabolol | Acute Oral LD50 | Rat (male) | Oral | 14.9 ml/kg | [2] |
| Acute Oral LD50 | Rat (female) | Oral | 15.6 ml/kg | [2] | |
| Acute Oral LD50 | Mouse | Oral | 15.1 ml/kg | [2] | |
| 28-Day Repeated Dose | Rat | Dermal | NOAEL: 200 mg/kg/day | [2] | |
| α-Bisabolol Oxide A | Acute Toxicity | - | - | Data not available | |
| α-Bisabolol Oxide B | Acute Toxicity | - | - | Data not available | |
| α-Bisabolol Glycosides | Acute Toxicity | - | - | Data not available |
Table 2: Skin Sensitization and Irritation
| Compound | Test | Species/System | Endpoint | Result | Reference |
| (-)-α-Bisabolol | Local Lymph Node Assay (LLNA) | Mouse | Skin Sensitization | NESIL: 5500 µg/cm² | [3] |
| Human Repeat Insult Patch Test (HRIPT) | Human | Skin Sensitization | Non-sensitizing at 0.1% | [2] | |
| Skin Irritation | Rabbit | Irritation | Slight erythema (transient) | ||
| α-Bisabolol Oxide A | Skin Sensitization/Irritation | - | - | Data not available | |
| α-Bisabolol Oxide B | Skin Sensitization/Irritation | - | - | Data not available | |
| α-Bisabolol Glycosides | Skin Sensitization/Irritation | - | - | Data not available |
Table 3: Genotoxicity and Mutagenicity
| Compound | Test | System | Result | Reference |
| (-)-α-Bisabolol | Ames Test | S. typhimurium | Negative | [2] |
| Chromosome Aberration Assay | Chinese Hamster Cells | Negative | [2] | |
| α-Bisabolol Oxide A | In-silico prediction | - | Predicted non-mutagenic | [4] |
| α-Bisabolol Oxide B | In-silico prediction | - | Predicted non-mutagenic | [4] |
| α-Bisabolol Glycosides | Genotoxicity | - | Data not available |
Table 4: Cytotoxicity (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| (-)-α-Bisabolol | U-87 (Human Glioma) | 130 | |
| Human Epithelial Cells | 41.8 | ||
| α-Bisabolol α-L-rhamnopyranoside | U-87, U-251, GL-261 (Glioma) | 40 - 64 | [5] |
| α-Bisabolol β-D-fucopyranoside | Various Cancer Cell Lines | - (Cytotoxic) | [5] |
| Other α-Bisabolol Glycosides | Various Cancer Cell Lines | Generally increased cytotoxicity compared to α-bisabolol | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are outlines of key experimental protocols relevant to the data presented.
Acute Oral Toxicity (as per OECD Guideline 423)
-
Test Animals: Typically, young adult female rats are used.
-
Procedure: The test substance is administered in a single oral dose. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The Lethal Dose 50 (LD50) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
Skin Sensitization: Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)
-
Test Animals: Mice are used.
-
Procedure: The test substance is applied to the dorsal surface of the ears for three consecutive days. On day 5, a radiolabeled thymidine is injected intravenously.
-
Endpoint: The proliferation of lymphocytes in the auricular lymph nodes is measured. A stimulation index (SI) is calculated, and a substance is classified as a sensitizer if the SI is ≥ 3. The No Expected Sensitization Induction Level (NESIL) represents the highest concentration that does not induce sensitization.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: Adherent cells (e.g., cancer cell lines or normal fibroblasts) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Procedure: After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Endpoint: The formazan is solubilized, and the absorbance is measured using a spectrophotometer. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Discussion and Conclusion
The available data robustly supports the safety of this compound for topical applications in cosmetics and dermatological products, with the Food and Drug Administration (FDA) granting it Generally Regarded as Safe (GRAS) status. Its low potential for toxicity and skin reactions makes it a valuable ingredient.
For the derivatives of this compound, the safety and toxicity profiles are less well-defined. In-silico predictions for this compound oxides A and B suggest a low likelihood of mutagenicity and carcinogenicity, but a lack of comprehensive in-vivo and in-vitro data warrants a cautious approach.[4] Further studies are needed to establish their safety profiles with the same level of confidence as the parent compound.
The synthetic glycoside derivatives of this compound present an interesting case. While their enhanced cytotoxicity is a promising avenue for anticancer drug development, it also suggests a potentially higher systemic toxicity profile that would need to be thoroughly investigated before considering their use in applications where high bioavailability is not the primary goal.[5]
References
Safety Operating Guide
Proper Disposal of alpha-Bisabolol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of alpha-Bisabolol is a critical component of laboratory safety and chemical management. Due to its ecotoxicity, specific procedures must be followed to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides detailed, step-by-step instructions for the proper disposal of this compound in a laboratory setting.
Hazard Profile and Disposal Overview
This compound is classified as hazardous to the aquatic environment, with long-lasting effects.[1][2][3][4] Therefore, it is imperative that this substance is not disposed of down the drain or in regular waste streams.[5][2][3] The primary disposal route for this compound is through a licensed waste disposal company or an industrial combustion plant.[5][6]
| Parameter | Information | Source |
| UN Number | UN3082 | [2][3] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (this compound) | [2][3] |
| Transport Hazard Class | 9 (Miscellaneous dangerous substances and articles) | [2] |
| Packing Group | III | [2] |
| Hazard Statement | H411: Toxic to aquatic life with long lasting effects. | [5][3][4] |
| Disposal Precautionary Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [5][2][4] |
| Environmental Precautionary Statement | P273: Avoid release to the environment. | [5][2][4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE:
Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams.[6]
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, wipes), and residues, in a designated, properly labeled, and sealed container.
-
The container must be suitable for hazardous waste, and if it's the original container, it should be securely closed.[6]
Handling Spills
In the event of a spill:
-
Prevent further leakage or spillage if it is safe to do so.[6]
-
Absorb the spill using an inert, non-combustible absorbent material such as sand, diatomaceous earth, or universal binders.[2][3]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[2][6]
-
Ventilate the affected area.[5]
-
Do not allow the spilled material to enter drains, surface water, or ground water.[5][2][6]
Container Management
-
Handle contaminated packaging in the same manner as the substance itself.[5]
-
Completely emptied packages may be eligible for recycling, but this should be confirmed with your institution's waste management guidelines.[5]
-
Leave chemicals in their original containers whenever possible.[6]
Storage of Waste
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.[6]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."
Final Disposal
-
Arrange for the collection of the this compound waste by a licensed and approved chemical waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional, local, regional, and national regulations for the disposal of hazardous waste.[1][6][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling alpha-Bisabolol
Essential Safety Guide for Handling alpha-Bisabolol
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.
Hazard Summary
This compound presents several potential hazards that necessitate careful handling. It is classified as causing skin and serious eye irritation, and may also lead to respiratory irritation and allergic skin reactions. Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.
| Hazard Type | Description | GHS Classification |
| Skin | Causes skin irritation; may cause an allergic skin reaction. | Skin Irrit. 2, Skin Sens. 1 |
| Eyes | Causes serious eye irritation. | Eye Irrit. 2A |
| Inhalation | May cause respiratory irritation. | STOT SE 3 |
| Environmental | Toxic to aquatic life with long-lasting effects. | Aquatic Chronic 2 |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety. All PPE should be inspected for integrity before each use.
| Body Part | PPE Recommendation | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield should be worn. | Must be approved under standards such as OSHA 29 CFR 1910.133 or European Standard EN 166. |
| Hands | Wear chemical-resistant, impervious gloves. | Gloves should be tested and compliant with EN 374. |
| Body | A standard lab coat or other suitable protective clothing is required. For larger quantities, impervious clothing is recommended. | Not Applicable |
| Respiratory | Generally not required when working in a well-ventilated area. If ventilation is inadequate or vapors are present, a NIOSH-approved respirator must be used. | NIOSH (US) or CEN (EU) approved. |
Operational Protocol for this compound
This section provides a step-by-step methodology for the safe handling, storage, and disposal of this compound.
Preparation and Engineering Controls
-
Review SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Handling Procedure
-
Don PPE: Put on all required PPE as specified in the table above.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Minimize Generation of Vapors: Dispense the liquid carefully to avoid splashing or creating aerosols.
-
Container Management: Keep the container tightly sealed when not in use.
-
Hygiene: Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated location, away from direct sunlight.
-
Containers: Keep containers tightly closed to prevent leakage.
-
Incompatibilities: Store away from strong oxidizing agents.
Spill Management
-
Evacuate: For non-emergency personnel, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE. Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder.
-
Collection: Collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.
-
Prevention: Prevent spilled material from entering drains, surface water, or ground water.
Disposal Plan
-
Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.
-
Procedure: Dispose of waste materials through a licensed and approved waste disposal company. Do not dispose of it into the environment. Ensure compliance with all local, state, and national regulations.
First Aid Procedures
In case of exposure, follow these immediate first aid measures and seek medical attention.
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately rinse with clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation or a rash develops, seek medical advice. |
| Inhalation | Move the exposed person to fresh air and keep them at rest in a position that is comfortable for breathing. If feeling unwell, contact a poison center or physician. |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical advice. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
